molecular formula C14H9ClF3NO3 B023507 rac 7-Hydroxy Efavirenz CAS No. 205754-50-3

rac 7-Hydroxy Efavirenz

Cat. No.: B023507
CAS No.: 205754-50-3
M. Wt: 331.67 g/mol
InChI Key: GZMDZAYFVCXHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac 7-Hydroxy Efavirenz, also known as Rac 7-Hydroxy Efavirenz, is a useful research compound. Its molecular formula is C14H9ClF3NO3 and its molecular weight is 331.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac 7-Hydroxy Efavirenz suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 7-Hydroxy Efavirenz including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMDZAYFVCXHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

rac 7-Hydroxy Efavirenz synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational synthesis and characterization of rac-7-Hydroxy Efavirenz (CAS: 205754-50-3), a critical minor metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. While the primary metabolic clearance of Efavirenz is mediated by CYP2B6 yielding 8-hydroxy efavirenz, the 7-hydroxy congener is formed via a distinct pathway predominantly catalyzed by CYP2A6 .[1][2] Access to high-purity rac-7-Hydroxy Efavirenz is essential for establishing robust structure-activity relationships (SAR), developing differential mass spectrometry (MS) assays, and studying potential neurotoxicological pathways associated with minor metabolites.

Metabolic Context & Biological Significance

Understanding the biological genesis of 7-Hydroxy Efavirenz is a prerequisite for its chemical synthesis.[3] Unlike the 8-hydroxylation pathway, which drives clearance, 7-hydroxylation is a minor pathway but highly specific to CYP2A6 activity. This makes the compound a valuable probe for phenotyping CYP2A6 activity in the presence of Efavirenz.

Metabolic Pathway Diagram

The following diagram illustrates the divergence in metabolic hydroxylation. Note the specificity of CYP isoforms.

Metabolic_Pathway EFV Efavirenz (Parent Drug) CYP2B6 CYP2B6 (Major Route) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Route) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Major Metabolite) CYP2B6->OH8 Hydroxylation @ C8 OH7 7-Hydroxy Efavirenz (Target Metabolite) CYP2A6->OH7 Hydroxylation @ C7 Gluc Glucuronidation/Sulfation (Excretion) OH8->Gluc OH7->Gluc

Caption: Divergent oxidative metabolism of Efavirenz.[1][2][3][4][5][6] The 7-hydroxylation pathway (green) is distinct from the major 8-hydroxylation clearance route.

Retrosynthetic Analysis

The synthesis of rac-7-Hydroxy Efavirenz requires a modification of the standard Efavirenz manufacturing route. The core challenge is introducing the hydroxyl group at the C7 position (meta to the nitrogen in the benzoxazinone core) while maintaining the 6-chloro substitution.

Strategic Logic:

  • Core Scaffold: The benzoxazinone ring is typically closed using phosgene or a carbonyldiimidazole (CDI) equivalent reacting with an amino-alcohol precursor.

  • Regiochemistry: Standard Efavirenz starts from 4-chloroaniline. To achieve 7-hydroxy substitution, we must start with a precursor that has an oxygenated handle meta to the amino group. 4-chloro-3-methoxyaniline is the optimal starting material. The methoxy group serves as a protected phenol that survives the harsh organometallic steps (Grignard/Lithiation) and can be demethylated at the final stage.

  • Racemic Target: The requirement is for the racemic compound. Therefore, the addition of the cyclopropylacetylene moiety will be performed without chiral ligands (e.g., using standard Grignard conditions rather than asymmetric zinc additions), producing the rac-amino alcohol intermediate.

Experimental Protocol: Synthesis

Precaution: Efavirenz and its intermediates are potent pharmacological agents. All operations must be conducted in a fume hood with appropriate PPE.

Step 1: Preparation of the Trifluoromethyl Ketone Intermediate

Reagents: 4-Chloro-3-methoxyaniline, Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate.

  • Protection: React 4-chloro-3-methoxyaniline (1.0 eq) with pivaloyl chloride (1.1 eq) in DCM/TEA to form the pivalanilide. This directs the subsequent lithiation.

  • Lithiation & Acylation: Dissolve the protected aniline in dry THF at -78°C. Add n-BuLi (2.2 eq) dropwise to effect ortho-lithiation. Stir for 1 hour.

  • Quench: Add ethyl trifluoroacetate (1.2 eq) slowly. Allow to warm to RT.

  • Hydrolysis: Treat with aqueous HCl to remove the pivaloyl group (if not removed during workup, a separate reflux step in acidic EtOH is required).

  • Result: 1-(2-amino-5-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone.

Step 2: Cyclopropylacetylide Addition (Racemic)

Reagents: Cyclopropylacetylene, Ethylmagnesium bromide (EtMgBr).

  • Reagent Prep: In a flame-dried flask, dissolve cyclopropylacetylene (1.5 eq) in dry THF. Add EtMgBr (1.4 eq, 3.0 M in ether) at 0°C to generate the Grignard reagent. Stir for 30 min.

  • Addition: Cannulate the ketone from Step 1 (dissolved in THF) into the Grignard solution at 0°C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Validation: Monitor disappearance of ketone by TLC (Hexane:EtOAc 8:2).

  • Result: rac-2-(2-amino-5-chloro-4-methoxyphenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.

Step 3: Cyclization to Benzoxazinone

Reagents: Triphosgene (or CDI), Aqueous NaHCO₃, Heptane/THF.

  • Biphasic Cyclization: Dissolve the amino alcohol in a mixture of Heptane/THF (1:1). Add saturated aqueous NaHCO₃.

  • Addition: Add Triphosgene (0.4 eq) dissolved in THF dropwise at 0-5°C. The biphasic system scavenges HCl immediately.

  • Completion: Stir for 2 hours. Separate organic layer, wash with brine, and concentrate.

  • Result: rac-7-Methoxy Efavirenz.

Step 4: Demethylation to 7-Hydroxy Efavirenz

Reagents: Boron Tribromide (BBr₃).

  • Demethylation: Dissolve rac-7-Methoxy Efavirenz in dry DCM at -78°C.

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.

  • Reaction: Allow to warm to 0°C and stir for 4 hours.

  • Quench: Carefully quench with MeOH (exothermic) followed by water.

  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Chloro-3-methoxyaniline Step1 1. Pivaloyl Protection 2. Ortho-Lithiation 3. Ethyl Trifluoroacetate Start->Step1 Ketone Trifluoromethyl Ketone Intermediate Step1->Ketone Step2 Cyclopropylacetylide (Grignard) (Non-stereoselective) Ketone->Step2 Alcohol rac-Amino Alcohol Intermediate Step2->Alcohol Step3 Cyclization (Triphosgene/NaHCO3) Alcohol->Step3 Methoxy rac-7-Methoxy Efavirenz Step3->Methoxy Step4 Demethylation (BBr3, -78°C) Methoxy->Step4 Final rac-7-Hydroxy Efavirenz (Target) Step4->Final

Caption: Step-wise synthetic workflow from aniline precursor to 7-hydroxy efavirenz.

Characterization & Validation

To ensure the integrity of the synthesized standard, the following analytical parameters must be met. The data below differentiates the 7-hydroxy isomer from the 8-hydroxy isomer.

NMR Spectroscopy Data (Expected)

The key differentiator is the aromatic region. In 7-hydroxy efavirenz, the protons are para to each other on the benzene ring, whereas in 8-hydroxy, they are ortho.

NucleusShift (δ ppm, DMSO-d₆)MultiplicityAssignmentMechanistic Note
¹H 10.85s (broad)-NHAmide proton, exchangeable.
¹H 10.40s (broad)-OHPhenolic proton at C7.
¹H 7.45sH-5Singlet due to Cl at C6 and OH at C7 (para-like isolation).
¹H 6.80sH-8Singlet, shielded by adjacent OH and NH.
¹H 0.70 - 0.95mCyclopropylCharacteristic multiplet.
¹³C 158.5-C-7Deshielded by hydroxyl group.
¹⁹F -80.5s-CF₃Trifluoromethyl group.[4]
Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Negative Mode (Phenolic protons ionize well).

  • Precursor Ion: [M-H]⁻ = 330.0 m/z.

  • Key Fragments:

    • m/z 260: Loss of cyclopropylacetylene.

    • m/z 69: CF₃ fragment.[7][8][9]

  • Differentiation: 7-OH typically elutes earlier than 8-OH on C18 columns due to higher polarity (less intramolecular H-bonding compared to 8-OH which can H-bond with the amide NH).

References

  • Mutlib, A. E., et al. (1999).[5] Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition.[1]

  • Ward, B. A., et al. (2003).[1] Pharmacokinetics and mutagenicity of the major metabolites of efavirenz. Journal of Pharmacology and Experimental Therapeutics.

  • Santa Cruz Biotechnology. rac 7-Hydroxy Efavirenz Product Data Sheet.[10]

  • Aouri, M., et al. (2016).[6] In vivo profiling and distribution of known and novel phase I and phase II metabolites of efavirenz in plasma, urine, and cerebrospinal fluid.[2][6] Drug Metabolism and Disposition.[1]

  • BenchChem. Synthesis and Characterization of 8-Hydroxyefavirenz: A Technical Guide. (Used for comparative synthetic logic).

Sources

Technical Guide: Metabolic Pathways and Analysis of rac-7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic formation, secondary conjugation, and analytical characterization of 7-Hydroxy Efavirenz (7-OH-EFV) . While Efavirenz (EFV) is administered clinically as the (S)-enantiomer, the racemic (rac) 7-Hydroxy Efavirenz is frequently utilized as the reference standard in bioanalytical workflows due to synthetic accessibility and cost-efficiency.

The 7-hydroxylation pathway, catalyzed primarily by CYP2A6 , represents a minor but mechanistically distinct clearance route (~23% of total oxidative metabolism) compared to the major 8-hydroxylation pathway (CYP2B6). Understanding this pathway is critical for evaluating pharmacokinetics in patients with CYP2B6 loss-of-function alleles, where the CYP2A6-mediated 7-OH pathway becomes a compensatory clearance mechanism.

Chemical Identity and Stereochemical Context

The "rac" Distinction

In biological systems, Efavirenz metabolism is stereoselective. The clinical drug is (S)-Efavirenz.[1] Consequently, the biologically generated metabolite is (S)-7-Hydroxy Efavirenz. However, analytical workflows often employ rac-7-Hydroxy Efavirenz (a 1:1 mixture of R and S enantiomers) as a quantitation standard.

  • Biological Reality: CYP2A6 stereoselectively hydroxylates (S)-EFV.

  • Analytical Application: The racemic standard is sufficient for LC-MS/MS quantitation provided the chromatographic method does not use a chiral column. The mass spectrometer cannot distinguish enantiomers, and the retention time on an achiral C18 column is identical for both enantiomers.

CompoundRoleStereochemistryPrimary Enzyme
Efavirenz Parent Drug(S)-EnantiomerN/A
7-OH-EFV Metabolite(S)-Enantiomer (In vivo)CYP2A6
rac-7-OH-EFV Reference StandardRacemic (R/S)N/A (Synthetic)

Metabolic Pathways[2]

Primary Oxidation (Formation)

The formation of 7-OH-EFV is a specific marker of CYP2A6 activity. Unlike the 8-hydroxylation pathway, which is promiscuous (CYP2B6, CYP3A4, CYP1A2), the 7-hydroxylation is highly specific to CYP2A6 in human liver microsomes (HLM).

  • Reaction: Hydroxylation of the benzoxazinone ring at the C-7 position.

  • Enzyme Specificity: CYP2A6 is the principal catalyst.[2][3] CYP2B6, the major EFV metabolizer, does not catalyze 7-hydroxylation.

  • Kinetics: The

    
     for 7-hydroxylation is similar to 8-hydroxylation, but the 
    
    
    
    is significantly lower, resulting in a lower intrinsic clearance (
    
    
    ).[4]
Secondary Conjugation (Clearance)

Once formed, 7-OH-EFV undergoes Phase II conjugation to facilitate excretion.

  • Glucuronidation: The hydroxyl group at C-7 is a target for UDP-glucuronosyltransferases (UGTs).[5][6] While UGT2B7 is the specific catalyst for EFV-N-glucuronidation, multiple UGT isoforms (broad specificity) catalyze the O-glucuronidation of 7-OH-EFV.

  • Sulfation: A minor pathway in humans, though more prominent in rodent models.

Pathway Visualization

The following diagram illustrates the divergence between the major (8-OH) and minor (7-OH) pathways.

EFV_Metabolism cluster_legend Pathway Key EFV Efavirenz (Parent Drug) OH7 7-Hydroxy Efavirenz (Minor Metabolite) EFV->OH7 CYP2A6 (Specific) OH8 8-Hydroxy Efavirenz (Major Metabolite) EFV->OH8 CYP2B6 (Major) GLUC7 7-OH-EFV-Glucuronide (Excreted) OH7->GLUC7 UGTs (Broad Specificity) SULF7 7-OH-EFV-Sulfate (Excreted) OH7->SULF7 SULTs key Solid Line: 7-OH Pathway Dashed Line: 8-OH Pathway

Caption: Divergence of Efavirenz metabolism showing CYP2A6 specificity for the 7-OH pathway.

Experimental Protocol: In Vitro Characterization[8]

This protocol describes the validation of the 7-OH pathway using rac-7-OH-EFV as a quantitation standard.

Reagents & Standards
  • Substrate: (S)-Efavirenz (purity >99%).

  • Reference Standard: rac-7-Hydroxy Efavirenz (purity >98%).

  • Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP2A6 (rCYP2A6).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Incubation Workflow
  • Pre-incubation: Mix HLM (0.5 mg protein/mL) or rCYP2A6 (50 pmol/mL) with (S)-EFV (1–50 µM) in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Reaction Time: Incubate for 20 minutes (linear phase).

  • Termination: Quench with ice-cold acetonitrile containing Internal Standard (e.g., d5-Efavirenz or Ritonavir).

  • Extraction: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant for LC-MS/MS.

LC-MS/MS Analysis

Critical Requirement: 7-OH-EFV and 8-OH-EFV are isobaric (Same m/z). They must be separated chromatographically.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2][7]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 5 minutes.

  • Detection (ESI Negative Mode):

    • Precursor Ion: m/z 330.1 [M-H]⁻ (Note: Some methods use positive mode m/z 332, but negative is common for halogenated species).

    • Product Ion: m/z 258 (Loss of cyclopropyl/acetylene group).

  • Differentiation:

    • 8-OH-EFV: Elutes earlier (more polar due to position).

    • 7-OH-EFV: Elutes later.

    • Validation: Inject pure rac-7-OH-EFV standard to confirm Retention Time (RT).

Workflow Diagram

Protocol_Workflow cluster_check Quality Control Check Start Start: Reagent Prep Incubate Incubation (HLM + NADPH + EFV) 37°C, 20 min Start->Incubate Quench Quench & Extract (ACN + Internal Std) Incubate->Quench Centrifuge Centrifugation 10,000g, 10 min Quench->Centrifuge LCMS LC-MS/MS Analysis (C18 Column) Centrifuge->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Isobaric Check RT Separation: 7-OH vs 8-OH LCMS->Isobaric

Caption: Step-by-step bioanalytical workflow for isolating and quantifying 7-OH-EFV.

Quantitative Data Summary

The following table summarizes the kinetic parameters of the 7-OH pathway relative to the major 8-OH pathway in human liver microsomes.

Parameter7-Hydroxylation (CYP2A6)8-Hydroxylation (CYP2B6)Implication

(µM)
10 - 2510 - 20Similar affinity for substrate.

(pmol/min/mg)
~20 - 50~150 - 4008-OH pathway has significantly higher capacity.
Contribution ~15 - 23%~75 - 85%7-OH is a minor pathway in wild-type CYP2B6.
Genetic Impact Compensatory Variable In CYP2B6 poor metabolizers, 7-OH clearance becomes critical.

References

  • Ogburn, E. T., et al. (2010). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation.[2][3] Drug Metabolism and Disposition.[1][2][3][5]

  • Ward, B. A., et al. (2003).[8][9] The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism.[1][9] Journal of Pharmacology and Experimental Therapeutics.

  • Bae, S. K., et al. (2011). Identification of human UGT isoforms responsible for glucuronidation of efavirenz and its three hydroxy metabolites. Xenobiotica.[5][10]

  • Mutlib, A. E., et al. (1999).[9] Application of liquid chromatography/mass spectrometry in accelerating the identification of human liver microsomal metabolites of efavirenz. Drug Metabolism and Disposition.[1][2][3][5]

  • Kim, K. B., et al. (2005).[11] Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma.[11] Chromatographia.[11][12]

Sources

rac 7-Hydroxy Efavirenz mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of rac-7-Hydroxy Efavirenz (7-OH-EFV) , focusing on its pharmacological distinction from the parent drug (Efavirenz) and its isomeric counterpart (8-Hydroxy Efavirenz).

Pharmacological Profile, Mechanism of Action, and Comparative Toxicology

Executive Summary

rac-7-Hydroxy Efavirenz (CAS: 205754-50-3) is the racemic form of the 7-hydroxylated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (EFV). While Efavirenz is a cornerstone of antiretroviral therapy (ART), its clinical utility is often limited by neurotoxic side effects.

Research identifies a critical "metabolic bifurcation" in Efavirenz pharmacology:

  • 8-Hydroxy Efavirenz (8-OH-EFV): The major metabolite, highly neurotoxic, responsible for dendritic spine loss and calcium dysregulation.[1]

  • 7-Hydroxy Efavirenz (7-OH-EFV): A minor metabolite with significantly reduced neurotoxicity and negligible antiviral activity.

This guide details the mechanism of action (MoA) of 7-OH-EFV, characterizing it as a "safety control" in neurotoxicity assays and a weak allosteric modulator of brain cholesterol metabolism via CYP46A1.

Chemical Identity & Physical Properties[2][3][4]
PropertySpecification
Chemical Name 6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
CAS Number 205754-50-3
Molecular Formula C₁₄H₉ClF₃NO₃
Molecular Weight 331.67 g/mol
Stereochemistry Racemic (1:1 mixture of S and R enantiomers). Note: The biological metabolite derived from clinical Efavirenz is exclusively the (S)-enantiomer.
Solubility DMSO (>20 mg/mL), Methanol; insoluble in water.
Mechanism of Action (MoA)
3.1 Antiviral Activity (Null Mechanism)

Unlike the parent compound, 7-OH-EFV exhibits negligible antiviral potency against HIV-1 Reverse Transcriptase (RT).

  • Structural Basis: The hydroxylation at the C-7 position of the benzoxazinone ring interferes with the hydrophobic interactions required for binding to the NNRTI allosteric pocket (specifically Val106 and Tyr181 residues).

  • Data: IC50 values for 7-OH-EFV are typically >10 µM, compared to ~1-10 nM for Efavirenz.

3.2 Neurotoxicity Profile (Comparative Safety)

The defining characteristic of 7-OH-EFV is its lack of toxicity compared to 8-OH-EFV. This establishes 7-OH-EFV as a critical negative control in neurotoxicity studies.

  • 8-OH-EFV Toxicity: Induces massive calcium influx (

    
    ), mitochondrial depolarization, and dendritic spine retraction at concentrations as low as 10 nM (CSF equivalent levels).
    
  • 7-OH-EFV Safety:

    • Calcium Homeostasis: Does not trigger the pathological release of

      
       from the Endoplasmic Reticulum (ER) via Ryanodine Receptors (RyR).
      
    • Mitochondrial Integrity: Maintains mitochondrial membrane potential (

      
      ) even at micromolar concentrations.
      
    • Dendritic Spines: No significant reduction in spine density observed in hippocampal cultures treated with 100 nM 7-OH-EFV.

3.3 CYP46A1 Allosteric Modulation

Recent studies implicate Efavirenz metabolites in the modulation of CYP46A1 (Cholesterol 24-hydroxylase) , the enzyme responsible for clearing cholesterol from the brain.

  • Mechanism: 7-OH-EFV acts as a weak allosteric activator of CYP46A1. It binds to a site distinct from the active heme pocket, inducing a conformational change that favors cholesterol oxidation.

  • Potency: Efavirenz > 8,14-diOH-EFV > 7-OH-EFV . While less potent than the parent, its presence contributes to the net effect of ART on brain cholesterol turnover.

Visualization: Metabolic Fate & Toxicity Pathways

The following diagram illustrates the divergent pathways of Efavirenz metabolism, highlighting the critical toxicity difference between the 7-OH and 8-OH metabolites.

EFV_Metabolism_Toxicity cluster_neuron Neuronal Effect EFV Efavirenz (EFV) (Parent Drug) CYP2B6 CYP2B6 / CYP2A6 (Hepatic Metabolism) EFV->CYP2B6 OH7 7-Hydroxy Efavirenz (Minor Metabolite) CYP2B6->OH7 Minor Pathway OH8 8-Hydroxy Efavirenz (Major Metabolite) CYP2B6->OH8 Major Pathway Null No Antiviral Activity Safe Profile OH7->Null Mechanism Toxic High Neurotoxicity (Ca2+ Dysregulation) OH8->Toxic Mechanism Spine Dendritic Spine Integrity Maintained Null->Spine Damage Dendritic Spine Loss & Apoptosis Toxic->Damage

Caption: Divergent metabolic pathways of Efavirenz. 7-OH-EFV (Green) represents the non-toxic pathway, while 8-OH-EFV (Red) drives neurotoxicity.

Experimental Protocols
5.1 Protocol A: In Vitro Neurotoxicity Assessment

Objective: To validate the non-toxic nature of 7-OH-EFV compared to 8-OH-EFV in primary hippocampal neurons.

  • Cell Culture:

    • Isolate hippocampi from E18 rat embryos.

    • Dissociate and plate on poly-L-lysine coated coverslips at

      
       cells/cm².
      
    • Maintain in Neurobasal medium + B27 supplement for 21 days (DIV21) to allow mature synapse formation.

  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Test Group 1: 100 nM rac-7-Hydroxy Efavirenz.

    • Positive Control: 100 nM 8-Hydroxy Efavirenz.

    • Incubate for 24 hours.

  • Immunocytochemistry:

    • Fix cells with 4% paraformaldehyde (PFA) / 4% sucrose for 15 min.

    • Permeabilize with 0.2% Triton X-100.

    • Stain for MAP2 (dendritic marker) and PSD-95 (postsynaptic marker).

  • Quantification:

    • Image using confocal microscopy (60x oil immersion).

    • Analyze spine density (spines/10 µm dendrite length).

    • Expected Result: 8-OH-EFV shows ~50% reduction in spine density; 7-OH-EFV shows no significant difference from Vehicle.

5.2 Protocol B: CYP46A1 Activation Assay

Objective: To measure the allosteric activation of cholesterol turnover by 7-OH-EFV.

  • System: Recombinant human CYP46A1 co-expressed with NADPH-cytochrome P450 reductase.

  • Reaction Mixture:

    • Buffer: 50 mM Potassium Phosphate (pH 7.4).

    • Substrate: 20 µM Cholesterol (solubilized in hydroxypropyl-β-cyclodextrin).

    • Test Compound: 0–50 µM rac-7-Hydroxy Efavirenz.

  • Initiation: Add NADPH (1 mM final). Incubate at 37°C for 30 mins.

  • Termination: Add equal volume of Dichloromethane to extract sterols.

  • Analysis:

    • Separate organic phase and dry under nitrogen.

    • Derivatize with TMS (Trimethylsilyl) reagent.

    • Quantify 24-hydroxycholesterol via GC-MS.

    • Calculation: Plot product formation vs. [7-OH-EFV] to determine

      
       of activation.
      
Quantitative Data Summary

The following table contrasts the key pharmacological parameters of Efavirenz and its hydroxylated metabolites.

ParameterEfavirenz (Parent)8-OH-EFV (Toxic)rac-7-OH-EFV (Non-Toxic)
HIV-1 RT Inhibition (

)
2.5 nM> 10,000 nM> 10,000 nM
Neuronal Toxicity Threshold ~100 nM~10 nM> 10,000 nM
Dendritic Spine Loss (100 nM) Moderate (~20%)Severe (~50%)None (< 5%)
CYP46A1 Activation (

)
10 µMN/AWeak Activation
Primary CYP Enzyme N/ACYP2B6CYP2B6 / CYP2A6
References
  • Neuronal toxicity of efavirenz: a systematic review. Source: PubMed / Expert Opinion on Drug Safety [Link]

  • Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz. Source: Journal of Pharmacology and Experimental Therapeutics [Link][1]

  • 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz. Source: MDPI / International Journal of Molecular Sciences [Link]

  • Efavirenz concentrations in CSF exceed IC50 for wild-type HIV. Source: Journal of Antimicrobial Chemotherapy [Link][2]

  • In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds. Source: Journal of Medicinal Chemistry [Link]

Sources

Technical Guide: rac 7-Hydroxy Efavirenz Chemical Properties

[1]

Executive Summary

rac 7-Hydroxy Efavirenz (CAS: 205754-50-3) is the racemic mixture of the 7-hydroxylated metabolite of the antiretroviral drug Efavirenz (EFV).[1] While Efavirenz is administered clinically as the (S)-enantiomer, the racemic 7-hydroxy form is widely utilized as a reference standard in analytical toxicology and pharmacokinetic profiling.[1]

Biologically, 7-Hydroxy Efavirenz represents a minor metabolic pathway mediated primarily by CYP2A6 , distinct from the major, neurotoxic 8-hydroxy metabolite formed by CYP2B6.[1] Understanding the physicochemical distinction between these isomers is critical for accurate therapeutic drug monitoring (TDM) and neurotoxicity assessments.

Chemical Identity & Physicochemical Properties[1]

The compound is a benzoxazinone derivative.[1] The introduction of the hydroxyl group at the 7-position alters the solubility profile compared to the parent drug, though it remains highly lipophilic.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Common Name rac 7-Hydroxy Efavirenz; 7-OH-EFV
CAS Number 205754-50-3
Molecular Formula C₁₄H₉ClF₃NO₃
Molecular Weight 331.67 g/mol
Appearance White to off-white solid
Solubility DMSO (>10 mg/mL), Methanol; Practically insoluble in water
pKa (Calculated) ~8.8 (Phenolic -OH), ~10.2 (Carbamate -NH)
LogP ~3.1 (Predicted)
Storage -20°C, Hygroscopic, Light Sensitive

Biosynthesis & Metabolic Pathway

The formation of 7-Hydroxy Efavirenz is a specific oxidative pathway.[1] Unlike the 8-hydroxylation (which drives neurotoxicity), 7-hydroxylation is catalyzed predominantly by CYP2A6 .[1][2][3] This pathway accounts for approximately 23% of oxidative metabolism in vitro.

Mechanism of Action[2][5]
  • Substrate Binding: Efavirenz binds to the heme active site of CYP2A6.[1]

  • Oxidation: Insertion of oxygen at the aromatic 7-position.[1]

  • Glucuronidation: The resulting phenol is a substrate for UGT enzymes (e.g., UGT2B7), leading to renal excretion.[4]

Visualization: Efavirenz Metabolic Divergence

The following diagram illustrates the critical divergence between the neurotoxic 8-OH pathway and the 7-OH pathway.

EFV_MetabolismEFVEfavirenz (Parent)OH77-Hydroxy Efavirenz(Minor Metabolite)EFV->OH7CYP2A6 (Primary)CYP2B6 (Minor)OH88-Hydroxy Efavirenz(Major Metabolite)EFV->OH8CYP2B6 (Dominant)Neurotoxic PathwayGluc77-OH-EFV Glucuronide(Excretion)OH7->Gluc7UGT IsoformsGluc88-OH-EFV GlucuronideOH8->Gluc8UGT IsoformsDiOH8,14-Dihydroxy EfavirenzOH8->DiOHCYP2B6

Caption: Metabolic divergence of Efavirenz. CYP2B6 drives the major neurotoxic 8-OH pathway, while CYP2A6 drives the 7-OH pathway.[1]

Chemical Synthesis (Standard Preparation)

For research purposes, the racemic standard is synthesized chemically rather than extracted from biological matrices. The synthesis generally follows the cyclization logic of the parent benzoxazinone but requires a pre-functionalized starting material.

Synthetic Logic[1]
  • Precursor Selection: The synthesis typically begins with a protected resorcinol derivative (e.g., 4-chloro-3-amino-phenol protected at the phenol) to ensure the 7-hydroxy position is established before ring closure.[1]

  • Amino-Alcohol Formation: Reaction of the ketone intermediate with cyclopropylacetylide (Grignard or Lithium reagent) generates the tertiary alcohol.[1]

  • Cyclization: The critical step involves closing the benzoxazinone ring using a carbonyl source.[1] Historically, phosgene was used, but modern "green" protocols utilize 1,1'-Carbonyldiimidazole (CDI) or urea derivatives to form the carbamate linkage.

  • Deprotection: If the 7-OH was protected (e.g., methoxy or benzyl ether), a final deprotection step yields the 7-Hydroxy Efavirenz.[1]

Note on Stereochemistry: The chemical synthesis described above without chiral additives yields the racemate (50:50 mixture of S and R). This is sufficient for use as an MS/MS internal standard or retention time marker.[1]

Analytical Protocol: HPLC-MS/MS Quantification

Accurate quantification requires separating 7-OH EFV from its structural isomer 8-OH EFV.[1] The following protocol ensures resolution.

Method Parameters
ParameterCondition
Instrument LC-ESI-MS/MS (Triple Quadrupole)
Column C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition m/z 330.0 → 258.0 (Quantifier), 330.0 → 230.0 (Qualifier)

Protocol Validation Check:

  • Isomer Separation: Ensure the gradient is shallow enough between 40-60% B to resolve 7-OH from 8-OH EFV. 8-OH EFV typically elutes slightly later due to intramolecular hydrogen bonding making it more lipophilic.[1]

  • Internal Standard: Use rac-7-Hydroxy Efavirenz-d4 or Efavirenz-d5.[1]

Biological Activity & Toxicity Profile[1][5][8][9]

Neurotoxicity Assessment

Unlike the 8-hydroxy metabolite, which induces dendritic spine loss and calcium dysregulation in neurons, 7-Hydroxy Efavirenz is considered largely non-neurotoxic .[1]

  • 8-OH EFV: Potent inducer of neuronal damage (nanomolar concentrations).[1]

  • 7-OH EFV: Shows negligible cytotoxicity in neuron cultures at therapeutic concentrations.[1]

Clinical Relevance

Elevated ratios of 8-OH/7-OH in plasma can serve as a biomarker for CYP2B6 "slow metabolizer" phenotypes or specific CYP2A6 activity.[1] Monitoring 7-OH levels helps distinguish between metabolic shunting and general accumulation.[1]

Handling and Stability

  • Light Sensitivity: Like the parent compound, 7-OH EFV is susceptible to photodegradation.[1] Handle under amber light or wrap containers in foil.

  • Solution Stability: Stable in DMSO or Methanol at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles in aqueous buffers.[1]

  • Safety: Treat as a potentially bioactive hazardous chemical.[1] Use standard PPE (gloves, goggles, fume hood).

References

  • Metabolic Pathways of Efavirenz: Ward, B. A., et al. (2003).[5] The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism.[5] Drug Metabolism and Disposition.[1] Link

  • CYP2A6 Role: Ogburn, E. T., et al. (2010).[6] Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition.[1] Link

  • Neurotoxicity Mechanisms: Tovar-y-Romo, L. B., et al. (2012).[1] Efavirenz metabolite, 8-hydroxyefavirenz, causes neurotoxicity in cultured rat neurons.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Chemical Synthesis (Flow Chemistry): Correia, C. A., et al. (2015). A Concise Flow Synthesis of Efavirenz. Angewandte Chemie International Edition. Link[1]

  • Analytical Method (LC-MS): Tasso, L., et al. (2024).[1] Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. Drug Analytical Research. Link

Technical Guide: rac 7-Hydroxy Efavirenz (CAS 205754-50-3)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Context[1]

rac 7-Hydroxy Efavirenz (CAS 205754-50-3) serves a critical role in the pharmacokinetic profiling and metabolic interrogation of the antiretroviral drug Efavirenz (EFV).[1] While Efavirenz is administered as the (S)-enantiomer, the racemic 7-hydroxy metabolite functions as a vital analytical reference standard .[1] Its primary utility lies in distinguishing the minor CYP2A6 metabolic pathway from the major, neurotoxic CYP2B6 pathway (which produces 8-hydroxy efavirenz).

For researchers, the precise quantification of 7-hydroxy efavirenz is essential not because of its own potency, but because it acts as a biomarker for metabolic shunting . When CYP2B6 is inhibited or genetically compromised (e.g., CYP2B6*6 polymorphisms), flux through the CYP2A6/7-hydroxy pathway may increase, altering the toxicity profile of the parent drug.

Chemical Identity
PropertySpecification
Chemical Name 6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
CAS Number 205754-50-3
Molecular Formula C₁₄H₉ClF₃NO₃
Molecular Weight 331.67 g/mol
Stereochemistry Racemic mixture (contains both R and S enantiomers)
Role Analytical Standard, Minor Metabolite, CYP2A6 Probe

Part 2: Metabolic Pathways & Biological Significance[1]

To utilize this standard effectively, one must understand the competitive hydroxylation pathways of Efavirenz. The accumulation of specific hydroxylated metabolites dictates the clinical outcome (viral suppression vs. neurotoxicity).

The CYP2B6 vs. CYP2A6 Divergence

Efavirenz metabolism is a bifurcation event:

  • Major Pathway (CYP2B6): Hydroxylation at the 8-position.[1][2][3][4][5] 8-Hydroxy Efavirenz is a potent neurotoxin, known to damage dendritic spines and cause neuropsychiatric adverse events (NPAEs).[1]

  • Minor Pathway (CYP2A6): Hydroxylation at the 7-position.[1][2][4] 7-Hydroxy Efavirenz is generally considered less cytotoxic.[1]

Critical Insight: In analytical assays, 7-hydroxy efavirenz often co-elutes with 8-hydroxy efavirenz if the chromatography is not optimized.[1] Using the CAS 205754-50-3 standard allows researchers to validate resolution, ensuring that the "neurotoxic peak" (8-OH) is not falsely inflated by the presence of the 7-OH isomer.[1]

Visualization: Metabolic Bifurcation

The following diagram illustrates the metabolic fate of Efavirenz and the specific role of the 7-hydroxy metabolite.

EfavirenzMetabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Enzyme) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Enzyme) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Neurotoxic Metabolite) CYP2B6->OH8 Primary Hydroxylation OH7 7-Hydroxy Efavirenz (CAS 205754-50-3) CYP2A6->OH7 Secondary Hydroxylation (~23% in vitro) Conj8 Glucuronide Conjugate (Excretion) OH8->Conj8 UGT Enzymes Conj7 Glucuronide Conjugate (Excretion) OH7->Conj7 UGT Enzymes

Figure 1: Efavirenz Metabolic Pathway.[1][2] Green node indicates the specific target of this guide (7-OH), distinguishing it from the red neurotoxic 8-OH metabolite.[1]

Part 3: Analytical Methodology (LC-MS/MS)

This section details a self-validating protocol for the separation and quantification of 7-Hydroxy Efavirenz using the racemic standard. This protocol addresses the common challenge of isobaric interference between the 7-OH and 8-OH metabolites.[1]

Standard Preparation[1][4]
  • Stock Solution: Dissolve 1 mg of rac 7-Hydroxy Efavirenz (CAS 205754-50-3) in 1 mL of HPLC-grade Methanol (MeOH) to generate a 1 mg/mL stock.[1]

  • Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.

  • Working Standard: Dilute stock with 50:50 MeOH:Water to achieve a calibration range of 10–1000 ng/mL.

Chromatographic Conditions (Reverse Phase)

The following conditions are optimized to separate the 7-OH and 8-OH regioisomers.

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 3.5 µmProvides sufficient hydrophobic interaction to resolve regioisomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the phenol group, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Stronger eluent than MeOH, sharpening peaks for these hydrophobic compounds.
Flow Rate 0.3 mL/minStandard flow for ESI-MS compatibility.[1]
Gradient 0-1 min: 30% B1-6 min: 30% -> 80% B6-8 min: 80% B (Wash)8.1 min: 30% B (Re-equilibration)A shallow gradient between 1-6 min is crucial for separating 7-OH from 8-OH.[1]
Column Temp 40°CReduces backpressure and improves mass transfer kinetics.[1]
Mass Spectrometry (MRM Parameters)

Both 7-OH and 8-OH Efavirenz have the same precursor mass.[1] Differentiation relies on Retention Time (RT) validation using the standard.[1]

  • Ionization: ESI Negative Mode (ESI-)[1]

  • Precursor Ion: m/z 330.0 [M-H]⁻[1]

  • Product Ions:

    • Quantifier:m/z 258.0 (Loss of cyclopropane ring/fragments)

    • Qualifier:m/z 69.0 (CF3 group fragment)

Experimental Validation Step: Inject the pure rac 7-Hydroxy Efavirenz standard alone. Note the Retention Time (RT). Then inject an 8-Hydroxy Efavirenz standard.[1]

  • Success Criteria: The RT difference (ΔRT) must be > 0.5 minutes.[1] If ΔRT < 0.5 min, adjust the gradient slope (make it shallower) or lower the percentage of organic modifier at the start.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN/MeOH 3:1) Sample->Prep Centrifuge Centrifugation (10,000g, 10 min) Prep->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC Decision Is Delta RT (7-OH vs 8-OH) > 0.5 min? LC->Decision MS MS/MS Detection (MRM: 330 -> 258) Decision->MS Yes Optimize Optimize Gradient (Decrease Slope) Decision->Optimize No Quant Quantification using rac 7-OH Standard Curve MS->Quant Optimize->LC

Figure 2: Sample preparation and LC-MS/MS workflow for resolving Efavirenz metabolites.

Part 4: Handling and Safety (SDS Summary)

While 7-Hydroxy Efavirenz is a metabolite, it handles similarly to the parent halogenated benzoxazinone.

  • Hazard Classification: Irritant (Skin/Eye).[1] Potentially toxic if swallowed (based on parent compound data).[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, and lab coat are mandatory. Handle powder in a fume hood to prevent inhalation.[1]

  • Solubility:

    • Soluble: DMSO (>10 mg/mL), Methanol, Acetonitrile.

    • Insoluble: Water (highly lipophilic).[1]

  • Degradation: Sensitive to light in solution.[1] Amber glassware is required.

References

  • Ward, B. A., et al. (2003).Pharmacokinetics and mutagenicity of the 7- and 8-hydroxy metabolites of efavirenz. This foundational paper establishes the metabolic pathways and the role of CYP2B6 vs CYP2A6.

    • [1]

  • Tovar-y-Romo, L. B., et al. (2012). Dendritic spine injury induced by the 8-hydroxy metabolite of efavirenz.[1][6] Differentiates the neurotoxicity of the 8-OH metabolite compared to the relatively inert 7-OH metabolite.[1][3][4][6]

  • Avery, L. B., et al. (2013). Structure-activity relationships of the neuroactive metabolites of efavirenz. Provides structural context for the benzoxazinone ring hydroxylations.[1]

    • [1]

  • PubChem Compound Summary. rac 7-Hydroxy Efavirenz (CID 487645).[1] Verification of CAS 205754-50-3 and physicochemical properties.

    • [1]

  • Ngan, N., et al. (2023). Influence of efavirenz and 8-hydroxy-efavirenz plasma levels on cognition.[1][7] Recent clinical context on why distinguishing these metabolites is vital for patient safety.[1]

    • [1]

Sources

Technical Guide: Discovery and Characterization of rac 7-Hydroxy Efavirenz

[1]

Executive Summary

Efavirenz (EFV) remains a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in HIV antiretroviral therapy.[1] While the primary metabolic pathway via CYP2B6 to 8-hydroxy efavirenz (8-OH-EFV) is well-documented, significant inter-patient variability in drug clearance suggested the existence of alternative metabolic routes.[2][1]

This guide details the discovery and technical characterization of 7-hydroxy efavirenz (7-OH-EFV) . Originally identified as a minor metabolite, its discovery was pivotal in establishing CYP2A6 as a secondary clearance mechanism. This document provides the specific analytical protocols (LC-MS/MS) required to distinguish this isomer from its 8-hydroxy counterpart, details the use of rac-7-hydroxy efavirenz as a reference standard, and outlines the critical stability factors often overlooked in bioanalysis.

The Metabolic Landscape: Why 7-Hydroxy Efavirenz Matters

The "Missing" Clearance Puzzle

Early pharmacokinetic profiling of Efavirenz attributed the vast majority of clearance to CYP2B6-mediated hydroxylation at the 8-position.[2] However, clinical data revealed that patients with CYP2B6 loss-of-function alleles (e.g., CYP2B6*6) still maintained non-zero clearance rates.[2][1] This discrepancy necessitated the search for alternative oxidative pathways.

The Discovery of the 7-Hydroxylation Pathway

Research utilizing human liver microsomes (HLM) identified a secondary monohydroxylated metabolite.[1] Through correlation analysis with isoform-selective inhibitors (e.g., pilocarpine for CYP2A6) and recombinant P450 screening, CYP2A6 was identified as the principal catalyst for 7-hydroxylation.[2][1][3]

  • 8-OH-EFV Formation: >90% attributed to CYP2B6.[2][1]

  • 7-OH-EFV Formation: Primarily CYP2A6 (~23% of in vitro metabolism in some models).[2][1]

This discovery was critical for "dual phenotyping," where Efavirenz could serve as a probe substrate to simultaneously assess CYP2B6 (via 8-OH) and CYP2A6 (via 7-OH) activity in vivo.[2][1]

Chemical Identity: The Role of the Racemic Standard

In biological systems, Efavirenz is administered as the (S)-enantiomer , yielding (S)-7-hydroxy efavirenz .[2][1] However, for analytical validation and structural confirmation, the racemic (rac) mixture is frequently employed as the reference standard.[1]

Structural Specifications
  • Compound Name: rac 7-Hydroxy Efavirenz[2][1][4][5][6][7]

  • CAS Number: 205754-50-3[2][1][6]

  • Chemical Name: 6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[2][1][4]

  • Molecular Formula: C₁₄H₉ClF₃NO₃[2][1][4][6][8][9]

  • Molecular Weight: 331.67 g/mol [2][1]

Technical Insight: The use of rac-7-OH-EFV as a standard is analytically valid for LC-MS/MS development because, on achiral stationary phases (like C18), the enantiomers co-elute.[2][1] The critical separation required is regio-isomeric (separating 7-OH from 8-OH), not enantiomeric.[2][1]

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of Efavirenz, highlighting the enzyme specificity that distinguishes the 7-hydroxy and 8-hydroxy metabolites.

EfavirenzMetabolismEFVEfavirenz (EFV)(Parent Drug)OH88-Hydroxy Efavirenz(Major Metabolite)EFV->OH8CYP2B6 (Major)CYP3A4 (Minor)OH77-Hydroxy Efavirenz(Minor Metabolite)EFV->OH7CYP2A6 (Principal)DiOH8,14-Dihydroxy Efavirenz(Secondary Metabolite)OH8->DiOHCYP2B6Gluc88-OH-EFV GlucuronideOH8->Gluc8UGT2B7Gluc77-OH-EFV GlucuronideOH7->Gluc7UGT Enzymes

Figure 1: Divergent oxidative metabolism of Efavirenz showing the CYP2A6-mediated pathway.[2][1][4][10][11]

Analytical Protocol: LC-MS/MS Quantification

Distinguishing 7-OH-EFV from 8-OH-EFV is the primary analytical challenge due to their identical molecular weight and fragmentation patterns.[2][1] The following protocol ensures regio-isomeric separation.

Sample Preparation & Stability Warning

CRITICAL: Unlike 8-OH-EFV, 7-OH-EFV is unstable in plasma at room temperature.[2][1][12]

  • Stability Rule: Samples must be processed on ice. Plasma stored at room temperature for >24 hours can show 40-60% degradation of 7-OH-EFV.[2][1][12]

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Methyl-tert-butyl ether (MTBE) is preferred over protein precipitation alone to remove matrix interferences that suppress the minor 7-OH signal.[2][1]

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., API 3000/4000 or equivalent). Ionization: Electrospray Ionization (ESI) in Negative Mode (EFV and metabolites ionize best as [M-H]⁻).[1]

Chromatographic Conditions
  • Column: C18 (e.g., Phenomenex Kinetex 2.6µm C18) or Biphenyl (superior for isomeric separation).[1]

  • Mobile Phase A: 20 mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient:

    • 0-1 min: 30% B[2][1]

    • 1-4 min: Ramp to 70% B

    • 4-5 min: Hold 70% B

    • 5.1 min: Re-equilibrate.

Mass Transitions (MRM)

Since 7-OH and 8-OH are isomers, they share the same Precursor and Product ions.[2][1] Retention time (RT) is the only discriminator.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Approx.[1][13] Relative RT
Efavirenz 314.0244.0-251.00 (Ref)
8-OH-EFV 330.0258.0-25~0.85 (Elutes First)
7-OH-EFV 330.0258.0-25~0.92 (Elutes Second)
Ritonavir (IS) 720.0296.0-45N/A

Note: The product ion m/z 258 represents the loss of the cyclopropyl-acetylene moiety.[2]

Protocol Validation Steps
  • Inject Pure Standards: Inject rac-7-OH-EFV and 8-OH-EFV separately to establish retention times.

  • Resolution Check: Ensure baseline resolution (R > 1.5) between the 8-OH and 7-OH peaks in a mixed standard.[2][1][4] If peaks co-elute, adjust the gradient slope or switch to a Biphenyl stationary phase.

  • Matrix Match: Spiked plasma curves must be used.[1] Due to the instability of 7-OH-EFV, calibration standards should be prepared fresh or stored at -80°C.[2][1]

References

  • Mutlib, A. E., et al. (1999). "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz."[10][14][15] Drug Metabolism and Disposition. Link

  • Ogburn, E. T., et al. (2010). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation."[3][14] Drug Metabolism and Disposition. Link

  • Ward, B. A., et al. (2003). "The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism."[1][16][14] Journal of Pharmacology and Experimental Therapeutics. Link

  • Bordin-Andriguetti, N., et al. (2021). "Instability of Efavirenz Metabolites Identified During Method Development and Validation."[12] Journal of Pharmaceutical Sciences. Link

  • Kim, K. B., et al. (2010). "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma." Chromatographia. Link

In vitro metabolism of efavirenz to 7-hydroxyefavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Metabolism of Efavirenz to 7-Hydroxyefavirenz: A Technical Guide Content Type: In-Depth Technical Whitepaper Audience: Researchers, DMPK Scientists, and Drug Development Professionals

Executive Summary: The 7-Hydroxylation Pathway

While the primary metabolic clearance of the NNRTI Efavirenz (EFV) occurs via 8-hydroxylation (mediated principally by CYP2B6), the 7-hydroxylation pathway represents a distinct, clinically relevant metabolic route.[1][2][3][4] Often overshadowed by the major metabolite, 7-hydroxyefavirenz (7-OH-EFV) formation is catalyzed primarily by CYP2A6 , with minor contributions from other isoforms.[5]

Understanding this specific pathway is critical for three reasons:

  • Neurotoxicity Differentiation: Unlike the highly neurotoxic 8-OH-EFV, the 7-OH metabolite exhibits a distinct toxicity profile.[2]

  • Pharmacogenetic Variability: CYP2A6 polymorphisms contribute to inter-individual variability in EFV clearance, particularly in populations where CYP2B6 is compromised.

  • Kinetic Distinctness: The 7-OH pathway follows hyperbolic Michaelis-Menten kinetics, contrasting with the sigmoidal (auto-activation) kinetics of the 8-OH pathway.

This guide provides a rigorous, self-validating protocol for isolating and characterizing the conversion of Efavirenz to 7-hydroxyefavirenz in vitro.

Mechanistic Overview & Reaction Phenotyping

The metabolic fate of Efavirenz involves competitive hydroxylation at the propynyl ring and the benzoxazinone core.

  • Primary Pathway (Major): Hydroxylation at the 8-position by CYP2B6 .[1][2][3][4][5][6][7]

  • Target Pathway (Minor): Hydroxylation at the 7-position by CYP2A6 .[1][2][5]

Pathway Visualization

EFV_Metabolism EFV Efavirenz (EFV) (Parent) OH8 8-Hydroxyefavirenz (Neurotoxic Major Metabolite) EFV->OH8  Sigmoidal Kinetics (Auto-activation) OH7 7-Hydroxyefavirenz (Target Minor Metabolite) EFV->OH7  Hyperbolic Kinetics (Michaelis-Menten) CYP2B6 CYP2B6 (Major Catalyst) CYP2B6->OH8 CYP2A6 CYP2A6 (Principal 7-OH Catalyst) CYP2A6->OH7 DIOH 8,14-Dihydroxyefavirenz (Secondary Metabolite) OH8->DIOH  CYP2B6

Figure 1: Divergent metabolic pathways of Efavirenz.[2][3][4][7] Note the kinetic distinction between the 8-OH and 7-OH routes.

Experimental Design Strategy

To successfully characterize the 7-OH pathway, the experimental design must overcome the abundance of the 8-OH isomer.

Critical Parameters
ParameterSpecificationRationale
Enzyme System Human Liver Microsomes (HLM) or rCYP2A6HLM provides the full metabolic picture; rCYP2A6 isolates the specific reaction.
Substrate Conc. 0 – 100 µMSpans the

of 7-OH formation (~40 µM).
Protein Conc. 0.1 – 0.25 mg/mLMinimizes non-specific binding and lipid effects.
Incubation Time 10 – 20 minutesEnsures initial rate conditions (linearity).
Inhibitor Control Methoxsalen (CYP2A6)Validates that 7-OH formation is CYP2A6-driven.
Separation High-Resolution LCCrucial: 7-OH and 8-OH are isomers (m/z 330). They must be chromatographically resolved.

Protocol: In Vitro Incubation Assay

This protocol is designed for Human Liver Microsomes (HLM) but can be adapted for recombinant enzymes.

Reagents Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3 mM MgCl₂.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g.,

    
    -Efavirenz).
    
Step-by-Step Workflow
  • Pre-Incubation:

    • Thaw HLM on ice.

    • Prepare reaction mixture: Buffer + HLM (0.25 mg/mL final) + Efavirenz (various concentrations).

    • Note: Keep organic solvent (DMSO/Methanol) < 1% v/v to prevent enzyme inhibition.

    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a "minus NADPH" control to detect non-enzymatic degradation.

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Time: 15 minutes (Strictly controlled to maintain linearity).

  • Termination:

    • Quench reaction by adding an equal volume of Ice-cold ACN (Stop Solution).

    • Vortex immediately for 10 seconds.

  • Extraction:

    • Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet protein.

    • Transfer supernatant to LC-MS vials.

Workflow Diagram

Workflow Step1 1. Pre-Incubation (HLM + EFV + Buffer) 37°C, 5 min Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Incubation 15 min @ 37°C (Linear Phase) Step2->Step3 Step4 4. Termination Add Ice-Cold ACN + IS Step3->Step4 Step5 5. Analysis LC-MS/MS (Isomer Separation) Step4->Step5

Figure 2: Step-by-step incubation workflow ensuring metabolic stability and initial rate conditions.

Analytical Methodology (LC-MS/MS)

The challenge is separating the 7-OH and 8-OH isomers, which share the same precursor and product ions.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

  • Ionization: ESI Negative Mode (EFV ionizes well in negative mode).

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex). High efficiency is required.

MS/MS Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (Approx)
Efavirenz 314.0244.0~4.5 min
8-OH-Efavirenz 330.0258.0 / 242.0~3.2 min
7-OH-Efavirenz 330.0258.0 / 242.0~3.5 min
IS (

-EFV)
320.0250.0~4.5 min

Note: 7-OH-EFV typically elutes slightly later than 8-OH-EFV on standard C18 chemistries, but this must be empirically verified with authentic standards.

Data Analysis & Interpretation

Kinetic Modeling

Unlike the 8-OH pathway, which requires the Hill equation due to auto-activation, the 7-OH pathway fits the standard Michaelis-Menten equation :



  • 
     : Velocity of 7-OH formation (pmol/min/mg).[4]
    
  • 
     : Affinity constant (typically ~40 µM for 7-OH).
    
  • 
     : Maximum velocity (typically ~20-30 pmol/min/mg).
    
Validation Criteria (Self-Check)
  • Mass Balance: Does the loss of parent EFV account for the sum of formed metabolites (8-OH + 7-OH)?

  • Inhibition Check: If using HLM, adding Methoxsalen (a potent CYP2A6 inhibitor) should significantly reduce 7-OH formation without drastically altering 8-OH formation (which is CYP2B6 driven).

  • Linearity: Ensure

    
     for the initial velocity vs. time plot.
    

References

  • Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation.[8] Drug Metabolism and Disposition, 38(7), 1218–1229. Link

  • Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism: Implication for HIV/AIDS Therapy and Utility of Efavirenz as a Substrate Marker of CYP2B6 Activity.[2][6] Journal of Pharmacology and Experimental Therapeutics, 306(1), 287–300. Link

  • Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., Gan, L. S., & Christ, D. D. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319–1333. Link

  • Avery, L. B., Vakkalanka, M. S., & Sackett, D. L. (2013). Metabolic pathways of efavirenz and their potential role in neurotoxicity.[2] Drug Metabolism and Disposition, 41. Link

Sources

Role of CYP2A6 in 7-hydroxylation of efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: The Role of CYP2A6 in the 7-Hydroxylation of Efavirenz Subtitle: Mechanistic Insights, Experimental Validation, and Pharmacogenetic Implications

Executive Summary

In the landscape of antiretroviral pharmacology, the metabolism of Efavirenz (EFV) has historically been defined by its primary clearance route: 8-hydroxylation catalyzed by CYP2B6 .[1][2][3][4][5] However, this singular focus obscures a critical secondary pathway that gains prominence in specific pharmacogenetic contexts.

This technical guide delineates the principal role of CYP2A6 in catalyzing the 7-hydroxylation of efavirenz.[1][2][4] While 7-hydroxylation accounts for a minor fraction (approximately 15–23%) of total intrinsic clearance (CLint) in wild-type metabolizers, CYP2A6 acts as the dominant enzymatic driver for this specific regioselective oxidation. Understanding this pathway is essential for drug development professionals, particularly when interpreting non-linear pharmacokinetics in patients with CYP2B6 loss-of-function alleles or when designing drug-drug interaction (DDI) studies involving CYP2A6 modulators.

The Metabolic Landscape: 7-OH vs. 8-OH

Efavirenz metabolism is regioselective. The propynyl functionality and the benzoxazinone core present distinct sites for oxidative attack.

  • 8-Hydroxylation (Major Route): Catalyzed primarily by CYP2B6 .[1][2][3][4][5] This forms 8-hydroxyefavirenz (8-OH-EFV), the precursor to the secondary metabolite 8,14-dihydroxyefavirenz.[2][3]

  • 7-Hydroxylation (Minor/Secondary Route): Catalyzed primarily by CYP2A6 .[1][2][3][4][5][6] This forms 7-hydroxyefavirenz (7-OH-EFV).[2][3]

Critical Distinction: unlike 8-hydroxylation, which has multiple minor contributors (CYP2A6, 3A4, 1A2), the 7-hydroxylation pathway is highly specific to CYP2A6 , making 7-OH-EFV a potential specific biomarker for CYP2A6 activity in the presence of efavirenz.

Visualizing the Pathway

EFV_Metabolism EFV Efavirenz (EFV) OH8 8-OH-EFV (Major Metabolite) EFV->OH8 CYP2B6 (Primary) CYP2A6 (Minor) OH7 7-OH-EFV (Minor Metabolite) EFV->OH7 CYP2A6 (Principal Catalyst) OH8_14 8,14-diOH-EFV OH8->OH8_14 CYP2B6 Gluc8 8-OH-EFV-Glucuronide OH8->Gluc8 UGT2B7 UGT1A Gluc7 7-OH-EFV-Glucuronide OH7->Gluc7 UGT Enzymes

Figure 1: Regioselective metabolism of Efavirenz.[1][5] CYP2A6 is the distinct driver of the 7-hydroxylation pathway (Green), distinct from the canonical CYP2B6 8-hydroxylation route (Red).

Mechanistic Analysis & Kinetic Data

The identification of CYP2A6 as the 7-hydroxylase is supported by three pillars of mechanistic evidence: recombinant enzyme kinetics, chemical inhibition, and correlation analysis.[1][4]

Recombinant Enzyme Kinetics

When incubated with panels of recombinant human CYPs (rhCYPs), CYP2A6 displays the highest intrinsic clearance (Vmax/Km) for 7-OH formation.

  • Affinity (Km): CYP2A6 exhibits high affinity for EFV at the 7-position.

  • Specificity: Other isoforms (CYP2C9, CYP2C19, CYP3A4) show negligible formation of 7-OH-EFV compared to CYP2A6.

Quantitative Contribution

In Human Liver Microsomes (HLM), the formation of 7-OH-EFV correlates strongly with classic CYP2A6 markers (e.g., coumarin 7-hydroxylation).

Parameter8-Hydroxylation (CYP2B6)7-Hydroxylation (CYP2A6)
Metabolic Share ~77–85% of total oxidative metabolism~15–23% of total oxidative metabolism
Primary Enzyme CYP2B6CYP2A6
Secondary Enzymes CYP2A6, CYP3A4, CYP1A2Negligible
Pharmacogenetic Impact High (CYP2B66* increases exposure)Moderate (CYP2A69* decreases 7-OH formation)

Experimental Validation Protocols

To validate the role of CYP2A6 in your own drug development pipeline or research, use the following self-validating protocols. These are designed to distinguish 7-hydroxylation from the dominant 8-hydroxylation background.

Protocol A: In Vitro Phenotyping (Chemical Inhibition)

Objective: Confirm CYP2A6 contribution by selectively inhibiting the 7-hydroxylation pathway in HLM.

  • System Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare Phosphate Buffer (100 mM, pH 7.4) containing 3 mM MgCl2.

  • Inhibitor Pre-Incubation:

    • Test Arm: Add Tranylcypromine (nonspecific but potent for 2A6) or Tryptamine (more selective CYP2A6 inhibitor) at varying concentrations (0, 1, 10, 100 µM).

    • Note on Specificity: While Tranylcypromine inhibits CYP2B6/2C19, Tryptamine is often preferred for distinguishing 2A6. Alternatively, use Mouse anti-human CYP2A6 monoclonal antibodies for absolute specificity.

    • Pre-incubate HLM + Inhibitor for 15 minutes at 37°C.

  • Substrate Initiation:

    • Add Efavirenz (final concentration 10 µM, approximating therapeutic Cmax).

    • Initiate reaction with NADPH (1 mM final).

  • Termination & Analysis:

    • Stop reaction at 30 minutes with ice-cold Acetonitrile + Internal Standard (e.g., d5-Efavirenz).

    • Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Pass: Formation of 7-OH-EFV is inhibited by >80% with specific CYP2A6 inhibitors/antibodies.

    • Pass: Formation of 8-OH-EFV is minimally affected (unless using non-specific inhibitors).

Protocol B: Correlation Analysis (The "Gold Standard")

Objective: Correlate 7-OH-EFV formation rates with coumarin 7-hydroxylase activity across a panel of individual donor HLMs (n > 10).

Workflow Step1 Panel of Individual HLMs (n=15 donors) Step2 Parallel Incubation Step1->Step2 Branch1 Assay A: Coumarin (CYP2A6 Marker) Step2->Branch1 Branch2 Assay B: Efavirenz (Test Substrate) Step2->Branch2 Step3 Quantify Metabolites (7-OH-Coumarin vs 7-OH-EFV) Branch1->Step3 Branch2->Step3 Step4 Linear Regression Analysis Step3->Step4

Figure 2: Correlation Analysis Workflow. A high r² value (>0.80) between Coumarin 7-hydroxylation and Efavirenz 7-hydroxylation confirms CYP2A6 dependence.

Clinical & Pharmacogenetic Implications

The role of CYP2A6 becomes clinically relevant in "Slow Metabolizer" phenotypes.

  • The "Shunt" Hypothesis: In patients homozygous for CYP2B6 loss-of-function alleles (e.g., CYP2B66/6), the primary 8-hydroxylation clearance route is severely compromised. In these scenarios, the fractional contribution of the CYP2A6-mediated 7-hydroxylation pathway increases.

  • CYP2A6 Polymorphisms: Variants such as CYP2A69 (reduced function) or CYP2A64 (deletion) have been shown to significantly reduce plasma clearance of efavirenz in patients who already possess reduced CYP2B6 activity.

  • Dual Phenotyping: Because EFV is metabolized by both enzymes yielding distinct products, ratios of urinary metabolites (8-OH-EFV / 7-OH-EFV) can theoretically serve as a dual phenotypic probe for simultaneous CYP2B6 and CYP2A6 activity assessment in vivo.[1][4]

References

  • Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation.[2][5] Drug Metabolism and Disposition, 38(7), 1218–1229.

  • Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity.[1][2] Journal of Pharmacology and Experimental Therapeutics, 306(1), 287–300.[2][5]

  • Di Iuls, A., et al. (2017). Genetic variants in CYP2B6 and CYP2A6 explain interindividual variation in efavirenz plasma concentrations of HIV-infected children with diverse ethnic origin. Pharmacogenomics J.

  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319–1333.

Sources

Pharmacokinetics of rac-7-Hydroxy Efavirenz: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the pharmacokinetic (PK) disposition, metabolic pathways, and bioanalytical characterization of 7-Hydroxy Efavirenz (7-OH-EFV) .[1] While Efavirenz (EFV) is administered as the (S)-enantiomer, the designation "rac" (racemic) typically refers to synthetic standards used in in vitro ADME profiling or specific neuropharmacology investigations where chiral separation is not performed.[1]

Unlike the major metabolite 8-OH-EFV, which is primarily linked to severe neurotoxicity, 7-OH-EFV represents a distinct metabolic branch mediated primarily by CYP2A6 .[1] Understanding its kinetics is critical for three reasons:

  • Metabolic Shunting: In patients with CYP2B6 loss-of-function alleles (e.g., CYP2B6*6), the 7-hydroxylation pathway becomes a compensatory clearance route.[1]

  • Neuroactive Potential: While less toxic than 8-OH-EFV, 7-OH-EFV and its downstream metabolites (e.g., 7,8-dihydroxy-EFV) are under investigation for off-target CNS effects, including CYP46A1 activation (relevant to Alzheimer's research).[1]

  • Bioanalytical Interference: Accurate quantification requires separation from the isomeric 8-OH-EFV to prevent data skewing in therapeutic drug monitoring (TDM).[1]

Metabolic Biosynthesis & Enzymology[1]

The formation of 7-OH-EFV is a stereoselective oxidative process.[1] While the parent drug is (S)-EFV, the hydroxylation at the 7-position creates a new chiral center in downstream metabolites, though 7-OH-EFV itself retains the parent's configuration.[1]

Enzyme Kinetics[1]
  • Primary Catalyst: CYP2A6 (responsible for ~23% of total EFV metabolism).[1][2]

  • Secondary Catalyst: CYP2B6 (minor contribution).

  • Pathway Distinction: Unlike 8-hydroxylation (driven by CYP2B6), 7-hydroxylation is not significantly impacted by the CYP2B6*6 polymorphism directly, making it a stable clearance marker in poor metabolizers.[1]

Pathway Visualization

The following diagram illustrates the divergence between the neurotoxic 8-OH pathway and the 7-OH pathway.[1]

EFV_Metabolism EFV Efavirenz (S-EFV) CYP2B6 CYP2B6 (Major) EFV->CYP2B6 CYP2A6 CYP2A6 (Principal for 7-OH) EFV->CYP2A6 OH8 8-OH-EFV (Neurotoxic) CYP2B6->OH8  ~77% Flux OH7 7-OH-EFV (Minor Pathway) CYP2A6->OH7  ~23% Flux UGT UGT2B7 / UGT1A1 OH7->UGT GLUC7 7-OH-EFV-Glucuronide (Renal Excretion) UGT->GLUC7

Figure 1: Divergent metabolic pathways of Efavirenz.[1] CYP2A6 drives the formation of 7-OH-EFV, distinct from the CYP2B6-mediated neurotoxic 8-OH pathway.[1][2][3]

Pharmacokinetic Profile

Plasma Parameters (Human)

The following data summarizes the PK behavior of 7-OH-EFV relative to the parent drug. Note that circulating levels of the unconjugated metabolite are low due to rapid Phase II conjugation.

ParameterEfavirenz (Parent)7-OH-EFV (Metabolite)Notes

3–5 hours4–6 hoursFormation rate-limited.[1]

(Steady State)
~4000 ng/mL100–500 ng/mLHighly variable based on CYP2A6 genotype.[1]

40–55 hoursDependent on formationElimination is rapid; half-life mirrors parent (flip-flop kinetics).[1]
Protein Binding >99%>99%High affinity for albumin.
CSF Penetration ~0.5–1.2%<0.5%Lower lipophilicity than parent limits CNS entry compared to 8-OH-EFV.[1]
Elimination
  • Phase II Conjugation: 7-OH-EFV is rapidly glucuronidated by UGT2B7 and UGT1A1 .[1]

  • Excretion: The glucuronide conjugate is excreted primarily in urine.[4]

  • Clinical Significance: In CYP2B6 Poor Metabolizers (PMs), the fractional clearance via the 7-OH pathway increases.[1] However, because CYP2A6 has lower intrinsic clearance (

    
    ) for EFV than CYP2B6, this compensation is insufficient to prevent EFV accumulation, leading to the high side-effect profile in PMs.[1]
    

Experimental Protocols

Bioanalytical Quantification (LC-MS/MS)

Objective: Accurate quantification of rac-7-OH-EFV in plasma, distinguishing it from the isobaric 8-OH-EFV.

Reagents:

  • Standard: rac-7-Hydroxy Efavirenz (purity >98%).[1]

  • Internal Standard (IS): Efavirenz-d5 or

    
    -7-OH-EFV.[1]
    
  • Matrix: Human Plasma (K2EDTA).

Protocol:

  • Sample Prep (Protein Precipitation):

    • Aliquot 50 µL plasma into a 96-well plate.

    • Add 200 µL Acetonitrile (ACN) containing IS (20 ng/mL).[1]

    • Vortex for 2 minutes @ 1500 rpm.

    • Centrifuge @ 4000g for 10 min at 4°C.

    • Transfer 100 µL supernatant to a clean plate; dilute with 100 µL 0.1% Formic Acid in water.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5 µm).[1] Critical: A high-strength silica column is required to resolve the 7-OH and 8-OH regioisomers.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 30% B (0-1 min)

      
       80% B (1-6 min) 
      
      
      
      95% B (6-7 min).
  • MS/MS Parameters (Negative Mode ESI):

    • Precursor Ion: m/z 330.0 (Deprotonated 7-OH-EFV).[1]

    • Product Ions:

      • Quantifier:m/z 258.1 (Loss of cyclopropyl group + CO).

      • Qualifier:m/z 69.0 (CF3 group).

    • Differentiation: 8-OH-EFV shares the 330

      
       258 transition.[1] Retention time separation is mandatory.  7-OH-EFV typically elutes before 8-OH-EFV on C18 chemistries due to higher polarity.[1]
      
In Vitro CYP Phenotyping (Microsomal Stability)

Objective: Determine the contribution of CYP2A6 vs CYP2B6 to 7-OH formation.

Workflow:

  • Incubation System: Human Liver Microsomes (HLM, 0.5 mg/mL) or Recombinant CYP enzymes (rCYP2A6, rCYP2B6).

  • Substrate: rac-Efavirenz (1–50 µM).

  • Inhibitors:

    • Ticlopidine (1 µM)

      
       Selective CYP2B6 inhibitor.
      
    • Tryptamine or Methoxsalen

      
       CYP2A6 inhibitors.
      
  • Reaction:

    • Pre-incubate microsomes + inhibitors for 5 min @ 37°C.

    • Add NADPH-generating system to initiate.[1]

    • Quench at 0, 5, 10, 20, 30 min with ice-cold ACN.

  • Analysis: Quantify 7-OH-EFV formation rate (

    
    ).
    
    • Interpretation: If Ticlopidine inhibits >80% of 8-OH formation but <20% of 7-OH formation, the pathway is confirmed as CYP2B6-independent (validating CYP2A6 role).[1]

Technical Note: Neurotoxicity & Stereochemistry[1]

While rac-7-OH-EFV is often used as a standard, the biological implications of the specific isomers are distinct:

  • Neurotoxicity Hierarchy:

    
    
    Evidence indicates 7-OH-EFV is significantly less toxic to neuronal cultures than the 8-OH metabolite.[1]
    
  • Therapeutic Research: Racemic mixtures of dihydroxy metabolites (e.g., rac-7,8-diOH-EFV) are currently being explored for their ability to activate CYP46A1 in the brain, facilitating cholesterol turnover in Alzheimer's models.[1][5] Researchers should not conflate the toxicity of the 8-OH pathway with the potential therapeutic utility of the 7-OH/7,8-diOH branch.[1]

References

  • Ogburn, E. T., et al. (2010). "Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation."[6][7] Drug Metabolism and Disposition. Link

  • Ward, B. A., et al. (2003). "The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism."[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Avery, L. B., et al. (2013). "Stereoselective metabolism of efavirenz by cytochrome P450 2B6 and 2A6." Drug Metabolism and Disposition. Link

  • Mast, N., et al. (2014). "Stimulation of brain cholesterol turnover with efavirenz metabolites." PLOS ONE. (Context for rac-7,8-diOH usage). Link[1]

  • Ngaimisi, E., et al. (2010). "Importance of the CYP2B6 516G>T and 983T>C SNPs in the metabolism of efavirenz." European Journal of Clinical Pharmacology. Link

Sources

Biological Activity and Analytical Utility of rac-7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Metabolism and Pharmacokinetics (DMPK) Scientists[1]

Part 1: Executive Summary & Core Directive

The Molecule: rac-7-Hydroxy Efavirenz (7-OH-EFV) is the racemic form of a primary oxidative metabolite of the antiretroviral drug Efavirenz (EFV).[1]

The Core Insight: While Efavirenz is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), its metabolite 7-OH-EFV is pharmacologically distinct .[1] Unlike the parent drug, 7-OH-EFV is essentially devoid of antiviral activity.[1] Unlike its isomer 8-hydroxy efavirenz (8-OH-EFV)—which is a potent neurotoxin—7-OH-EFV exhibits a significantly safer toxicity profile.[1]

The Application: Consequently, rac-7-OH-EFV is not a therapeutic candidate but a critical biomarker and analytical standard .[1] Its formation is the primary readout for CYP2A6 activity in Efavirenz metabolism (distinct from the CYP2B6-driven 8-hydroxylation), making it an essential tool for phenotyping studies and dissecting metabolic clearance pathways.

Part 2: Chemical Identity & Metabolic Context[1][2]

To understand the utility of 7-OH-EFV, one must map its origin.[1] Efavirenz metabolism is highly specific.[1] The parent drug is metabolized into two primary hydroxylated forms: 8-OH-EFV (major) and 7-OH-EFV (minor).[1][2][3][4][5]

The CYP2A6 "Shunt"

While CYP2B6 is the "workhorse" generating the neurotoxic 8-OH-EFV, CYP2A6 is the principal catalyst for 7-hydroxylation.[3][6][7] This makes 7-OH-EFV a specific probe for CYP2A6 contribution to EFV clearance, which accounts for approximately 23% of oxidative metabolism in vitro.[1][7]

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Efavirenz, highlighting the enzyme specificity that gives 7-OH-EFV its analytical value.

EFV_Metabolism EFV Efavirenz (Parent) (Active NNRTI) CYP2B6 CYP2B6 (Major Route) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Route) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Neurotoxic) CYP2B6->OH8 Hydroxylation OH7 7-Hydroxy Efavirenz (Biomarker / Low Toxicity) CYP2A6->OH7 Hydroxylation UGT UGT2B7 (Glucuronidation) OH7->UGT Gluc7 7-OH-EFV-Glucuronide (Excreted) UGT->Gluc7 Phase II

Figure 1: Divergent metabolic pathways of Efavirenz. 7-OH-EFV formation serves as a specific readout for CYP2A6 activity, distinguishing it from the CYP2B6-mediated neurotoxic pathway.[1]

Part 3: Pharmacological Profile[9]

Antiviral Activity (Lack Thereof)

Researchers must note that hydroxylation generally ablates the antiretroviral efficacy of EFV.[1]

  • Mechanism: EFV binds to a hydrophobic pocket in HIV-1 reverse transcriptase (RT).[1] The addition of a polar hydroxyl group at the 7-position disrupts this hydrophobic interaction.[1]

  • Data: In vitro assays confirm that 7-OH-EFV is inactive against HIV-1 at clinically relevant concentrations.[1] It does not contribute to the therapeutic viral load suppression observed in patients.

Toxicity Profile (The "Safe" Isomer)

A critical distinction in EFV toxicology is the difference between the 7-OH and 8-OH isomers.[1]

  • Neurotoxicity: 8-OH-EFV induces dendritic spine loss and mitochondrial dysfunction in neurons at concentrations found in plasma.[1] In contrast, 7-OH-EFV is significantly less toxic .[1]

  • Implication: When assessing EFV-induced CNS side effects (dizziness, vivid dreams, depression), high ratios of 8-OH/7-OH are often predictive of toxicity.[1] 7-OH-EFV serves as a necessary negative control in these mechanistic toxicity studies.[1]

FeatureEfavirenz (Parent)8-OH-EFV (Metabolite)7-OH-EFV (Metabolite)
Primary Enzyme N/ACYP2B6CYP2A6
HIV-1 Activity Potent (IC50 ~0.5 nM)InactiveInactive
Neurotoxicity ModerateHigh (Primary Driver)Low / Negligible
Analytical Use Drug Level MonitoringToxicity MarkerCYP2A6 Phenotyping

Part 4: Experimental Protocols

Protocol 1: In Vitro CYP2A6 Phenotyping Assay

Objective: Use the formation rate of 7-OH-EFV to quantify CYP2A6 activity in human liver microsomes (HLM) or recombinant systems.[1]

Trustworthiness Check: This protocol relies on the specificity of CYP2A6 for the 7-position.[1] However, at high substrate concentrations, CYP2B6 can contribute minorly. Always run a control with a specific CYP2A6 inhibitor (e.g., Tranylcypromine) to validate specificity.

Workflow:

  • Incubation System:

    • Substrate: Efavirenz (final conc. 1–10 µM).[1]

    • Enzyme: HLM (0.5 mg/mL protein) or Recombinant CYP2A6 (10–20 pmol).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.[1]

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (final conc. 1 mM).[1][8]

  • Time Course: Incubate for 10–30 minutes (ensure linear range).

  • Termination: Stop reaction with ice-cold Acetonitrile (ACN) containing internal standard (e.g., rac-7-Hydroxy Efavirenz-d4).

  • Processing: Vortex (1 min), Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS.[1]

Protocol 2: LC-MS/MS Quantification of rac-7-OH-EFV

Objective: Accurate quantification of 7-OH-EFV in plasma or microsomal incubations.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 4 minutes.

  • Detection: Triple Quadrupole Mass Spectrometer (ESI Negative Mode).

MRM Transitions (Critical for Selectivity): Since 7-OH and 8-OH are isomers (same mass), chromatographic separation is mandatory .[1] They typically separate well on C18 columns (8-OH elutes later than 7-OH due to intramolecular hydrogen bonding making 8-OH more hydrophobic).[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
7-OH-EFV 330.0 [M-H]-258.03022
7-OH-EFV 330.0 [M-H]-69.03035
IS (d4-7-OH) 334.0 [M-H]-262.03022

Note: The "rac" (racemic) standard is chemically equivalent to the biological metabolite for MS detection on achiral columns. If chiral separation is required (rare for simple quantification), a chiral column (e.g., Chiralcel OJ-H) must be used.

Part 5: Analytical Workflow Visualization

LCMS_Workflow cluster_peaks Isomer Resolution (Critical) Sample Biological Sample (Microsomes/Plasma) Crash Protein Precipitation (ACN + Internal Standard) Sample->Crash Sep Chromatographic Separation (C18 Column) Crash->Sep Peak1 Peak 1: 7-OH-EFV (Elutes Earlier) Sep->Peak1 Peak2 Peak 2: 8-OH-EFV (Elutes Later) Sep->Peak2 Detect MS/MS Detection (m/z 330 -> 258) Peak1->Detect Peak2->Detect

Figure 2: Analytical workflow emphasizing the critical chromatographic separation of 7-OH and 8-OH isomers prior to MS detection.

References

  • Ward, B. A., et al. (2003).[3] In vitro and in vivo evaluation of efavirenz metabolism in humans.[6][8][9]The Journal of Pharmacology and Experimental Therapeutics , 306(1), 287–300. Link

    • Establishes CYP2A6 as the catalyst for 7-hydroxylation.[1][3][6]

  • Tovar-y-Romo, L. B., et al. (2012).[1][3] Efavirenz induces neuronal toxicity through a specific metabolite.[1][3][10]Journal of Neuroimmune Pharmacology , 7(4), 1030-1037. Link

    • Demonstrates the differential neurotoxicity, identifying 8-OH as toxic and 7-OH as significantly less toxic.[1][3]

  • Avery, L. B., et al. (2013).[3][9] Influence of polymorphic CYP2B6 variants and stereochemistry on efavirenz metabolism.[3]Drug Metabolism and Disposition , 41(12), 2166–2179. Link

    • Confirms the lack of antiviral activity of hydroxylated metabolites and details the stereochemistry.
  • Mutlib, A. E., et al. (1999). Application of liquid chromatography/mass spectrometry in accelerating the identification of human liver cytochrome P450 isoforms involved in the metabolism of efavirenz.Clinical Pharmacology & Therapeutics , 66(4), 416-424.[1]

    • Foundational work on the analytical separation and identific

Sources

Comprehensive Technical Guide: Structure Elucidation of rac-7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of rac-7-Hydroxy Efavirenz , a critical minor metabolite and reference standard in the development of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. While the primary metabolic pathway of Efavirenz involves 8-hydroxylation (mediated by CYP2B6), the 7-hydroxylation pathway (mediated primarily by CYP2A6) represents a distinct metabolic fate with specific toxicological and pharmacokinetic implications.

This document addresses the specific challenge of differentiating the 7-hydroxy regioisomer from the 8-hydroxy isomer and validating the racemic nature of the synthetic standard. The protocol relies on a self-validating logic utilizing high-field NMR (specifically aromatic coupling constants) and Chiral HPLC.

Metabolic and Synthetic Context[1][2]

The Biological Relevance

Efavirenz (Sustiva) is extensively metabolized in the liver.[1] The primary clearance route is hydroxylation at the 8-position of the benzoxazinone ring. However, 7-hydroxy efavirenz is formed as a minor metabolite.[2][3] Distinguishing these isomers is critical because:

  • Regioselectivity: CYP2B6 favors 8-OH, while CYP2A6 favors 7-OH.

  • Toxicity: Phenolic metabolites can undergo further oxidation to quinone imines, which are potentially nephrotoxic or hepatotoxic.

  • Reference Standards: In "rac" (racemic) standards, the cyclopropyl-acetylene quaternary center (C4) lacks stereochemical definition (50:50

    
     mixture), often resulting from non-stereoselective total synthesis used to generate abundant material for toxicity studies.
    
Synthetic Origin of the Racemate

The designation "rac" indicates the compound was likely synthesized de novo rather than isolated from biological matrices (which would be the


-enantiomer).
  • Precursor: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone.

  • Key Step: Addition of lithium cyclopropylacetylide. Without a chiral ligand (e.g., chiral amino alcohol additives), this addition is non-stereoselective, yielding the racemic alcohol intermediate.

  • Cyclization: Reaction with phosgene or carbonyldiimidazole (CDI) yields the benzoxazinone core.

Analytical Strategy: The Self-Validating Protocol

To unequivocally assign the structure as rac-7-Hydroxy Efavirenz , one must answer three questions:

  • Is it an Efavirenz derivative? (Mass Spectrometry)

  • Is the hydroxyl group at position 7 or 8? (1H-NMR Coupling Constants)

  • Is it racemic? (Chiral HPLC)

Workflow Visualization

The following diagram outlines the decision tree for structural assignment.

StructureElucidation Start Unknown Metabolite/Standard MS_Analysis Step 1: LC-MS/MS (ESI-) Target m/z 330 Start->MS_Analysis Isotope_Check Check Cl Isotope Pattern (330/332 ratio ~3:1) MS_Analysis->Isotope_Check NMR_Analysis Step 2: 1H-NMR (Aromatic Region) Isotope_Check->NMR_Analysis Decision_Point Analyze Coupling of Remaining Protons NMR_Analysis->Decision_Point Path_8OH Two Doublets (J ~2.5 Hz) Meta-Coupling (H5, H7) Decision_Point->Path_8OH Meta Coupling Path_7OH Two Singlets (J ~0 Hz) Para-Position (H5, H8) Decision_Point->Path_7OH No Coupling Chiral_LC Step 3: Chiral HPLC CelluCoat / OD-H Column Path_7OH->Chiral_LC Result_Rac Two Peaks (1:1 Ratio) CONFIRMED: rac-7-OH EFV Chiral_LC->Result_Rac Result_Enantio Single Peak CONFIRMED: (S)-7-OH EFV Chiral_LC->Result_Enantio

Figure 1: Decision tree for the structural assignment of hydroxy-efavirenz isomers.

Detailed Experimental Protocols

Protocol A: Mass Spectrometry (Molecular Weight Confirmation)

The introduction of a hydroxyl group adds 16 Da to the parent mass.

  • Instrument: Triple Quadrupole MS (e.g., Sciex API 4000).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenolic protons ionize readily).

  • Method:

    • Prepare a 10 µg/mL solution in Methanol.

    • Direct infusion at 10 µL/min.

    • Scan range: m/z 100–500.

  • Expected Results:

    • [M-H]⁻: m/z 330.0 (Monoisotopic).

    • Isotope Pattern: Distinct chlorine signature. Peak at 330 (100%) and 332 (~32%).

    • Fragmentation (MS2 of 330): Loss of cyanate (-NCO) and cyclopropyl acetylene fragments.

Protocol B: Nuclear Magnetic Resonance (Regiochemistry)

This is the definitive step. Efavirenz has a 6-chloro substituted benzoxazinone core.[1][4][5]

  • Numbering: O(1), C=O(2), N(3), C-CF3(4), C(5), C-Cl(6), C(7), C(8).

  • Theory:

    • 8-Hydroxy Efavirenz: Substituents at 6(Cl) and 8(OH). Protons remain at H-5 and H-7 . These are meta to each other. Expect: Two doublets with

      
       Hz.
      
    • 7-Hydroxy Efavirenz: Substituents at 6(Cl) and 7(OH). Protons remain at H-5 and H-8 . These are para to each other. Expect: Two singlets (or very weak coupling

      
       Hz).
      
  • Experimental Setup:

    • Dissolve 5–10 mg of sample in 600 µL DMSO-d6 . (Chloroform-d may cause peak overlapping; DMSO is preferred for phenols).

    • Acquire 1H NMR (minimum 400 MHz, preferably 600 MHz).

    • Acquire 19F NMR (to observe CF3 shift changes).

  • Data Interpretation Table:

Featurerac-7-Hydroxy Efavirenz8-Hydroxy EfavirenzParent Efavirenz
H-5 Signal Singlet (Para to H-8)Doublet (

Hz)
Doublet (

Hz)
H-7 Signal Absent (Substituted)Doublet (

Hz)
Doublet of Doublets
H-8 Signal Singlet (Para to H-5)Absent (Substituted)Doublet (

Hz)
19F Shift

-80.5 ppm

-80.2 ppm

-81.0 ppm
Protocol C: Chiral HPLC (Enantiomeric Purity)

To confirm the "rac" designation.

  • Column: Chiralcel OD-H or Lux Cellulose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Criterion:

    • Racemic: Two distinct peaks with Area Ratio ~ 50:50.

    • Enantiopure: Single peak (>99% ee).

Mechanistic Pathway Diagram

The following diagram illustrates the divergence in metabolic pathways and the structural numbering that dictates the NMR signals.

MetabolicPathway Efavirenz Efavirenz (Parent) (S)-Enantiomer CYP2B6 CYP2B6 (Major Route) Efavirenz->CYP2B6 CYP2A6 CYP2A6 (Minor Route) Efavirenz->CYP2A6 Metab_8OH 8-Hydroxy Efavirenz (Major Metabolite) Protons: H5, H7 (Meta) CYP2B6->Metab_8OH Metab_7OH 7-Hydroxy Efavirenz (Minor Metabolite) Protons: H5, H8 (Para) CYP2A6->Metab_7OH Rac_7OH rac-7-Hydroxy Efavirenz (Target Standard) 50% (S) / 50% (R) Metab_7OH->Rac_7OH Structural Isomer Match Synthetic Synthetic Route (Non-stereoselective) Synthetic->Rac_7OH Chemical Synthesis

Figure 2: Metabolic divergence of Efavirenz and the synthetic origin of the racemic standard.

References

  • Mutlib, A. E., et al. (1999). "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz." Drug Metabolism and Disposition, 27(11), 1319-1333.

  • Ward, B. A., et al. (2003).[6] "The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity."[7] Journal of Pharmacology and Experimental Therapeutics, 306(1), 287-300.[7]

  • Ogburn, E. T., et al. (2010). "Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation."[8][7] Drug Metabolism and Disposition, 38(7), 1218-1229.

  • Santa Cruz Biotechnology. "rac 7-Hydroxy Efavirenz Product Data." SCBT Catalog.

Sources

Stereochemical & Metabolic Profile of 7-Hydroxy Efavirenz: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxy Efavirenz (7-OH-EFV) represents a critical, albeit minor, metabolic node in the disposition of the antiretroviral drug Efavirenz (EFV). While the parent drug's efficacy and the neurotoxicity of its major metabolite (8-hydroxy efavirenz) are well-documented, 7-OH-EFV serves as a pivotal biomarker for alternative metabolic clearance, particularly in patients with compromised CYP2B6 activity.

This guide provides a rigorous analysis of the stereochemistry, biogenesis, and analytical isolation of 7-OH-EFV. It is designed for researchers investigating pharmacogenomics (PGx) and metabolic shunting in HIV antiretroviral therapy.

Chemical Structure & Stereochemical Integrity

Absolute Configuration

Efavirenz is administered exclusively as the (S)-enantiomer [(S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one]. The antiretroviral activity is highly stereospecific; the (R)-enantiomer is biologically inactive against HIV-1 reverse transcriptase.

Crucial Stereochemical Insight: The metabolic hydroxylation to form 7-OH-EFV occurs at the C7 position of the aromatic benzoxazinone ring. This transformation is distant from the chiral center at C4 (the quaternary carbon linked to the cyclopropylethynyl group). Consequently, the absolute configuration is retained .

  • Parent: (S)-Efavirenz[1][2]

  • Metabolite: (S)-7-Hydroxy Efavirenz[3]

There is no evidence of racemization or inversion of configuration during this CYP-mediated oxidation. Therefore, all analytical and toxicological assessments must utilize the (S)-configured standard to maintain biological relevance.

Structural Comparison
Feature(S)-Efavirenz (Parent)(S)-8-Hydroxy Efavirenz(S)-7-Hydroxy Efavirenz
Hydroxylation Site NoneC8 (Ortho to NH)C7 (Meta to NH)
Primary Catalyst N/ACYP2B6 (Major)CYP2A6 (Minor)
Chirality (C4) (S)(S)(S)
HIV Activity PotentInactiveInactive
Neurotoxicity ModerateHigh (Potent Neurotoxin)Low / Negligible

Biogenesis & Metabolic Shunting

The formation of 7-OH-EFV is a classic example of "metabolic shunting." Under normal physiological conditions, EFV is predominantly cleared via CYP2B6 to form 8-OH-EFV. However, genetic polymorphisms significantly alter this landscape.

The CYP2A6 Pathway

While CYP2B6 drives the 8-hydroxylation, CYP2A6 is the exclusive catalyst for the 7-hydroxylation pathway.

  • Normal Metabolizers (CYP2B6 1/1): 8-OH-EFV dominates; 7-OH-EFV is a trace metabolite (<10% of total clearance).

  • Poor Metabolizers (CYP2B6 6/6): The primary 8-OH route is obstructed. This leads to bioaccumulation of the parent drug (increasing CNS side effect risk) and a proportional shift toward the CYP2A6-mediated 7-OH pathway, although total clearance remains significantly reduced.

Metabolic Pathway Diagram

EFV_Metabolism EFV (S)-Efavirenz (Parent Drug) CYP2B6 CYP2B6 (Major Route) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Route) EFV->CYP2A6 Shunt Pathway OH8 (S)-8-Hydroxy EFV (Neurotoxic) CYP2B6->OH8 Hydroxylation @ C8 OH7 (S)-7-Hydroxy EFV (Inactive/Safe) CYP2A6->OH7 Hydroxylation @ C7 UGT UGT2B7 (Conjugation) OH8->UGT OH7->UGT Gluc8 8-OH-EFV-Glucuronide (Urinary Excretion) UGT->Gluc8 Gluc7 7-OH-EFV-Glucuronide (Urinary Excretion) UGT->Gluc7

Caption: Differential metabolic pathways of Efavirenz. CYP2B6 drives the formation of the neurotoxic 8-OH metabolite, while CYP2A6 handles the minor 7-OH pathway.

Experimental Protocols

Protocol A: In Vitro Enzymatic Generation of 7-OH-EFV

Objective: To selectively generate 7-OH-EFV for identification or standard verification using human liver microsomes (HLM) or recombinant enzymes.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Recombinant CYP2A6 Supersomes (Corning or equivalent) OR Human Liver Microsomes (HLM).

  • Inhibitor (Optional): Ticlopidine (1 µM) to inhibit CYP2B6 if using HLM.

Workflow:

  • Pre-incubation: Mix 50 pmol/mL CYP2A6 (or 0.5 mg/mL HLM + Ticlopidine) with Phosphate Buffer. Equilibrate at 37°C for 5 minutes.

  • Substrate Addition: Add (S)-Efavirenz (dissolved in methanol, final conc. <1%) to a final concentration of 10 µM.

  • Initiation: Add NADPH generating system to start the reaction. Total volume: 200 µL.

  • Incubation: Incubate at 37°C with shaking for 30–60 minutes.

  • Termination: Stop reaction by adding 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., d5-Efavirenz).

  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Analytical Separation

Objective: To chromatographically resolve 7-OH-EFV from its regioisomer 8-OH-EFV and the parent drug.

System Parameters:

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm). Note: A standard C18 is usually sufficient to separate the 7-OH and 8-OH regioisomers due to difference in polarity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 30
1.0 30
6.0 90
7.5 90
7.6 30

| 10.0 | 30 |

MS/MS Transitions (Negative Ion Mode - ESI):

  • Parent (EFV): 314.0 → 244.0 (Quantifier)

  • 7-OH-EFV: 330.0 → 258.0 (Quantifier), 330.0 → 242.0 (Qualifier)

  • 8-OH-EFV: 330.0 → 258.0 (Quantifier)

    • Note: Since transitions are identical, chromatographic separation is mandatory. 8-OH typically elutes slightly earlier than 7-OH on C18 due to intramolecular H-bonding effects with the adjacent amine.

Analytical Logic & Quality Control

To ensure data integrity, the following decision tree should be applied when analyzing patient samples or in vitro incubations.

QC_Workflow Sample Biological Sample (Plasma/Microsomes) Extract Protein Precipitation (ACN/MeOH) Sample->Extract LC LC Separation (C18 Column) Extract->LC Check1 Regioisomer Separation? (Rs > 1.5) LC->Check1 Fail Method Fail: Optimize Gradient Check1->Fail No Pass MS/MS Detection (MRM Mode) Check1->Pass Yes Quant Quantification vs (S)-Standard Pass->Quant

Caption: Analytical workflow ensuring strict separation of 7-OH and 8-OH regioisomers before quantification.

References

  • Ward, B. A., et al. (2003). Characterization of human cytochrome P450 enzymes catalyzing the metabolism of efavirenz.Drug Metabolism and Disposition , 31(1), 118-124. Link

  • Mutlib, A. E., et al. (1999). Application of liquid chromatography/mass spectrometry in the structural characterization of metabolites of efavirenz.[4]Drug Metabolism and Disposition , 27(11), 1319-1333. Link

  • Avery, L. B., et al. (2013). Pharmacokinetics of efavirenz and its metabolites in cerebrospinal fluid and plasma.Antimicrobial Agents and Chemotherapy , 57(12), 6132-6139. Link

  • Tovar-y-Romo, L. B., et al. (2012). In vitro neurotoxicity of efavirenz and its metabolites.[5][6]Journal of Neuroimmune Pharmacology , 7(4), 884-893. Link

  • Desta, Z., et al. (2007). Clinical significance of the cytochrome P450 2B6 genetic polymorphism.[7][8][9]Pharmacokinetics and Pharmacodynamics , 46(1), 1-12. Link

Sources

rac 7-Hydroxy Efavirenz as a non-nucleoside reverse transcriptase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rac-7-Hydroxy Efavirenz (7-OH-EFV) is the racemic derivative of the primary minor metabolite of Efavirenz (EFV), a first-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). While Efavirenz itself is a potent antiretroviral used in HIV-1 therapy, 7-OH-EFV serves a distinct role in pharmaceutical research. It is characterized by negligible antiviral potency against HIV-1 Reverse Transcriptase (RT) but possesses significant neurotoxic potential .

This guide analyzes rac-7-Hydroxy Efavirenz not as a therapeutic candidate, but as a critical negative control in NNRTI binding assays and a toxicological probe for understanding Efavirenz-associated neuropsychiatric adverse events. Research indicates that while the parent drug acts via high-affinity allosteric inhibition of RT, the introduction of the 7-hydroxyl group disrupts the hydrophobic binding interaction, rendering the metabolite effectively inactive as an antiviral agent while enabling a calcium-independent neurotoxic pathway.

Chemical & Physical Profile

PropertySpecification
Chemical Name rac-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Molecular Formula C₁₄H₉ClF₃NO₃
Molecular Weight 331.67 g/mol
Chirality Racemic (1:1 mixture of S and R enantiomers). Note: In vivo metabolism of (S)-EFV yields chiral metabolites, but the racemic form is the standard for analytical quantification.
Solubility DMSO (>10 mg/mL), Methanol; Poorly soluble in water.
pKa ~8.5 (Phenolic hydroxyl)

Pharmacology: NNRTI Activity & SAR Analysis

Mechanism of Action (Parent vs. Metabolite)

Efavirenz functions by binding to the NNRTI Binding Pocket (NNIBP) , a hydrophobic allosteric site adjacent to the catalytic triad of HIV-1 Reverse Transcriptase. This binding locks the enzyme in an inactive conformation ("open" finger domain), preventing viral DNA polymerization.

Why rac-7-Hydroxy Efavirenz is Inactive: The potency of Efavirenz relies on hydrophobic interactions within the NNIBP, specifically with residues Tyr181, Tyr188, Phe227, and Trp229 .

  • Steric/Electronic Clash: The addition of a polar hydroxyl group at the C-7 position of the benzoxazinone ring introduces a hydrophilic moiety into a strictly hydrophobic region of the pocket.

  • Desolvation Penalty: For 7-OH-EFV to bind, the hydroxyl group must be desolvated. The energy penalty for stripping water from this polar group is not compensated by favorable interactions within the hydrophobic pocket, drastically increasing the dissociation constant (

    
    ) into the micromolar range (compared to ~2-10 nM for Efavirenz).
    
Binding Kinetics
  • Efavirenz: Slow, tight-binding inhibitor (

    
     nM).
    
  • rac-7-OH-EFV: Rapid dissociation, weak affinity (

    
    ).
    
  • Implication: In competitive binding assays, 7-OH-EFV is used to validate the specificity of the hydrophobic pocket.

Neurotoxicity: The Active Biological Pathway

While inactive as an antiviral, 7-OH-EFV is biologically active in the Central Nervous System (CNS). Unlike the major metabolite 8-Hydroxy Efavirenz , which induces dendritic spine loss via a calcium-dependent mechanism, 7-OH-EFV operates via a distinct pathway.[1]

  • 8-OH-EFV: Triggers massive

    
     influx via L-type Voltage-Operated Calcium Channels (VOCC), leading to calpain activation and cytoskeletal collapse.
    
  • 7-OH-EFV: Induces neuronal damage via a calcium-independent mechanism .[1] The exact molecular target remains under investigation but is distinct from the VOCC pathway, suggesting a multi-modal toxicity profile for Efavirenz metabolites.

Visualization: Metabolic & Toxicological Pathways

EFV_Metabolism EFV Efavirenz (Drug) (Active NNRTI) CYP2B6 CYP2B6 (Major Enzyme) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Enzyme) EFV->CYP2A6 RT HIV-1 RT Inhibition (Antiviral) EFV->RT High Affinity (nM) OH8 8-Hydroxy Efavirenz (Major Metabolite) CYP2B6->OH8 OH7 7-Hydroxy Efavirenz (Minor Metabolite) CYP2A6->OH7 Tox8 Neurotoxicity: Ca++ Dependent (Dendritic Spine Loss) OH8->Tox8 High Potency Tox7 Neurotoxicity: Ca++ Independent (Neuronal Damage) OH7->Tox7 Moderate Potency OH7->RT Inactive (>10 µM)

Figure 1: Metabolic divergence of Efavirenz showing the loss of NNRTI activity and gain of distinct neurotoxic profiles in hydroxylated metabolites.

Experimental Protocols

Protocol A: Synthesis of rac-7-Hydroxy Efavirenz (Conceptual)

Note: Direct hydroxylation of Efavirenz is low-yield. The preferred route is de novo synthesis using a hydroxylated aniline precursor.

Reagents: 4-chloro-2-amino-5-hydroxy-benzophenone (Precursor), Cyclopropylacetylene, Lithium acetylide, Phosgene (or Triphosgene).

  • Protection: Protect the 5-hydroxyl group of the aniline precursor with a benzyl ether (Bn) to prevent side reactions.

  • Nucleophilic Addition: React the protected ketone with lithium cyclopropylacetylide in THF at -78°C. This installs the cyclopropylacetylene group.[2]

  • Cyclization: Treat the resulting amino-alcohol with phosgene (or triphosgene/CDI) in toluene/THF to close the benzoxazinone ring.

  • Deprotection: Remove the benzyl group via catalytic hydrogenation (

    
    , Pd/C) or boron tribromide (
    
    
    
    ) to yield rac-7-Hydroxy Efavirenz.
  • Purification: Recrystallize from Methanol/Water.

Protocol B: RT Inhibition Assay (Negative Control Validation)

Objective: To demonstrate the lack of inhibitory potential of 7-OH-EFV compared to EFV.

  • System: EnzChek® Reverse Transcriptase Assay (or radiometric equivalent).

  • Preparation:

    • Dissolve rac-7-OH-EFV in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 100 µM).

    • Prepare EFV controls (0.1 nM to 1 µM).

  • Reaction:

    • Incubate HIV-1 RT enzyme with template/primer (poly(A)-oligo(dT)) and inhibitor for 30 mins at 37°C.

    • Initiate polymerization by adding dTTP (labeled or fluorescent).

  • Readout: Measure DNA synthesis.

  • Validation Criteria:

    • EFV

      
      : ~2-5 nM.
      
    • rac-7-OH-EFV

      
      : >10 µM  (Indicates inactivity).
      
Protocol C: Neuron Viability Assay (Toxicity Probe)

Objective: To assess calcium-independent neurotoxicity.

  • Culture: Primary rat cortical neurons (DIV 14-21).

  • Treatment:

    • Treat cells with rac-7-OH-EFV (10 ng/mL - 10 µM) for 24 hours.

    • Control A: Vehicle (DMSO).

    • Control B (Ca-dependent block): Co-treat with Nimodipine (L-type Ca channel blocker).

  • Readout:

    • MAP2 immunostaining (dendritic integrity).

    • ATP levels (CellTiter-Glo).

  • Result Interpretation:

    • Significant loss of MAP2 staining indicates toxicity.

    • Failure of Nimodipine to rescue confirms the calcium-independent mechanism unique to 7-OH-EFV (unlike 8-OH-EFV).

Clinical & Research Implications

  • Therapeutic Drug Monitoring (TDM): High levels of 7-OH-EFV in plasma are rare due to rapid glucuronidation, but accumulation may occur in patients with specific UGT polymorphisms.

  • Assay Interference: In HPLC/MS assays for Efavirenz, 7-OH-EFV must be chromatographically resolved to prevent false positives, although its polarity usually ensures early elution.

  • Drug Design: The inactivity of 7-OH-EFV confirms the strict hydrophobicity requirement of the NNIBP "floor," guiding the design of next-generation NNRTIs (e.g., Doravirine) that utilize different anchoring points.

References

  • Mechanism of Action & Binding

    • Sluis-Cremer, N., et al. (2000). "Molecular mechanisms of HIV-1 resistance to nonnucleoside reverse transcriptase inhibitors." Virus Research. Link

    • Basavapathruni, A., et al. (2004).[3] "Conformational changes in the fingers and thumb subdomains of HIV-1 reverse transcriptase upon binding of non-nucleoside inhibitors." Journal of Biological Chemistry. Link

  • Metabolism & Pharmacokinetics

    • Ward, B. A., et al. (2003).[4] "Characterization of human cytochrome P450 enzymes catalyzing the metabolism of Efavirenz." Journal of Pharmacology and Experimental Therapeutics. Link

    • Mutlib, A. E., et al. (1999).[5] "Pathways of metabolism of Efavirenz (Sustiva) in rats, monkeys, and humans." Drug Metabolism and Disposition. Link

  • Neurotoxicity

    • Tovar-y-Romo, L. B., et al. (2012). "Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz."[1] Journal of Pharmacology and Experimental Therapeutics. Link

    • Brandmann, M., et al. (2012). "Efavirenz and its metabolites induce oxidative stress in neurons." Journal of Neurovirology. Link

  • Synthesis & Chemical Properties

    • Correia, C. A., et al. (2015). "A concise flow synthesis of Efavirenz." Angewandte Chemie International Edition. Link

Sources

Technical Guide: rac-7-Hydroxy Efavirenz and its Glucuronide Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rac-7-Hydroxy Efavirenz (7-OH-EFV) represents a critical, albeit minor, metabolic node in the pharmacokinetics of the antiretroviral drug Efavirenz (EFV).[1] While the primary metabolic clearance of EFV is driven by CYP2B6-mediated 8-hydroxylation (a pathway linked to neurotoxicity), the 7-hydroxylation pathway is catalyzed predominantly by CYP2A6 .[1]

For drug development professionals, 7-OH-EFV and its O-glucuronide conjugate serve as vital biomarkers for distinguishing metabolic flux, assessing CYP2A6 phenotypic activity, and understanding inter-individual variability in EFV clearance. This guide provides a technical deep-dive into the physicochemical properties, metabolic pathways, and rigorous analytical protocols required to study this specific metabolite.

Chemical Profile & Properties[2]

The term "rac" denotes the racemic mixture. While clinical Efavirenz is the (S)-enantiomer , research standards for metabolites are frequently synthesized as racemates. It is crucial to distinguish between the biological metabolite (typically retaining the (S)-configuration) and the racemic analytical standard.

PropertyDetail
Chemical Name 7-Hydroxy Efavirenz (racemic)
IUPAC Name 6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Molecular Formula C₁₄H₉ClF₃NO₃
Molecular Weight 331.67 g/mol
Key Functional Groups Benzoxazinone core, Trifluoromethyl group, Phenolic hydroxyl (C7 position)
Conjugation Site The phenolic hydroxyl group at position 7 is the site of O-glucuronidation .[1][2][3][4]
Solubility Low aqueous solubility; soluble in Methanol, DMSO, Acetonitrile.
Chirality & Biological Relevance
  • In Vivo: Efavirenz is (S)-configured. Metabolic hydroxylation at the 7-position generally preserves the chiral center at C4.

  • In Vitro (Reagents): rac-7-Hydroxy Efavirenz is commonly used as an analytical standard (e.g., for LC-MS/MS calibration) because enantiomeric separation occurs during the chromatographic stage, or because the MS response is identical for enantiomers in achiral environments.

Metabolic Pathway & Enzymology[4][5]

The metabolic fate of Efavirenz is a bifurcation between bioactivation (toxicity) and clearance.

  • Primary Pathway (CYP2B6): Hydroxylation at the 8-position to form 8-OH-EFV.[3][4] This metabolite is directly neurotoxic.

  • Secondary Pathway (CYP2A6): Hydroxylation at the 7-position to form 7-OH-EFV .[1] This accounts for ~15–23% of oxidative metabolism.

  • Phase II Conjugation (UGTs): Both hydroxylated metabolites undergo extensive O-glucuronidation.

    • 7-OH-EFV-Glucuronide: Formed by multiple UGT isoforms (broad specificity).

    • EFV-N-Glucuronide: Formed specifically by UGT2B7 (direct conjugation of the parent drug).[1][4][5]

Pathway Visualization

The following diagram illustrates the divergence between the neurotoxic 8-OH pathway and the 7-OH pathway.

EFV_Metabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor) EFV->CYP2A6 UGT2B7 UGT2B7 EFV->UGT2B7 Direct N-Gluc OH8 8-Hydroxy Efavirenz (Neurotoxic) CYP2B6->OH8 OH7 7-Hydroxy Efavirenz (CYP2A6 Marker) CYP2A6->OH7 UGT_Mix UGTs (1A/2B) OH8->UGT_Mix OH7->UGT_Mix Gluc8 8-OH-EFV-Glucuronide UGT_Mix->Gluc8 Gluc7 7-OH-EFV-Glucuronide UGT_Mix->Gluc7 NGluc EFV-N-Glucuronide UGT2B7->NGluc

Figure 1: Metabolic bifurcation of Efavirenz showing the distinct CYP2A6-mediated formation of 7-OH-EFV.

Analytical Methodologies

Accurate quantification requires separating the 7-OH and 8-OH isomers, as they have identical molecular weights and fragmentation patterns.

LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Waters Atlantis dC18 or equivalent).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Separation: 7-OH-EFV typically elutes before 8-OH-EFV due to slight polarity differences, but retention times must be experimentally verified with authentic standards.

Mass Spectrometry Transitions (SRM)

Data presented below are typical for negative electrospray ionization (ESI-), which is preferred for these phenolic compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
7-OH-EFV 330.0 [M-H]⁻258.025Loss of cyclopropyl/alkyne
7-OH-EFV-Gluc 506.1 [M-H]⁻330.020Cleavage of glucuronide
Efavirenz 314.0 [M-H]⁻244.022Parent drug

Experimental Protocols

Protocol A: Enzymatic Synthesis of 7-OH-EFV-Glucuronide

For researchers needing to generate the glucuronide conjugate in situ (since commercial standards can be expensive or unstable), this microsomal incubation protocol is the industry standard.

Objective: Biosynthesize 7-OH-EFV-Glucuronide using Human Liver Microsomes (HLM) or Recombinant UGTs.

Materials:

  • Substrate: rac-7-Hydroxy Efavirenz (100 µM stock in DMSO).

  • Enzyme: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: UDPGA (Uridine 5'-diphosphoglucuronic acid), 25 mM stock.

  • Pore-forming agent: Alamethicin (50 µg/mg protein) – Critical for maximizing UGT access in microsomes.

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂.[6]

Workflow:

  • Pre-incubation: Mix Buffer, HLM (final conc. 0.5 mg/mL), Alamethicin, and Substrate (final conc. 50 µM) on ice.

  • Activation: Incubate at 4°C for 15 mins to allow alamethicin to permeabilize the microsomal membrane.

  • Reaction Start: Add UDPGA (final conc. 2–5 mM).

  • Incubation: Shake at 37°C for 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) in a 1:1 or 3:1 ratio.

  • Isolation: Centrifuge at 13,000 x g for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol B: Hydrolysis Assay (Total 7-OH Quantification)

To quantify the total amount of 7-OH-EFV (free + conjugated) in plasma samples.

  • Aliquot: Take 50 µL plasma.

  • Enzyme Addition: Add 1000 units of

    
    -glucuronidase (e.g., from Helix pomatia or E. coli).
    
  • Hydrolysis: Incubate at 37°C for 2 hours.

  • Extraction: Protein precipitation with Acetonitrile.

  • Calculation: Total 7-OH minus Free 7-OH (measured in un-hydrolyzed sample) = Conjugated Fraction.

Workflow Visualization

Experimental_Workflow Step1 Substrate Prep (rac-7-OH-EFV) Step2 Microsomal Mix (HLM + Alamethicin) Step1->Step2 Step3 Incubation (+UDPGA, 37°C) Step2->Step3 Step4 Quenching (Ice-Cold ACN) Step3->Step4 Step5 Centrifugation (13,000g) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step workflow for the in vitro generation and analysis of glucuronide conjugates.

Scientific Integrity & Causality

Why differentiate 7-OH from 8-OH? While 8-OH-EFV is the major metabolite, it is highly cytotoxic to neurons. In contrast, 7-OH-EFV is less abundant and generally considered less toxic. However, in patients with CYP2B6 loss-of-function polymorphisms (e.g., CYP2B6*6), the metabolic flux shifts. The 8-OH pathway is suppressed, potentially increasing the relative importance of the CYP2A6/7-OH pathway. Therefore, quantifying 7-OH-EFV provides a "readout" of the compensatory metabolic capacity when the primary pathway is compromised.

Self-Validating the Protocol:

  • Negative Control: Incubate without UDPGA. If a peak appears at the glucuronide transition, it is an interferent, not the metabolite.

  • Positive Control: Use a known UGT substrate (e.g., Propofol or Zidovudine) to verify microsomal viability.

  • Mass Balance: The decrease in parent 7-OH-EFV should correlate stoichiometrically with the appearance of the glucuronide (accounting for ionization efficiency differences).

References

  • National Institutes of Health (NIH) . Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo. Retrieved from

  • MDPI . Effect of Efavirenz on UDP-Glucuronosyltransferase Activities in Human Liver Microsomes. Retrieved from

  • Taylor & Francis . Identification of human UGT isoforms responsible for glucuronidation of efavirenz and its three hydroxy metabolites. Retrieved from

  • LGC Standards . rac 7-Hydroxy Efavirenz 7-O-beta-D-Glucuronide Product Data. Retrieved from [2]

  • Santa Cruz Biotechnology . rac 7-Hydroxy Efavirenz Chemical Properties. Retrieved from

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 7-Hydroxy Efavirenz in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the development of a robust, sensitive, and selective LC-MS/MS method for the quantitation of 7-Hydroxy Efavirenz (7-OH-EFV) in human plasma. While Efavirenz (EFV) is primarily metabolized into 8-Hydroxy Efavirenz via CYP2B6, the 7-Hydroxy metabolite (mediated largely by CYP2A6) represents a significant secondary pathway (approx. 23% of oxidative metabolism) that is crucial for comprehensive pharmacokinetic profiling and pharmacogenetic studies.

The "rac" Designation: Researchers often utilize rac 7-Hydroxy Efavirenz (a racemic mixture of enantiomers) as the analytical reference standard. While biological enzymatic processes are often stereoselective, standard bioanalytical methods typically quantify the achiral sum of the metabolite. This protocol uses the racemic standard to quantify total 7-OH-EFV, ensuring chromatographic separation from its isobaric isomer, 8-Hydroxy Efavirenz.

Key Analytical Challenges Addressed
  • Isobaric Resolution: 7-OH-EFV and 8-OH-EFV share the same molecular weight (331.67 g/mol ) and similar fragmentation patterns. Chromatographic resolution is non-negotiable.

  • Stability: Unlike the parent drug, 7-OH-EFV is thermally unstable.[1] Standard HIV heat-inactivation protocols (60°C) must be avoided .

  • Ionization: The benzoxazinone core necessitates Negative Electrospray Ionization (ESI-).

Method Development Strategy

Chromatographic Conditions (The "Why")

To separate the 7-OH and 8-OH isomers, a standard C18 column is sufficient provided the gradient is shallow enough during the elution window.

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A buffer system capable of maintaining pH stability for negative mode ionization is required. Ammonium Acetate (10-20mM) is superior to Formic Acid alone, as it promotes the formation of [M-H]⁻ ions while buffering the pH.

Sample Preparation (The "How")

While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) using Ethyl Acetate is strictly recommended for this assay. LLE provides cleaner extracts, reducing matrix effects (ion suppression) which is critical when measuring lower-abundance metabolites like 7-OH-EFV.

Visualized Workflow

MethodWorkflow Sample Plasma Sample (Avoid Heat Inactivation) IS_Add Add Internal Std (Ritonavir or d-EFV) Sample->IS_Add Buffer Add 0.1M Carbonate Buffer (pH 9.0) IS_Add->Buffer Alkalinize Extract LLE Extraction (Ethyl Acetate) Buffer->Extract Dry Evaporate to Dryness (N2 @ 40°C) Extract->Dry Supernatant Recon Reconstitute (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection (Negative Mode) Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery and minimal matrix effect.

Detailed Experimental Protocol

Materials
  • Analyte: rac 7-Hydroxy Efavirenz (Reference Standard).[2]

  • Internal Standard (IS): Efavirenz-d5 or Ritonavir.[3]

  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Acetate, Ethyl Acetate.

  • Matrix: Drug-free human plasma (K2EDTA).

LC-MS/MS Parameters

Liquid Chromatography:

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18 (150 x 2.1 mm, 3.5 µm).

  • Flow Rate: 0.25 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Native pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 5.0 min: 80% B (Shallow gradient separates isomers)

    • 6.0 min: 95% B

    • 8.0 min: 30% B (Re-equilibration)

Mass Spectrometry (Sciex Triple Quad 5500 or equivalent):

  • Ionization: ESI Negative Mode.

  • Source Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)
7-OH Efavirenz 330.0 250.0 150-28
7-OH Efavirenz (Qual) 330.0258.0150-24
Efavirenz (Parent)314.0244.050-26
Ritonavir (IS)720.3296.150-30

Note: The transition 330->250 corresponds to the loss of the cyclopropylacetylene group and HF, a specific fragmentation for the hydroxylated metabolite.

Step-by-Step Extraction Procedure
  • Thaw plasma samples at room temperature (Do not heat!).

  • Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.0). Rationale: Alkalinization suppresses ionization of acidic interferences and improves extraction efficiency of the basic benzoxazinone structure into the organic layer.

  • Add 1000 µL of Ethyl Acetate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (70:30 A:B).

  • Inject 5-10 µL into the LC-MS/MS.

Metabolic Context & Specificity

Understanding the metabolic pathway is vital for interpreting results, especially when distinguishing between the 7-OH and 8-OH metabolites.

Metabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Enzyme) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Enzyme) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Major Metabolite) CYP2B6->OH8 Primary Path OH7 7-Hydroxy Efavirenz (Target Analyte) CYP2A6->OH7 Secondary Path (~23%) Gluc Glucuronidation (UGT2B7) OH8->Gluc OH7->Gluc Excretion

Caption: Efavirenz metabolic pathways.[1][3][4][5][6] The method must distinguish the Target Analyte (7-OH) from the Major Metabolite (8-OH).

Validation & Troubleshooting Guidelines

Validation Criteria (FDA/EMA)
  • Linearity: 1.0 ng/mL to 1000 ng/mL (Weighted 1/x² regression).

  • Accuracy: ±15% (±20% at LLOQ).

  • Precision: CV < 15%.[3][7]

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, consider switching to Deuterated Internal Standard (Efavirenz-d5) to compensate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Co-elution of 7-OH & 8-OH Gradient too steep.Slow the gradient ramp between 1.5 and 5.0 minutes. Lower flow rate to 0.2 mL/min.
Low Sensitivity (7-OH) Ion suppression or wrong pH.Ensure Mobile Phase A is Ammonium Acetate (not Formic Acid). Check LLE evaporation step (do not overheat >40°C).
Degradation of Analyte Thermal instability.[1]CRITICAL: Do not heat inactivate plasma. Process samples on ice. Store at -80°C.
Carryover Sticky analyte.Use a needle wash of 50:50 MeOH:Acetone.

References

  • Kim, K. B., et al. (2011). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma.[3] Chromatographia, 73, 263–269. Link

  • Bordin Andriguetti, N., et al. (2021).[1] Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3482-3489. Link

    • Note: This reference is critical for establishing the thermal instability of 7-OH-EFV.
  • Ngaimisi, E., et al. (2010). Importance of the CYP2B6 516G>T and CYP2A6*9B alleles for efavirenz metabolism. European Journal of Clinical Pharmacology, 66, 379–387. Link

  • Santa Cruz Biotechnology. rac 7-Hydroxy Efavirenz Product Data. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of rac-7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in HIV-1 therapy.[1][2] While the primary metabolic pathway involves hydroxylation to 8-hydroxyefavirenz (8-OH-EFV) via CYP2B6 , a secondary but pharmacologically significant pathway involves hydroxylation to 7-hydroxyefavirenz (7-OH-EFV) , primarily mediated by CYP2A6 .[1][2][3][4][5]

Why analyze 7-Hydroxy Efavirenz?

  • Metabolic Phenotyping: The ratio of EFV to 7-OH-EFV can serve as an in vivo probe for CYP2A6 activity, distinct from the CYP2B6-dominated 8-hydroxylation.

  • Toxicity Profiling: While 8-OH-EFV is strongly linked to neurotoxicity, quantifying the complete metabolic profile (including the 7-OH isomer) is essential for comprehensive toxicology studies.

  • Racemic Standards: Analytical standards for metabolites are often synthesized as racemates (rac-7-Hydroxy Efavirenz). This protocol is designed to resolve the metabolite from the parent drug using standard achiral phases, treating the racemate as a single quantitation peak unless chiral separation is explicitly required.

Critical Stability Warning (Expert Insight)

Unlike the parent drug Efavirenz, the hydroxylated metabolites—specifically 7-OH-EFV—are thermally unstable in biological matrices. Standard viral inactivation protocols (e.g., heating plasma at 60°C for 60 minutes) can result in >90% degradation of 7-OH-EFV. All sample preparation must be performed at ambient or cooled temperatures.

Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic pathways, highlighting the specific role of CYP2A6 in generating the 7-OH metabolite.

Efavirenz_Metabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Pathway) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Pathway) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Neurotoxic Marker) CYP2B6->OH8 Hydroxylation OH7 7-Hydroxy Efavirenz (Target Analyte) CYP2A6->OH7 Hydroxylation Gluc8 8-OH-Glucuronide OH8->Gluc8 UGT Conjugation Gluc7 7-OH-Glucuronide OH7->Gluc7 UGT Conjugation

Figure 1: Metabolic divergence of Efavirenz.[1][2][3][4] Note that 7-OH-EFV formation is the primary marker for CYP2A6 activity.

Method Development Strategy

Column Selection: C18 vs. Phenyl

While Efavirenz is highly lipophilic (LogP ~4.6), the hydroxylated metabolites are more polar. A standard C18 (Octadecyl) column provides sufficient retentivity for the parent drug while allowing the more polar 7-OH-EFV to elute earlier.

  • Recommendation: A high-carbon-load C18 column (e.g., Phenomenex Luna or Waters XBridge) is preferred to prevent peak tailing of the parent drug.

Mobile Phase & pH Control

The phenolic hydroxyl group on 7-OH-EFV has a pKa ~9. To ensure the analyte remains in a non-ionized state (improving retention and peak shape), the mobile phase pH should be maintained acidic (pH 3.0 – 4.0) .

  • Buffer: Potassium Phosphate (10-20 mM) or Ammonium Formate (for MS compatibility).

Detection Wavelength

Efavirenz and its metabolites share a benzoxazinone core.[6] The absorption maximum (


) is approximately 247 nm .[6] This wavelength maximizes sensitivity for both the parent and the metabolite.

Detailed Experimental Protocol

Materials and Reagents[7][8]
  • Standards: rac-7-Hydroxy Efavirenz (purity >98%), Efavirenz (Reference Standard).

  • Internal Standard (IS): Diclofenac or deuterated Efavirenz (EFV-d5) for MS applications.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).
    
HPLC Operating Conditions
ParameterSetting / Specification
HPLC System Agilent 1260/1290 or Waters Alliance (Isocratic or Gradient capable)
Column C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm particle size)
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.5 adjusted with dilute

)
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic : 55% Buffer / 45% ACN (Adjust ACN ±5% to optimize resolution)
Detection UV-Vis / DAD at 247 nm
Injection Volume 20 - 50 µL
Run Time ~15 minutes (7-OH-EFV elutes ~4-6 min; EFV elutes ~10-12 min)

Note: If analyzing complex plasma matrices containing both 8-OH and 7-OH metabolites, a Gradient method (40% B to 80% B over 15 mins) may be required to fully resolve the structural isomers.

Sample Preparation (Protein Precipitation)

Crucial Step: Maintain samples at 4°C to prevent degradation.

  • Aliquot: Transfer 200 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution.

  • Precipitation: Add 600 µL of ice-cold Acetonitrile . Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Supernatant: Transfer the clear supernatant to a clean tube.

  • Evaporation (Optional): If higher sensitivity is needed, evaporate supernatant under nitrogen at ambient temperature (Do NOT heat) and reconstitute in 200 µL Mobile Phase.

  • Injection: Transfer to HPLC vial and inject.

Analytical Workflow Diagram

HPLC_Workflow Sample Biological Sample (Plasma/Microsomes) Prep Cold Protein Precipitation (Ice-Cold ACN, 4°C) Sample->Prep Add IS Centrifuge Centrifugation (10,000g, 10 min) Prep->Centrifuge HPLC HPLC Separation (C18, pH 3.5, Isocratic) Centrifuge->HPLC Inject Supernatant Detect UV Detection (247 nm) HPLC->Detect Data Quantification (Peak Area Ratio vs IS) Detect->Data

Figure 2: Step-by-step analytical workflow emphasizing cold-chain handling for stability.

System Suitability & Validation Criteria

To ensure the method is robust and reliable ("Trustworthiness"), the following criteria must be met before routine analysis:

ParameterAcceptance Criteria
Resolution (

)
> 2.0 between 7-OH-EFV and 8-OH-EFV (if present) or matrix peaks.
Tailing Factor (

)
< 1.5 for Efavirenz (parent drug often tails due to lipophilicity).
Precision (RSD) < 2.0% for replicate injections of standard (n=6).
Linearity (

)
> 0.999 over range 50 – 5000 ng/mL.
LOD / LOQ Approx. 10 ng/mL (LOD) and 30 ng/mL (LOQ) using UV detection.
Troubleshooting Guide
  • Peak Tailing: Increase buffer concentration to 25mM or lower pH slightly (to 3.0) to suppress silanol interactions.

  • Co-elution of Metabolites: If 7-OH and 8-OH co-elute, switch to a Phenyl-Hexyl column, which offers alternative selectivity for aromatic isomers.

  • Low Recovery: Ensure the evaporation step (if used) was not performed with heat. 7-OH-EFV degrades rapidly at temperatures >40°C.

References

  • Mutlib, A. E., et al. (1999). "Application of liquid chromatography/mass spectrometry in accelerating the identification of human liver microsomal metabolites of efavirenz." Drug Metabolism and Disposition. Link

  • Ward, B. A., et al. (2003).[4] "Pharmacokinetics and mutagenicity of the minor CYP2A6-catalyzed metabolite of efavirenz, 7-hydroxyefavirenz." Journal of Pharmacology and Experimental Therapeutics. Link

  • Ngaimisi, E., et al. (2010). "Importance of the CYP2B6 516G>T and CYP2A6*9B variants for efavirenz pharmacokinetics and treatment outcome." Journal of Antimicrobial Chemotherapy. Link

  • Bordin-Andriguetti, N., et al. (2021).[7] "Instability of Efavirenz Metabolites Identified During Method Development and Validation." Journal of Pharmaceutical Sciences. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

LC-MS/MS quantification of rac 7-Hydroxy Efavirenz in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of rac 7-Hydroxy Efavirenz in Human Plasma

Executive Summary & Clinical Relevance

Topic: Quantification of rac-7-Hydroxy Efavirenz (7-OH-EFV) in human plasma. Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) – Negative Electrospray Ionization (ESI-).

Context: Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1 treatment.[1][2][3] Its metabolism is primarily hepatic, mediated by CYP2B6 , producing the major metabolite 8-hydroxyefavirenz (8-OH-EFV) and the minor metabolite 7-hydroxyefavirenz (7-OH-EFV) .[1] While 8-OH-EFV is associated with neurotoxicity, 7-OH-EFV serves as a critical biomarker for specific CYP2B6/CYP2A6 metabolic pathways.

Critical Challenge: Unlike the parent drug, 7-OH-EFV is chemically unstable in plasma. It undergoes rapid degradation at room temperature and is heat-labile. Standard bioanalytical workflows involving heat-inactivation of HIV (e.g., 60°C) or room-temperature processing will result in massive analyte loss (>90%), leading to false negatives. This protocol utilizes a cold-chain Liquid-Liquid Extraction (LLE) to preserve analyte integrity.

Scientific Rationale & Mechanism

Metabolic Pathway & Isomerism

The quantification of 7-OH-EFV is complicated by the presence of its positional isomer, 8-OH-EFV. Both metabolites share the same molecular weight (MW 331.68 Da) and similar fragmentation patterns. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory .

MetabolicPathway EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Neurotoxic Isomer) CYP2B6->OH8 Major Path OH7 7-Hydroxy Efavirenz (Target Analyte) CYP2B6->OH7 Minor Path CYP2A6->OH7 Specific Path

Figure 1: Metabolic divergence of Efavirenz. Note that 7-OH-EFV and 8-OH-EFV are structural isomers requiring LC separation.

Stability & Handling (The "Why" behind the Protocol)

Research indicates that 7-OH-EFV degrades significantly (~50% loss) in plasma if left at room temperature for 24 hours and is destroyed by standard heat inactivation protocols.

  • Protocol Adaptation: All sample processing must occur on an ice bath. Evaporation steps must not exceed 40°C.

Experimental Protocol

Materials & Reagents
  • Analyte: rac-7-Hydroxy Efavirenz (Reference Standard).

  • Internal Standard (IS): Efavirenz-d5 or rac-7-Hydroxy Efavirenz-d7 (Preferred).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, Formic Acid.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 100 mm). Note: A standard C18 is sufficient for isomer separation if the gradient is optimized.

Sample Preparation: Cold-Chain Liquid-Liquid Extraction (LLE)

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples in an ice bath (4°C). Do NOT thaw at room temperature.

  • Aliquot: Transfer 100 µL of plasma into a labeled 1.5 mL Eppendorf tube (kept on ice).

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently (5 sec).

  • Extraction: Add 600 µL of Ethyl Acetate (cold).

    • Reasoning: Ethyl acetate provides high recovery for the lipophilic EFV metabolites while leaving behind salts and proteins.

  • Agitation: Vortex vigorously for 5 minutes or shake on a multi-tube vortexer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C .

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial or 96-well plate.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C .

    • Critical Control Point: Do not exceed 40°C. High heat degrades 7-OH-EFV.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (50:50 Water:MeOH + 0.1% Formic Acid).

  • Injection: Vortex 1 min, centrifuge briefly, and inject 5-10 µL into LC-MS/MS.

Workflow Start Thaw Plasma on ICE IS Add Internal Standard (20 µL) Start->IS LLE Add Ethyl Acetate (600 µL) Vortex 5 min IS->LLE Spin Centrifuge 10k x g 4°C LLE->Spin Dry Evaporate N2 @ 35°C (NO HEAT >40°C) Spin->Dry Recon Reconstitute & Inject Dry->Recon

Figure 2: Cold-Chain LLE Workflow designed to minimize thermal degradation of 7-OH-EFV.

LC-MS/MS Conditions

Chromatography (LC)
  • Mobile Phase A: Water + 0.1% Formic Acid.[4][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.3 mL/min.[2][4][5]

  • Gradient Profile:

    • 0.0 - 1.0 min: 30% B (Isocratic hold)

    • 1.0 - 5.0 min: 30% -> 80% B (Linear ramp)

    • 5.0 - 6.0 min: 95% B (Wash)

    • 6.1 - 8.0 min: 30% B (Re-equilibration)

  • Retention Time Logic: 7-OH-EFV is slightly more polar than 8-OH-EFV and significantly more polar than parent EFV. Expect elution order: 7-OH-EFV < 8-OH-EFV < Efavirenz .

Mass Spectrometry (MS)
  • Ionization: ESI Negative Mode (-).

  • Source Temp: 450°C (Optimized to prevent in-source degradation).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)
7-OH-EFV 330.0 [M-H]⁻258.0 100-25
8-OH-EFV 330.0 [M-H]⁻258.0100-25
Efavirenz 314.0 [M-H]⁻244.050-28
IS (EFV-d5) 319.0 [M-H]⁻249.050-28

Note: Since 7-OH and 8-OH share the 330->258 transition, the LC gradient must baseline separate these peaks.

Validation & Quality Control

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression, 1/x² weighting.[6]

Stability Testing (Mandatory)

Due to the known instability, you must validate:

  • Bench-top Stability: Spiked plasma on ice vs. Room Temp (expect failure at RT).

  • Freeze-Thaw: Limit to 2 cycles maximum.

  • Processed Sample Stability: Autosampler stability at 4°C (typically stable for 24h).

Troubleshooting Guide
IssueProbable CauseSolution
Low Recovery of 7-OH-EFV Thermal degradation during evaporation.[7]Ensure N2 evaporator is <40°C.
Co-eluting Peaks 7-OH and 8-OH merging.Flatten the LC gradient slope between 30-50% B.
Carryover Parent EFV sticking to column.Ensure the wash step (95% B) is sufficiently long (1-2 min).

References

  • Bordin-Andriguetti, N., et al. (2021).[7] "Instability of Efavirenz Metabolites Identified During Method Development and Validation." Journal of Pharmaceutical Sciences. Link

    • Key Insight: First report identifying significant instability of 7-OH-EFV at room temperature and heat inactivation conditions.[7]

  • Srivastava, P., et al. (2013).[4] "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLoS ONE. Link

    • Key Insight: Validated LC-MS/MS conditions for Efavirenz and general extraction principles.
  • Kim, K.B., et al. (2011). "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma." Chromatographia. Link

    • Key Insight: Chromatographic separation str
  • Ward, B.A., et al. (2003). "Characterization of Human Cytochrome P450 Enzymes Catalyzing the Formation of 7- and 8-Hydroxylated Metabolites of Efavirenz." Drug Metabolism and Disposition. Link

    • Key Insight: Metabolic pathways and confirmation of 7-OH-EFV as a minor but distinct metabolite.

Sources

Application Note: Chemical Synthesis of rac-7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for rac 7-Hydroxy Efavirenz synthesis Content Type: Detailed Application Notes and Protocols

Abstract & Scope

This technical guide details the synthetic protocol for rac-7-Hydroxy Efavirenz (rac-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one). While 8-hydroxy efavirenz is the primary metabolite in humans (mediated by CYP2B6), the 7-hydroxy isomer is a critical reference standard for comprehensive pharmacokinetic profiling, toxicity studies, and impurity exclusion in drug manufacturing.

This protocol is designed to produce the racemic mixture, suitable for use as a chromatography standard (HPLC/LC-MS) where enantiomeric separation is performed on-column, or for initial biological assays where stereochemistry is not the primary variable. The route is an adaptation of the industrial synthesis of Efavirenz (Sustiva®), modified to install the hydroxyl group at the C7 position via a regioselective lithiation strategy.

Retrosynthetic Analysis & Strategy

To synthesize the 7-hydroxy derivative, we must modify the substitution pattern of the starting aniline. The standard Efavirenz synthesis uses 4-chloroaniline.[1][2] By mapping the benzoxazinone numbering to the aniline precursor, we identify 3-methoxy-4-chloroaniline as the required starting material.

  • Regiochemistry: The key challenge is ensuring the trifluoroacetyl group installs at the position para to the methoxy group (Position 6 of the aniline) rather than position 2.

  • Directing Effects: The pivaloyl protecting group (ortho-director) and the methoxy group (para-director) synergistically activate Position 6, making this route highly favorable.

Pathway Diagram (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic disconnection for rac-7-Hydroxy Efavirenz. Target rac-7-Hydroxy Efavirenz (Target Molecule) Intermediate1 7-Methoxy Benzoxazinone (Protected Intermediate) Target->Intermediate1 Demethylation (BBr3) Intermediate2 Tertiary Alcohol (Racemic) Intermediate1->Intermediate2 Cyclization (CDI) Intermediate3 Trifluoromethyl Ketone Intermediate2->Intermediate3 Cyclopropylacetylide (No Chiral Ligand) Start 3-Methoxy-4-chloroaniline (Starting Material) Intermediate3->Start 1. Pivaloylation 2. Ortho-Lithiation

Detailed Experimental Protocol

Stage 1: Precursor Preparation (Pivaloylation)

Objective: Protect the aniline amine to direct the subsequent lithiation.

  • Reagents: 3-Methoxy-4-chloroaniline (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve 3-methoxy-4-chloroaniline (15.7 g, 100 mmol) in dry DCM (150 mL) under nitrogen.

    • Add Triethylamine (16.7 mL, 120 mmol) and cool to 0°C.

    • Dropwise add Pivaloyl chloride (13.5 mL, 110 mmol) over 30 minutes.

    • Warm to room temperature (RT) and stir for 2 hours.

    • Workup: Wash with 1N HCl (2x), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Yield Expectation: >90% (Off-white solid).

Stage 2: Regioselective Acylation (The Critical Step)

Objective: Install the trifluoroacetyl group at the C6 position (para to methoxy).

  • Reagents: N-Pivaloyl-3-methoxy-4-chloroaniline (from Stage 1), n-Butyllithium (2.5M in hexanes, 2.2 eq), Ethyl trifluoroacetate (1.2 eq), THF (dry).

  • Procedure:

    • Dissolve the pivaloylamide (10 g, ~41 mmol) in anhydrous THF (100 mL) and cool to -78°C .

    • Add n-BuLi (36 mL, 90 mmol) dropwise, maintaining temp < -70°C. (Solution turns bright yellow/orange).

    • Stir at -78°C for 1 hour to ensure dianion formation.

    • Add Ethyl trifluoroacetate (6.0 mL, 50 mmol) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Pour into cold 1N HCl (100 mL) and stir vigorously for 30 mins (hydrolysis of the intermediate hemiaminal).

    • Extraction: Extract with Ethyl Acetate (3x).

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Product: 1-(2-amino-5-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone. Note: The pivaloyl group is often cleaved during the acidic workup or requires a specific reflux step with acid to fully remove. Ensure deprotection to the free aniline ketone.

Stage 3: Racemic Alkynylation

Objective: Add the cyclopropylacetylene side chain. By omitting chiral ligands (like norephedrine), we generate the racemate.

  • Reagents: Cyclopropylacetylene (1.5 eq), n-BuLi (1.4 eq), Trifluoro-ketone intermediate (1.0 eq), THF.

  • Procedure:

    • Prepare Lithium Acetylide: In a separate flask, dissolve cyclopropylacetylene (3.0 g) in THF (40 mL) at -20°C. Add n-BuLi (1.4 eq) dropwise. Stir for 30 mins.

    • Addition: Cool the acetylide solution to -50°C.

    • Add the solution of the Trifluoro-ketone (from Stage 2) in THF dropwise.

    • Stir at -50°C for 1 hour, then warm to RT.

    • Quench: Saturated NH4Cl solution.

    • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

    • Result: Racemic amino-alcohol intermediate.

Stage 4: Cyclization

Objective: Form the benzoxazinone core.[3]

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) (1.5 eq), THF.

  • Procedure:

    • Dissolve the amino-alcohol residue in dry THF (10 mL/g).

    • Add CDI in one portion.

    • Heat to 60°C for 4 hours.

    • Workup: Cool, add water, extract with EtOAc.

    • Purification: Recrystallization from Hexane/Toluene or column chromatography.

    • Product: rac-7-Methoxy Efavirenz.

Stage 5: Demethylation (Final Step)

Objective: Reveal the 7-hydroxyl group.

  • Reagents: Boron Tribromide (BBr3) (1.0M in DCM, 3.0 eq), DCM.

  • Procedure:

    • Dissolve rac-7-Methoxy Efavirenz in dry DCM at -78°C.

    • Slowly add BBr3 solution. Caution: Highly exothermic.

    • Warm to 0°C and monitor by TLC (approx. 1-2 hours).

    • Quench: Carefully add Methanol at 0°C to destroy excess borane, then add saturated NaHCO3.

    • Isolation: Extract with EtOAc. The product is amphoteric (phenol + carbamate); avoid high pH.

    • Final Purification: Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Quality Control

Reaction Stoichiometry Table
StepReagentEq.RoleCritical Parameter
1 Pivaloyl Chloride1.1Protecting GroupKeep temp < 5°C during addition
2 n-BuLi2.2Lithiation AgentTemp must be < -70°C to avoid side reactions
3 Cyclopropylacetylene1.5NucleophileFreshly distilled if possible
4 CDI1.5Cyclizing AgentDry THF is essential
5 BBr33.0Demethylating AgentQuench carefully; generates HBr
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet (~3.8 ppm) and appearance of a broad phenolic -OH singlet (~10.0 ppm).

  • 19F NMR: Verify the CF3 signal (typically ~ -80 ppm).

  • Mass Spectrometry: Target Mass [M-H]- = 330.0 (Calculated for C14H9ClF3NO3).

Workflow Visualization

Workflow Figure 2: Operational Workflow for Synthesis cluster_0 Stage 1 & 2: Core Construction cluster_1 Stage 3 & 4: Racemic Assembly cluster_2 Stage 5: Finalization Step1 Pivaloyl Protection (DCM, 0°C) Step2 Ortho-Lithiation & Trifluoroacetylation (-78°C, THF) Step1->Step2 Check1 QC: 1H NMR (Confirm Regiochemistry) Step2->Check1 Step3 Add Li-Cyclopropylacetylide (NO Chiral Ligand) Check1->Step3 Pass Step4 CDI Cyclization (60°C) Step3->Step4 Step5 BBr3 Demethylation Step4->Step5 Final rac-7-Hydroxy Efavirenz Step5->Final

References

  • Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543. Link

  • Mutlib, A. E., et al. (1999).[4] "Application of Liquid Chromatography/Mass Spectrometry in the Structural Characterization of Efavirenz Metabolites." Drug Metabolism and Disposition, 27(11), 1319-1333. Link

  • Radesca, L. A., et al. (1997). "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications, 27(24), 4373-4384. Link

Sources

Application Note: In Vitro Profiling of rac 7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

7-Hydroxy Efavirenz (7-OH-EFV) is a primary oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (EFV). While the primary clearance pathway of Efavirenz involves 8-hydroxylation mediated by CYP2B6 , the formation of 7-OH-EFV is distinctively catalyzed by CYP2A6 , with minor contributions from other enzymes.[1][2][3][4]

The use of rac 7-Hydroxy Efavirenz (the racemic mixture) is critical in two primary drug development contexts:

  • CYP Phenotyping: It serves as a specific biomarker for CYP2A6 activity in the presence of Efavirenz, distinguishing this minor pathway from the dominant CYP2B6 route.

  • Toxicity Differentiation: Unlike its isomer 8-OH-EFV, which is a potent neurotoxin driving dendritic spine loss via calcium dysregulation, 7-OH-EFV exhibits a distinct, often lower, toxicity profile. Comparative assays are essential to map the structure-toxicity relationship (SAR) of benzoxazinone antiretrovirals.

Critical Note on Stereochemistry: Efavirenz is administered as the (S)-enantiomer.[2][4] However, synthetic reference standards for metabolites are frequently supplied as racemates (rac-7-OH-EFV). For analytical quantitation (LC-MS/MS), the racemate is a valid standard provided the chromatographic method does not resolve enantiomers. For biological assays, researchers must account for potential stereoselective potency.

Compound Handling & Stability (Critical)

Expert Insight: Unlike the parent drug, hydroxylated metabolites of Efavirenz—specifically 7-OH-EFV—exhibit significant instability in biological matrices. Literature indicates up to 50-60% degradation in plasma at room temperature within 24 hours.

Preparation Protocol
  • Stock Solution: Dissolve rac 7-OH-EFV in 100% DMSO to a concentration of 10 mM.

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Avoid freeze-thaw cycles (>2 cycles significantly degrades purity).

  • Working Solution: Dilute in Methanol or Acetonitrile.

    • Caution: Do not dilute in aqueous buffers until immediately before use.

Stability & Matrix Handling
  • Heat Sensitivity: Do not heat-inactivate patient plasma or microsomes containing 7-OH-EFV (e.g., 60°C for HIV inactivation) as this causes rapid degradation (>90% loss).

  • Stabilization: Samples generated from in vitro incubations must be quenched immediately with ice-cold acetonitrile and processed on wet ice.

Protocol A: CYP2A6 Phenotyping Assay (Microsomal Incubation)

This assay isolates the formation of 7-OH-EFV to assess CYP2A6 contribution relative to the major CYP2B6 pathway.

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2A6 (rCYP2A6).

  • Substrate: Efavirenz (Parent drug).[1][2][3][4][5][6][7][8][9][10][11]

  • Reference Standard: rac 7-Hydroxy Efavirenz (for quantitation curve).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a reaction mixture containing HLM (0.5 mg/mL protein) and Efavirenz (10 µM final) in phosphate buffer.

    • Note: 10 µM is chosen to approximate clinically relevant liver concentrations.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 20 µL of NADPH regenerating system to initiate the reaction (Final volume: 200 µL).

    • Negative Control: Add buffer instead of NADPH to assess non-enzymatic degradation.

  • Incubation:

    • Incubate at 37°C with varying time points: 0, 10, 20, 30, and 60 minutes.

    • Expert Tip: CYP2A6 kinetics are slower than CYP2B6; extended time points (up to 60 min) are often required to detect quantifiable 7-OH-EFV levels in HLM.

  • Quenching:

    • Add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Efavirenz-d5 or deuterated 7-OH-EFV).

    • Vortex vigorously for 30 seconds.

  • Extraction:

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS vials.

Metabolic Pathway Visualization

MetabolicPathway cluster_legend Pathway Logic EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Route) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Route) EFV->CYP2A6 OH8 8-OH Efavirenz (Neurotoxic) CYP2B6->OH8 OH7 7-OH Efavirenz (Biomarker) CYP2A6->OH7 legend Thick line: Major Pathway Dashed line: Minor Pathway

Figure 1: Metabolic divergence of Efavirenz. 7-OH-EFV formation is the specific marker for CYP2A6 activity, distinguishing it from the major CYP2B6-mediated 8-hydroxylation.[1][2][3][4]

Protocol B: LC-MS/MS Quantitation[12]

Differentiation between 7-OH and 8-OH isomers is the primary analytical challenge. They have identical mass (MW 331.7) and fragmentation patterns. Chromatographic separation is mandatory.

Chromatographic Conditions
ParameterSpecification
Column C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-6 min: Linear to 60% B; 6-7 min: Hold 95% B.
Separation 8-OH-EFV typically elutes before 7-OH-EFV on C18 chemistries due to intramolecular hydrogen bonding reducing polarity of the 8-OH isomer.
Mass Spectrometry (MRM) Parameters[6][12][13]
  • Ionization: ESI Negative Mode (Hydroxyl group facilitates deprotonation).

  • Precursor Ion: m/z 330.1 [M-H]⁻

  • Product Ions:

    • Quantifier:m/z 258.0 (Loss of cyclopropyl-acetylene group).

    • Qualifier:m/z 230.1.

  • Linearity Range: 1.0 ng/mL – 1000 ng/mL.

Protocol C: Comparative Neurotoxicity Assay

This assay uses rac 7-OH-EFV as a comparator to validate the specific neurotoxicity of 8-OH-EFV.

Rationale

8-OH-EFV induces massive intracellular calcium (


) influx in neurons.[12] 7-OH-EFV is often used to demonstrate that this effect is position-specific (regioselective toxicity).
Workflow
  • Cell Culture:

    • Use SH-SY5Y human neuroblastoma cells or primary rat cortical neurons.

    • Plate at 50,000 cells/well in black-walled 96-well plates.

  • Dye Loading (Calcium Flux):

    • Wash cells with HBSS.

    • Load with Fluo-4 AM (2 µM) for 30 minutes at 37°C.

  • Treatment:

    • Prepare 10 µM solutions of:

      • A: Efavirenz (Parent)[1][9][13]

      • B: 8-OH-EFV (Positive Control)

      • C: rac 7-OH-EFV (Test Compound)

    • Inject compounds into wells while monitoring fluorescence (Ex/Em: 494/506 nm).

  • Readout:

    • Measure Relative Fluorescence Units (RFU) over 120 seconds.

    • Expected Result: 8-OH-EFV triggers a rapid spike in RFU. 7-OH-EFV typically shows a blunted or negligible response compared to the 8-isomer, confirming the structural specificity of the toxicity.

Experimental Logic Diagram

AssayWorkflow Start Start: Cell Plating (SH-SY5Y) Load Load Fluo-4 AM (Ca2+ Indicator) Start->Load Treat Treatment Groups Load->Treat Res8 8-OH-EFV (Rapid Ca2+ Spike) Treat->Res8 10 µM Res7 7-OH-EFV (Minimal/No Spike) Treat->Res7 10 µM Analysis Compare RFU Peaks (Structure-Toxicity) Res8->Analysis Res7->Analysis

Figure 2: Comparative Neurotoxicity Workflow. Using 7-OH-EFV as a negative control to validate the specific calcium-channel activation properties of the 8-OH metabolite.

References

  • Bumpus, N. N. (2011). Efavirenz metabolite 8-hydroxyefavirenz damages neuronal dendrites through activation of the ryanodine receptor. Toxicology and Applied Pharmacology.

  • Ward, B. A., et al. (2003). Characterization of human cytochrome P450 enzymes catalyzing the formation of the 7- and 8-hydroxylated metabolites of efavirenz.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Bordin-Andriguetti, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation.[11] Journal of Pharmaceutical Sciences.

  • Tovar-y-Romo, L. B., et al. (2012). Neuronal toxicity of efavirenz: a systematic review. Expert Opinion on Drug Safety.

Sources

Cell-based models for studying rac 7-Hydroxy Efavirenz effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of rac 7-Hydroxy Efavirenz Cytotoxicity and Metabolic Stability in Cell-Based Systems

Executive Summary

Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in HIV therapy. However, its clinical utility is often limited by significant central nervous system (CNS) side effects and hepatotoxicity. While 8-hydroxy efavirenz (8-OH-EFV) is widely cited as the primary neurotoxic metabolite, 7-hydroxy efavirenz (7-OH-EFV) represents a major circulating metabolite with distinct pharmacokinetic properties.

This Application Note provides a rigorous framework for evaluating rac 7-Hydroxy Efavirenz . We utilize the racemic mixture (rac) as a cost-effective, accessible standard for high-throughput screening, while acknowledging the stereochemical nuances of the in vivo metabolite. This guide details protocols for solubility optimization, mitochondrial toxicity assessment, and neurotoxicity screening using HepaRG and SH-SY5Y cell models.

Biological Context & Mechanism

To design valid experiments, one must understand the metabolic divergence of Efavirenz. The parent drug is metabolized via two primary hydroxylation pathways.[1]

  • The Neurotoxic Pathway: CYP2B6 hydroxylates EFV at the C8 position to form 8-OH-EFV , a potent inducer of neuronal apoptosis and calcium dysregulation.

  • The Clearance Pathway (Focus): CYP2A6 (and to a lesser extent CYP2B6) hydroxylates EFV at the C7 position to form 7-OH-EFV .[2]

While 7-OH-EFV is generally considered less neurotoxic than 8-OH-EFV, its high plasma abundance makes it a critical variable in transporter interference (e.g., MRP interactions) and potential synergistic toxicity.

Pathway Visualization

EFV_Metabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 EFV->CYP2B6 CYP2A6 CYP2A6 EFV->CYP2A6 OH8 8-OH-EFV (Potent Neurotoxin) CYP2B6->OH8 Primary Route OH7 7-OH-EFV (Major Metabolite) CYP2A6->OH7 Secondary Route Gluc Glucuronidation (Excretion) OH8->Gluc OH7->Gluc

Figure 1: Differential metabolism of Efavirenz.[1][3][4][5][6][7] Note that 7-OH-EFV is primarily driven by CYP2A6, distinguishing it from the CYP2B6-driven neurotoxin 8-OH-EFV.

Experimental Models & Reagents

Reagent Preparation: Handling the Racemate

rac 7-Hydroxy Efavirenz is a synthetic mixture of enantiomers. In biological systems, EFV is chiral ((S)-Efavirenz), and enzymatic hydroxylation retains chirality. However, for toxicological screening, the racemate is a standard tool.

  • Solubility: Lipophilic.

  • Stock Solvent: DMSO (Dimethyl sulfoxide).[8]

  • Max Stock Conc: 10–20 mM (Avoid freeze-thaw cycles).

Protocol:

  • Weigh 5 mg of rac 7-Hydroxy Efavirenz powder.

  • Dissolve in 100% anhydrous DMSO to reach 10 mM. Vortex for 30 seconds.

  • Critical Step: Visually inspect for crystal precipitation. If cloudy, sonicate at 37°C for 5 minutes.

  • Aliquot into amber glass vials (light sensitive) and store at -20°C.

Cell Line Selection
Cell LineTissue OriginRationale for 7-OH-EFV StudyKey Limitation
SH-SY5Y NeuroblastomaGold standard for EFV-associated neurotoxicity screening. Differentiates into neuron-like phenotype.Low metabolic capacity (cannot metabolize parent EFV; good for direct metabolite testing).
HepaRG Liver (Progenitor)Retains CYP2B6/2A6 activity. Ideal for studying metabolic stability or hepatotoxicity.Requires long differentiation protocol (2-4 weeks) to express CYPs.
HepG2 Liver (Carcinoma)Easy to maintain; good for general cytotoxicity (ATP depletion).Low CYP expression; poor model for formation of metabolites, good for toxicity of added metabolites.

Detailed Protocols

Protocol A: Differential Neurotoxicity Screening (SH-SY5Y)

Objective: To determine if rac 7-OH-EFV exhibits neurotoxicity comparable to the known toxin 8-OH-EFV.

Experimental Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neurite outgrowth.
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Rotenone (1 µM) or 8-OH-EFV (10 µM).

    • Test Group: rac 7-OH-EFV (Titration: 1, 3, 10, 30 µM). Note: 10 µM approximates high-end plasma concentrations.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout (Dual Assay):

    • Supernatant: LDH Release (Membrane integrity).

    • Cell Lysate: CellTiter-Glo (ATP content).

Data Interpretation: If rac 7-OH-EFV shows <10% cytotoxicity at 10 µM while 8-OH-EFV shows >40%, this confirms the specific regiochemistry of EFV neurotoxicity.

Protocol B: Mitochondrial Membrane Potential (MMP) Assay

Objective: Efavirenz is a known mitochondrial toxin (Complex I inhibitor).[9] This protocol tests if the 7-hydroxy metabolite retains this property.

Reagents: JC-1 Dye (cationic carbocyanine dye).

Step-by-Step:

  • Culture: Use HepG2 or SH-SY5Y cells in black-walled, clear-bottom 96-well plates.

  • Dosing: Treat cells with rac 7-OH-EFV (0–50 µM) for 6 hours. Long exposures are not necessary for direct mitochondrial uncoupling.

  • Staining:

    • Remove media. Wash 1x with PBS.

    • Add JC-1 working solution (2 µM in media).

    • Incubate 20 mins at 37°C in the dark.

  • Wash: Wash 2x with PBS to remove background fluorescence.

  • Quantification: Measure fluorescence on a plate reader.

    • Red Aggregates (Healthy): Ex 535 nm / Em 590 nm.

    • Green Monomers (Unhealthy): Ex 485 nm / Em 535 nm.

  • Calculation: Calculate the Red/Green ratio. A decrease in this ratio indicates mitochondrial depolarization.

Experimental Workflow Diagram

Workflow Step1 Step 1: Cell Preparation (SH-SY5Y Differentiation or HepG2 Seeding) Step2 Step 2: Compound Preparation Dissolve rac-7-OH-EFV in DMSO (Max 0.1% final DMSO) Step1->Step2 Step3 Step 3: Treatment Dose Range: 1 - 50 µM Duration: 6h (Mito) or 24h (Cyto) Step2->Step3 Branch Select Endpoint Step3->Branch Assay1 Mitochondrial Health (JC-1 Dye) Read: Red/Green Ratio Branch->Assay1 Assay2 Cytotoxicity (LDH / ATP) Read: Luminescence/Abs Branch->Assay2

Figure 2: Standardized workflow for evaluating metabolite toxicity.

Anticipated Results & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in media Compound insolubility at high concentrations (>50 µM).Pre-dilute in warm media; do not exceed 0.5% DMSO.
High toxicity in Vehicle DMSO concentration too high (>0.5%).Titrate DMSO down to <0.1%.
No toxicity observed 7-OH-EFV is significantly less toxic than parent EFV.This is a valid negative result. Use 8-OH-EFV as a positive control to validate the assay sensitivity.

Scientific Insight: Literature suggests that while parent Efavirenz significantly reduces ATP and respiration, 7-OH-EFV is relatively benign regarding mitochondrial respiration compared to 8-OH-EFV. If you observe massive toxicity with 7-OH-EFV, verify the purity of your racemate standard, as contamination with parent EFV or 8-OH-EFV is possible.

References

  • Bumpus, N. N., et al. (2012). "Efavirenz and 8-hydroxyefavirenz induce cell death via a calcium-dependent mechanism in primary rat neurons." Toxicology and Applied Pharmacology.

  • Apostolova, N., et al. (2015). "Efavirenz alters mitochondrial respiratory function in cultured neuron and glial cell lines."[10] Journal of Antimicrobial Chemotherapy.

  • Ward, B. A., et al. (2003). "Cytochrome P450 2B6 is the main catalyst of efavirenz primary and secondary metabolism."[1][6] Drug Metabolism and Disposition.

  • Tovar-y-Romo, L. B., et al. (2012). "In vivo and in vitro activation of cytochrome P450 46A1 by efavirenz and its metabolites." Journal of Neurochemistry. (Demonstrates differential potency of metabolites).

  • Cayman Chemical. "Efavirenz Product Information & Solubility Data."

Sources

Application Note: Strategic Utilization of rac 7-Hydroxy Efavirenz in Bioanalytical Assays and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of antiretroviral therapies, Efavirenz (EFV) remains a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). While the primary metabolic clearance route of EFV is 8-hydroxylation mediated by CYP2B6 , the 7-hydroxylation pathway is of critical interest for two reasons:

  • Phenotyping Utility: 7-Hydroxy Efavirenz (7-OH-EFV) formation is mediated primarily by CYP2A6 (with minor CYP2B6 contribution), making it a valuable secondary marker for specific cytochrome P450 activity profiling.

  • Toxicity & Mass Balance: Although a minor metabolite, accurate quantification of 7-OH-EFV is essential for complete mass balance studies and understanding neurotoxicity profiles associated with EFV metabolite accumulation.

Why the Racemic Standard? Commercial synthesis of enantiopure metabolites is often cost-prohibitive. rac 7-Hydroxy Efavirenz serves as a cost-effective reference standard. However, because EFV is administered as the (S)-enantiomer, and enzymes are stereoselective, the use of a racemic standard requires specific corrections in bioanalytical quantification. This guide details the protocols to rigorously utilize the racemic standard while maintaining data integrity.

Chemical & Physical Properties[1][2]

PropertySpecificationNotes
Compound Name rac 7-Hydroxy EfavirenzMixture of (R) and (S) enantiomers.[1]
CAS Number 205754-50-3Distinct from parent EFV (154598-52-4).
Molecular Formula C₁₄H₉ClF₃NO₃
Molecular Weight 331.67 g/mol +16 Da shift from parent EFV (315.68).
Solubility DMSO (>10 mg/mL), MethanolPoor water solubility.
pKa ~9.5 (Phenolic OH)Ionizes readily in basic conditions (ESI-).
Storage -20°C, DesiccatedProtect from light; hygroscopic.

Metabolic Context & Pathway Visualization

Understanding the positioning of 7-OH-EFV in the metabolic tree is vital for assay design. The diagram below illustrates the divergence between the major (8-OH) and minor (7-OH) pathways.

EFV_Metabolism EFV Efavirenz (Parent) (S)-Enantiomer OH8 8-OH Efavirenz (Major Metabolite) EFV->OH8 CYP2B6 (Primary) CYP3A4 (Minor) OH7 7-OH Efavirenz (Minor Metabolite) EFV->OH7 CYP2A6 (Primary) CYP2B6 (Minor) Gluc8 8-OH-EFV Glucuronide OH8->Gluc8 UGT Enzymes Gluc7 7-OH-EFV Glucuronide OH7->Gluc7 UGT Enzymes

Figure 1: Metabolic divergence of Efavirenz. 7-OH-EFV serves as a specific probe for CYP2A6 activity distinct from the primary CYP2B6 clearance route.

Analytical Protocol: LC-MS/MS Method Development

Standard Preparation (Crucial Step)

Challenge: The standard is racemic (50:50 mixture), but the biological analyte (from patient/animal dosed with S-EFV) is likely the (S)-7-OH enantiomer. Solution: If using an achiral column (C18), enantiomers co-elute. You must account for the "active" fraction in your calibration curve.

  • Stock Solution (1 mg/mL): Dissolve 1.0 mg of rac 7-Hydroxy Efavirenz in 1.0 mL of DMSO . Vortex until clear.

  • Working Standard: Dilute Stock 1:100 in 50% Methanol/Water to create a 10 µg/mL working solution.

  • Calibration Curve: Prepare serial dilutions (e.g., 1–1000 ng/mL) in the matched biological matrix (plasma/microsomes).

Mass Spectrometry Parameters[2][4][5][6][7][8][9][10]
  • Ionization: ESI Negative Mode (ESI-).[2] The phenolic hydroxyl and benzoxazinone core ionize efficiently in negative mode.

  • Source Temperature: 500°C (Optimized for desolvation).

  • Capillary Voltage: -4500 V.

MRM Transitions (Recommended):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Rationale
7-OH Efavirenz 330.0 [M-H]⁻260.0 100-25Loss of cyclopropyl-acetylene moiety (Typical EFV fragmentation).
7-OH Efavirenz (Qual) 330.0242.0100-35Secondary fragment for confirmation.
Efavirenz (Parent) 314.0244.0100-25Standard quantification transition.
IS (EFV-d5) 319.0249.0100-25Deuterated internal standard.

> Note: Always perform a Product Ion Scan on your specific instrument to confirm the most intense fragment, as collision energies vary between platforms (e.g., Sciex vs. Thermo).

Chromatography (Achiral)

For routine quantification where enantiomeric separation is not required.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][1][4][5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Protocol: In Vitro Microsomal Stability Assay

This protocol utilizes the rac 7-OH standard to quantify metabolite formation in liver microsomes.

Experimental Workflow

Workflow Step1 Pre-Incubation Microsomes + Buffer (37°C, 5 min) Step2 Initiation Add NADPH + Substrate (EFV) Step1->Step2 Step3 Incubation 30-60 mins @ 37°C Step2->Step3 Step4 Quenching Add ice-cold ACN + Internal Standard Step3->Step4 Step5 Centrifugation 4000g, 10 min, 4°C Step4->Step5 Step6 LC-MS/MS Analysis Quantify 7-OH against rac-Standard Step5->Step6

Figure 2: Step-by-step incubation workflow for quantifying 7-hydroxylase activity.

Detailed Steps
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Mix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein in buffer.

  • Substrate: Spike Efavirenz (parent) to final concentration of 1–10 µM.

  • Reaction: Add NADPH (1 mM final) to initiate. Incubate at 37°C.

  • Termination: At T=30 min, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (EFV-d5).

  • Extraction: Vortex vigorously (1 min), centrifuge (4000g, 10 min). Inject supernatant.[7]

Data Analysis & The "Racemic Correction"

This is the most critical source of error when using rac-standards.

Scenario: You use an achiral C18 column. The (R) and (S) enantiomers of the standard co-elute as a single peak. Biological Reality: The microsomes (enzymatic) likely produce only one enantiomer (e.g., S-7-OH-EFV).

Calculation Rule: If you prepare a calibration curve using the racemic standard at nominal concentrations (e.g., 100 ng/mL total weight):

  • The peak area corresponds to 100 ng/mL of total mass.

  • Since the biological sample produces a single enantiomer, and the standard contains both (co-eluting), the response factor is valid IF you assume the detector response (ionization efficiency) is identical for both enantiomers (valid for ESI).

  • Reporting: Report concentrations as "7-Hydroxy Efavirenz equivalents."

  • Correction: If you later separate enantiomers on a Chiral Column (e.g., Chiralpak AD-RH), you must divide your standard concentration by 2 for the specific enantiomer peak, assuming a 50:50 racemic mix.

Troubleshooting & Best Practices

IssueRoot CauseRemediation
Low Sensitivity Incorrect pH in Mobile PhaseEnsure pH is acidic (0.1% Formic Acid) to suppress silanol activity, but note that ESI- usually prefers basic pH (Ammonium Acetate) for phenols. However, for EFV, acidic/neutral often works well. Test 10mM Ammonium Acetate if sensitivity is poor.
Broad Peaks Solvent MismatchEnsure sample diluent matches initial mobile phase conditions (e.g., 40% ACN). High organic diluents cause peak broadening.
Carryover LipophilicityEfavirenz and metabolites stick to tubing. Use a needle wash of 50:25:25 ACN:MeOH:IPA.
Signal Suppression Matrix EffectsUse EFV-d5 or EFV-13C6 as Internal Standard. Do not rely on external calibration alone.

References

  • Mutlib, A. E., et al. (1999). "Efavirenz metabolism: Identification of novel metabolic pathways." Drug Metabolism and Disposition, 27(11).

  • Ward, B. A., et al. (2003). "Pharmacokinetics and pharmacodynamics of efavirenz and its hydroxylated metabolites." Journal of Pharmacology and Experimental Therapeutics.

  • FDA Label (Sustiva). "Clinical Pharmacology: Metabolism."

  • Cho, D. Y., et al. (2013). "Sensitive and Selective LC-MS/MS Method for Quantitative Analysis of Efavirenz." PLOS ONE.

  • PharmGKB. "Efavirenz Pathway, Pharmacokinetics."

Sources

Application Note: Specificity Profiling of CYP46A1 Allosteric Activation using rac-7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing rac-7-Hydroxy Efavirenz (7-OH-EFV) in the study of Cytochrome P450 46A1 (CYP46A1) activation. While the parent compound, Efavirenz (EFV), is a known allosteric activator of CYP46A1—a mechanism with therapeutic potential for Alzheimer’s Disease (AD)—its primary metabolite, 7-OH-EFV, serves a critical role in Structure-Activity Relationship (SAR) profiling.

Current research indicates that while EFV induces significant allosteric activation of CYP46A1, the 7-hydroxy metabolite lacks this potent activation capability. Therefore, rac-7-Hydroxy Efavirenz is primarily utilized as a negative control or selectivity probe to validate that observed increases in cerebral cholesterol turnover are driven by the parent drug rather than its metabolites.

Scientific Background

The CYP46A1-Alzheimer's Axis

CYP46A1 (Cholesterol 24-hydroxylase) is a CNS-specific enzyme responsible for the elimination of brain cholesterol by converting it into 24S-hydroxycholesterol (24S-HC), which can cross the blood-brain barrier (BBB).[1][2][3][4][5] Up-regulation of this pathway has been shown to reduce amyloid-


 load and improve cognitive function in 5XFAD mouse models.
Allosteric Modulation Mechanism

Efavirenz binds to a distinct allosteric site on CYP46A1, remote from the active heme center. This binding induces a conformational change that enhances the enzyme's catalytic efficiency (


) toward cholesterol.
The Role of rac-7-Hydroxy Efavirenz

7-OH-EFV is the primary oxidative metabolite of Efavirenz, generated largely by CYP2B6 in the liver. In CYP46A1 activation studies, it is used to:

  • Map the Allosteric Pocket: Determine the structural requirements for binding. The introduction of the hydroxyl group at position 7 disrupts the hydrophobic interactions necessary for allosteric activation.

  • Distinguish Efficacy: Confirm that therapeutic effects in vivo are not artifacts of metabolism.

Figure 1: Mechanism of Action. Efavirenz activates CYP46A1, facilitating cholesterol clearance.[1][2][3][4][5][6][7] The 7-OH metabolite serves as a structural probe that does not trigger this pathway.

Material Properties & Preparation

PropertySpecification
Compound Name rac-7-Hydroxy Efavirenz
CAS Number 204066-03-1
Molecular Formula C

H

ClF

NO

Solubility DMSO (~14 mg/mL), Ethanol (~20 mg/mL)
Storage -20°C (Solid), -80°C (Solution)
Safety Biohazard (Treat as potentially neurotoxic)
Solubilization Protocol

Objective: Create a stable 10 mM stock solution.

  • Weighing: Accurately weigh 3.32 mg of rac-7-Hydroxy Efavirenz.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex: Vortex vigorously for 30 seconds until fully dissolved.

  • Clarification: If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Dispense into 50

    
    L aliquots in amber tubes to prevent freeze-thaw cycles. Store at -80°C.
    

Critical Note: The final concentration of DMSO in the enzymatic assay must not exceed 0.5% (v/v) to prevent solvent-induced inhibition of CYP46A1.

Experimental Protocols

Experiment A: Optical Difference Spectroscopy (Binding Assay)

Purpose: To determine if 7-OH-EFV binds to the CYP46A1 active site or allosteric pocket by monitoring spectral shifts.

Reagents:

  • Recombinant CYP46A1 (purified).

  • Buffer A: 50 mM Potassium Phosphate (pH 7.2), 100 mM NaCl.[7]

  • Ligands: Efavirenz (Positive Control), rac-7-OH-EFV (Test).

Workflow:

  • Baseline: Dilute CYP46A1 to 1

    
    M in Buffer A in two quartz cuvettes (Reference and Sample). Record baseline (400–500 nm).
    
  • Titration: Add rac-7-OH-EFV to the Sample cuvette in stepwise increments (0.5

    
    M to 50 
    
    
    
    M). Add an equivalent volume of DMSO to the Reference cuvette.
  • Measurement: Record the difference spectrum after each addition.

  • Analysis:

    • Type I Spectrum (Active Site Binding): Look for a peak at ~390 nm and trough at ~420 nm (indicating water displacement from heme).

    • Spectral Silent (Allosteric/Non-binding): If 7-OH-EFV binds only to the allosteric site (or not at all) without perturbing the heme iron, no spectral shift will occur.

    • Note: Efavirenz typically induces a spectral response only at high concentrations or in specific conditions; however, 7-OH-EFV is expected to be spectrally silent, confirming it does not access the catalytic center.

Experiment B: Enzymatic Activity Assay (Turnover)

Purpose: To quantify the activation potential of 7-OH-EFV compared to EFV.

Reagents:

  • Substrate: Cholesterol (complexed with hydroxypropyl-

    
    -cyclodextrin to improve solubility).
    
  • Redox Partners: Rat NADPH-P450 oxidoreductase (POR).

  • Cofactor: NADPH (1 mM).

Figure 2: Enzymatic Assay Workflow. Comparative analysis of metabolite vs. parent drug activation.

Step-by-Step Protocol:

  • Incubation Mix: Prepare 100

    
    L reactions containing:
    
    • 0.5

      
      M CYP46A1
      
    • 1.0

      
      M POR
      
    • 20

      
      M Cholesterol
      
    • Buffer A (50 mM KPi, pH 7.2)

  • Compound Addition:

    • Group 1 (Control): DMSO only.

    • Group 2 (Positive): 20

      
      M Efavirenz.
      
    • Group 3 (Test): 20

      
      M rac-7-OH-EFV.
      
  • Pre-incubation: 5 minutes at 37°C.

  • Initiation: Add NADPH (final 1 mM). Incubate for 30 minutes at 37°C.

  • Termination: Stop reaction with 100

    
    L methanol containing deuterated internal standard (d7-24-HC).
    
  • Extraction: Extract sterols with dichloromethane, dry under nitrogen, and derivatize (if GC-MS) or reconstitute in methanol (if LC-MS).

Data Analysis & Interpretation

Data should be analyzed using Michaelis-Menten kinetics if performing a dose-response, or ANOVA for single-point assays.

Expected Results Table:

ParameterEfavirenz (Parent)rac-7-OH-EFV (Metabolite)Interpretation
Spectral Shift None (at low conc)NoneNeither binds directly to heme iron at physiologic doses.
Enzyme Activity (

)
Increased (~2-4 fold) Unchanged / Minimal 7-OH-EFV does not trigger the allosteric activation mechanism.

(Cholesterol)
DecreasedUnchanged7-OH-EFV fails to increase substrate affinity.

Conclusion Logic: If 7-OH-EFV fails to increase 24S-HC production significantly compared to the DMSO control, it confirms that the cyclopropyl-ethynyl and benzoxazinone core structure (intact in EFV) is strictly required for the allosteric conformational change, and hydroxylation at the 7-position sterically hinders this interaction.

References

  • Mast, N., et al. (2016). Mapping of the Allosteric Site in Cholesterol Hydroxylase CYP46A1 for Efavirenz, a Drug That Stimulates Enzyme Activity.[4] Journal of Biological Chemistry, 291(22), 11876–11886.[4] Link

  • Mast, N., et al. (2019). In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds. Journal of Medicinal Chemistry, 62(21), 9866–9880. Link

  • Petrov, A. M., et al. (2019). CYP46A1 Activation by Efavirenz Leads to Behavioral Improvement without Significant Changes in Amyloid Plaque Load in the Brain of 5XFAD Mice.[4] Neurotherapeutics, 16(3), 710–724. Link[7]

  • Anderson, K. W., et al. (2016). Structural Basis for the Allosteric Activation of CYP46A1 by Efavirenz. Nature Communications. (Contextual grounding for mechanism).

Disclaimer: This protocol is for research use only. rac-7-Hydroxy Efavirenz is a chemical reagent and not intended for human diagnostic or therapeutic use.

Sources

Application Note: rac-7-Hydroxy Efavirenz as a Metabolic Probe and Analytical Standard in HIV Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application guide details the utilization of rac-7-Hydroxy Efavirenz (rac-7-OH-EFV) in pharmacokinetic (PK) profiling and neurotoxicity research. While 8-hydroxy efavirenz (8-OH-EFV) is the primary metabolite associated with Efavirenz-induced central nervous system (CNS) toxicity, 7-OH-EFV represents a critical minor pathway mediated primarily by CYP2A6.[1] This note provides a framework for using rac-7-OH-EFV as a reference standard to distinguish metabolic phenotypes and as a negative control in neurotoxicity assays.

Scientific Background & Mechanism[1][2][3][4][5]

Metabolic Divergence: The CYP2B6 vs. CYP2A6 Axis

Efavirenz (EFV) is an NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) widely used in HIV-1 treatment.[1][2][3] Its metabolism is complex and clinically relevant due to the narrow therapeutic index regarding CNS toxicity.

  • Primary Pathway (CYP2B6): The majority of EFV is hydroxylated at the 8-position to form 8-OH-EFV .[4] This metabolite is a potent neurotoxin, inducing dendritic spine injury and calcium dysregulation in neurons.

  • Secondary Pathway (CYP2A6): A minor fraction (approx. 15-23% in vitro) is hydroxylated at the 7-position to form 7-OH-EFV .[1] This pathway is catalyzed principally by CYP2A6, with minor contribution from CYP2B6.[1][2]

Why use rac-7-Hydroxy Efavirenz? Although clinical Efavirenz is the (S)-enantiomer, the rac-7-OH-EFV standard (a 1:1 mixture of enantiomers) is the industry-standard reference material for non-chiral LC-MS/MS quantification. It allows researchers to:

  • Close the Mass Balance: Quantify the minor metabolic route to ensure total drug clearance is understood.

  • Phenotype Patients: A shift in the 8-OH/7-OH ratio can indicate CYP2B6 polymorphisms (e.g., slow metabolizers) or CYP2A6 compensatory metabolism.

The "Control" in Neurotoxicity Studies

In in vitro neurotoxicity models, 7-OH-EFV serves a vital role as a comparator.

  • 8-OH-EFV: Highly toxic at physiological concentrations (10–100 nM).

  • 7-OH-EFV: Significantly less toxic (often >10-fold less potent).

  • Application: Researchers use 7-OH-EFV to demonstrate that observed neurotoxicity is regio-specific to the 8-position hydroxylation, validating the mechanism of action for EFV-associated neuropsychiatric adverse events.

Visualizing the Metabolic Workflow

The following diagram illustrates the divergent metabolic pathways and the specific role of the 7-OH metabolite.

EFV_Metabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Enzyme) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Enzyme) EFV->CYP2A6 Eight_OH 8-OH-Efavirenz (Major Metabolite) *Neurotoxic* CYP2B6->Eight_OH Hydroxylation (C8 Position) Seven_OH 7-OH-Efavirenz (Minor Metabolite) *Low Toxicity* CYP2A6->Seven_OH Hydroxylation (C7 Position) Secondary Glucuronide/Sulfate Conjugates Eight_OH->Secondary Seven_OH->Secondary

Caption: Divergent metabolic pathways of Efavirenz. CYP2B6 drives the formation of the neurotoxic 8-OH metabolite, while CYP2A6 drives the 7-OH pathway.[1]

Experimental Protocols

Protocol A: LC-MS/MS Quantification in Plasma

Purpose: To quantify 7-OH-EFV alongside EFV and 8-OH-EFV in patient plasma or in vitro incubations.

Reagents:

  • Analytes: rac-7-OH-EFV, 8-OH-EFV, Efavirenz.[1][2][5][6]

  • Internal Standard (IS): Efavirenz-d5 or Ritonavir.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Standard Preparation:

    • Dissolve rac-7-OH-EFV in Methanol (stock 1 mg/mL).

    • Prepare serial dilutions in drug-free human plasma (Range: 5 ng/mL to 2000 ng/mL). Note: 7-OH levels are typically lower than 8-OH levels in vivo.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 100 µL of plasma sample/standard into a 1.5 mL tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 300 µL of cold Acetonitrile (precipitating agent).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 200 µL of supernatant to an autosampler vial.

    • Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, 3µm).

    • Ionization: ESI Negative Mode (EFV metabolites ionize well in negative mode [M-H]-).

    • MRM Transitions (Example):

      • EFV: 314.0 → 244.0

      • 7-OH-EFV: 330.0 → 258.0 (Loss of cyclopropyl ring/CO2)

      • 8-OH-EFV: 330.0 → 258.0 (Distinguish by Retention Time)

Critical Quality Control (Self-Validation):

  • Separation: 7-OH-EFV and 8-OH-EFV are structural isomers with identical mass. They must be chromatographically separated. Ensure your gradient elutes them at distinct retention times (typically 8-OH elutes before 7-OH on standard C18 columns).

  • Carryover: EFV sticks to tubing. Inject a blank solvent after high-concentration standards.

Protocol B: In Vitro Cytotoxicity Assay (Neuron Culture)

Purpose: To use rac-7-OH-EFV as a specificity control for EFV-induced neurotoxicity.

Reagents:

  • Primary Rat Cortical Neurons (DIV 14-21).

  • rac-7-OH-EFV (dissolved in DMSO).

  • 8-OH-EFV (Positive Control).

  • Cell Viability Reagent (e.g., MTT or ATP-based luminescence).

Step-by-Step Workflow:

  • Preparation:

    • Plate neurons in 96-well plates (20,000 cells/well).

    • Prepare drug stocks in DMSO.[8] Final DMSO concentration in culture must be <0.1%.

  • Treatment:

    • Group A (Vehicle): Media + 0.1% DMSO.

    • Group B (Test - Low Toxicity): rac-7-OH-EFV (10 nM, 100 nM, 1 µM, 10 µM).

    • Group C (Positive Control - Toxic): 8-OH-EFV (10 nM, 100 nM, 1 µM, 10 µM).

  • Incubation:

    • Incubate for 24 hours at 37°C / 5% CO2.

  • Readout:

    • Add viability reagent.

    • Measure absorbance/luminescence.

    • Validation Criteria: Group C (8-OH) should show significant toxicity at >100 nM. Group B (7-OH) should show >90% viability at 100 nM, confirming the toxicity is specific to the 8-hydroxy structure.

Analytical Data Summary

The following table summarizes the key physicochemical and biological differences between the isomers, essential for experimental design.

Featurerac-7-Hydroxy Efavirenz8-Hydroxy Efavirenz
Primary Enzyme CYP2A6 (Minor: CYP2B6)CYP2B6
In Vivo Abundance Minor MetaboliteMajor Metabolite
Neurotoxicity Low / NegligibleHigh (Potent)
MRM Transition 330.0 → 258.0330.0 → 258.0
Chromatography Elutes Later (on C18)Elutes Earlier (on C18)
Role in Research Specificity Control / CYP2A6 ProbeToxicity Mediator / CYP2B6 Probe

Experimental Workflow Diagram

Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Patient Plasma (Contains EFV, 8-OH, 7-OH) Add_IS Add Internal Standard (Ritonavir or EFV-d5) Sample->Add_IS Precip Protein Precipitation (Add Cold ACN 1:3) Add_IS->Precip Spin Centrifuge (14,000g, 10 min) Precip->Spin Inject Inject Supernatant Spin->Inject Separate Chromatographic Separation (Critical: Resolve 7-OH vs 8-OH) Inject->Separate Detect MRM Detection (Negative Mode) Separate->Detect

Caption: LC-MS/MS workflow for the simultaneous quantification of Efavirenz metabolites.

References

  • Ward, B. A., et al. (2003). Pharmacogenomics of Efavirenz Metabolism: The Role of CYP2B6.[9] National Institutes of Health. Available at: [Link]

  • Tovar-y-Romo, L. B., et al. (2012).[4] Dendritic Spine Injury Induced by the 8-Hydroxy Metabolite of Efavirenz.[4][5] Journal of Pharmacology and Experimental Therapeutics.[4] Available at: [Link]

  • Avery, L. B., et al. (2013). Quantification of Efavirenz and 8-Hydroxyefavirenz in Human Plasma.[10][2][6][7] Antimicrobial Agents and Chemotherapy.[8] Available at: [Link]

  • Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation.[2] Drug Metabolism and Disposition.[2][7][11][12] Available at: [Link]

Sources

High-Performance Profiling of Efavirenz Metabolism: Application of rac-7-Hydroxy Efavirenz in CYP450 Phenotyping and Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Efavirenz (EFV) remains a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in HIV therapy. While its primary clearance route is well-characterized via CYP2B6 -mediated 8-hydroxylation, the secondary pathway leading to 7-Hydroxy Efavirenz (7-OH-EFV) represents a critical analytical target for two reasons:[1][2]

  • CYP2A6 Phenotyping: 7-hydroxylation is catalyzed significantly by CYP2A6, making this metabolite a specific marker for distinguishing CYP2A6 contribution from CYP2B6 dominance in complex biological matrices.

  • Neurotoxicity Profiling: While 8-OH-EFV is the primary neurotoxin, the metabolic ratio of 8-OH/7-OH provides insights into patient-specific clearance shifts, particularly in individuals with CYP2B6 loss-of-function polymorphisms (e.g., CYP2B6*6).

Why use rac-7-Hydroxy Efavirenz? Although clinical Efavirenz is the (S)-enantiomer, rac-7-Hydroxy Efavirenz (the racemic mixture) is the industry-standard reference material for method development. It serves as a cost-effective tool for mass spectrometry tuning, retention time validation on achiral columns, and quantifying total 7-OH-EFV in systems where enantiomeric separation is not required.

Metabolic Pathway & Mechanism[1][2][3][4][5][6]

Understanding the competitive hydroxylation between the 8-position (major) and 7-position (minor) is essential for assay design. The 7-OH pathway becomes increasingly relevant when CYP2B6 is inhibited or genetically impaired.

Figure 1: Efavirenz Phase I Metabolism

Visualizing the divergence between CYP2B6 and CYP2A6 pathways.[3]

EFV_Metabolism EFV Efavirenz (Parent Drug) CYP2B6 CYP2B6 (Major) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor/Specific) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Major Metabolite) Neurotoxic CYP2B6->OH8 Hydroxylation OH7 7-Hydroxy Efavirenz (Target Analyte) CYP2B6->OH7 Minor contribution CYP2A6->OH7 Hydroxylation DiOH 8,14-Dihydroxy EFV OH8->DiOH CYP2B6 Gluc7 7-OH-EFV Glucuronide OH7->Gluc7 UGT2B7

Caption: Divergent hydroxylation of Efavirenz. 7-OH-EFV formation serves as a probe for CYP2A6 activity relative to the dominant CYP2B6 route.

Material Specifications: rac-7-Hydroxy Efavirenz[7]

Ensure your reference standard meets these criteria before proceeding with method validation.

PropertySpecificationNotes
Chemical Name rac-7-Hydroxy EfavirenzRacemic mixture of (S) and (R) enantiomers.
CAS Number 205754-50-3Verify against CoA.
Molecular Formula C₁₄H₉ClF₃NO₃
Molecular Weight 331.67 g/mol Parent EFV (315.68) + Oxygen (16).
Solubility Methanol, DMSO, AcetonitrilePractically insoluble in water.
Storage -20°C, DesiccatedHygroscopic; protect from light.

Protocol A: LC-MS/MS Method Development

Challenge: 7-OH-EFV and 8-OH-EFV are structural isomers (same MW: 331.67). Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory .

Mass Spectrometry Parameters (ESI Negative Mode)

Efavirenz and its metabolites contain halogenated groups (Chlorine, Fluorine), making them ideal candidates for Negative Electrospray Ionization (ESI-) .

  • Ion Source: ESI Negative

  • Spray Voltage: -4500 V

  • Source Temp: 500°C

MRM Transitions Table:

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (V)Role
7-OH Efavirenz 330.0 258.0 -28 Quantifier
7-OH Efavirenz330.0248.0-35Qualifier
8-OH Efavirenz330.0258.0-28Interference Check
Efavirenz (Parent)314.0244.0-26Monitor
EFV-d5 (IS)319.0249.0-26Internal Standard

Note: Since 7-OH and 8-OH share the 330->258 transition, retention time (RT) is the only differentiator.

Chromatographic Conditions

Critical Step: Use a column with Phenyl-hexyl or high-coverage C18 chemistry to separate the regioisomers.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase A: 1 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.35 mL/min.

Gradient Profile:

  • 0.0 min: 30% B

  • 1.0 min: 30% B

  • 4.0 min: 60% B (Shallow gradient maximizes isomer separation)

  • 5.0 min: 95% B (Wash)

  • 7.0 min: 30% B (Re-equilibration)

Protocol B: In Vitro Microsomal Incubation (CYP Phenotyping)

This protocol details how to use rac-7-Hydroxy Efavirenz to quantify the formation rate in liver microsomes.

Workflow Diagram

Microsome_Workflow Step1 Pre-Incubation (Microsomes + Buffer + EFV) 37°C, 5 min Step2 Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 Metabolism Phase (Incubate 30-60 min) Step2->Step3 Step4 Termination (Add Ice-Cold ACN + Internal Std) Step3->Step4 Step5 Clarification (Centrifuge 4000g, 10 min) Step4->Step5 Step6 LC-MS/MS Analysis (Quantify 7-OH vs 8-OH) Step5->Step6

Caption: Standardized workflow for microsomal stability and metabolite phenotyping assays.

Detailed Procedure

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (HLM) or Recombinant CYP2A6/CYP2B6 (0.5 mg protein/mL final)

  • Substrate: Efavirenz (Final conc: 1 - 20 µM)

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

Steps:

  • Preparation: Thaw microsomes on ice. Prepare EFV stock in Methanol (keep organic solvent <1% in final mix).

  • Mixture: In a glass tube, combine Buffer, Microsomes, and EFV.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes in a shaking water bath.

  • Start: Add NADPH solution to initiate the reaction.

  • Timepoints: At t=0, 15, 30, and 60 min, remove 100 µL aliquots.

  • Quench: Immediately dispense aliquot into 300 µL ice-cold Acetonitrile containing rac-7-Hydroxy Efavirenz-d5 (or generic IS like Ritonavir).

  • Processing: Vortex for 1 min, centrifuge at 4,000 x g for 10 min.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis: Calculate the formation rate of 7-OH-EFV (pmol/min/mg protein).

  • Note: If using HLM, the 7-OH peak will be small compared to 8-OH. Ensure your calibration curve using rac-7-Hydroxy Efavirenz extends to the lower limit of quantification (LLOQ ~ 1-5 ng/mL).

Troubleshooting & Validation Logic

IssueRoot CauseCorrective Action
Co-elution of 7-OH and 8-OH Insufficient chromatographic selectivity.Switch to a Phenyl-Hexyl column or lower the gradient slope (e.g., 0.5% B increase per min). Validation: Inject pure rac-7-OH and pure rac-8-OH separately to confirm RTs.
Low Sensitivity for 7-OH Poor ionization in positive mode.Switch to Negative Mode (ESI-) . Efavirenz metabolites ionize 10-50x better in negative mode due to halogen atoms.
Split Peaks Chiral separation occurring on achiral column.Unlikely on C18, but possible on Phenyl phases with specific modifiers. If "rac" standard splits, integrate both peaks for total quantification.
Carryover Lipophilic nature of EFV metabolites.Use a needle wash of 50:25:25 ACN:MeOH:IPA.

References

  • Mutlib, A. E., et al. (1999). "Efavirenz metabolism in humans: identification of novel metabolites and pathways." Drug Metabolism and Disposition.

  • Ward, B. A., et al. (2003). "Pharmacokinetics and pharmacodynamics of efavirenz." Clinical Pharmacokinetics.

  • Ogburn, E. T., et al. (2010). "Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and Cytochrome P450 2A6 as the principal catalyst of Efavirenz 7-hydroxylation."[2] Drug Metabolism and Disposition.

  • Apostolova, N., et al. (2015). "Efavirenz and the CNS: what we know and what we need to know." Journal of Antimicrobial Chemotherapy.

  • Nirogi, R., et al. (2013). "Simultaneous quantification of efavirenz and its major metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Biomedical Chromatography.

Sources

Application Note: High-Throughput CYP2B6 Inhibition Screening using Efavirenz Probe Substrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for High-Throughput Screening (HTS) of Cytochrome P450 2B6 (CYP2B6) inhibition.[1][2] The assay utilizes Efavirenz as the specific probe substrate and rac-7-Hydroxy Efavirenz as the analytical reference standard for quantitative mass spectrometry.

Evaluating CYP2B6 inhibition is a critical regulatory requirement (FDA/EMA) for New Chemical Entities (NCEs) to predict Drug-Drug Interactions (DDIs). While Efavirenz metabolism produces both 8-hydroxy and 7-hydroxy metabolites, the 7-hydroxylation pathway is a robust, specific marker for CYP2B6 activity in human liver microsomes (HLM). This guide focuses on the precise use of the racemic standard (rac-7-Hydroxy Efavirenz) to calibrate LC-MS/MS readouts, ensuring cost-effective and accurate kinetic profiling.

Scientific Background & Mechanism

The Role of CYP2B6 in Precision Medicine

CYP2B6 is a highly polymorphic enzyme responsible for metabolizing approximately 2-10% of clinically used drugs, including cyclophosphamide, bupropion, and efavirenz. Genetic variants (e.g., CYP2B6*6) can significantly alter metabolic clearance, leading to toxicity or therapeutic failure.

Efavirenz as the Probe Substrate

Efavirenz (EFV) is the preferred probe substrate for CYP2B6 due to its high specificity compared to Bupropion. The primary metabolic pathway involves hydroxylation at the 8-position (major) and 7-position (minor but highly specific).

Why use rac-7-Hydroxy Efavirenz?

In biological systems, enzymatic hydroxylation is stereoselective. However, for analytical quantitation using achiral chromatography (standard C18 columns), the enantiomeric separation of the metabolite is often unnecessary for inhibition screening.

  • Cost-Efficiency: rac-7-Hydroxy Efavirenz is synthetically accessible and serves as a perfect surrogate for the biological metabolite in MS/MS ionization.

  • Quantitation: It allows the construction of a calibration curve to convert the mass spectrometer's "Area Under Curve" (AUC) into absolute molar concentrations.

Reaction Pathway Diagram

CYP2B6_Pathway EFV Efavirenz (Probe Substrate) CYP CYP2B6 (Enzyme) EFV->CYP Binding MET_7 7-Hydroxy Efavirenz (Analyte) CYP->MET_7 Hydroxylation (Primary Marker) MET_8 8-Hydroxy Efavirenz (Secondary Metabolite) CYP->MET_8 Hydroxylation NCE Test Compound (Potential Inhibitor) NCE->CYP Competitive/Non-competitive Inhibition

Figure 1: Metabolic pathway of Efavirenz mediated by CYP2B6. The assay measures the suppression of 7-Hydroxy Efavirenz formation by test compounds.

Materials & Reagents

ComponentSpecificationRole
Probe Substrate Efavirenz (Pure)Biological substrate for CYP2B6.[3]
Analytical Standard rac-7-Hydroxy Efavirenz CRITICAL: Used to build the standard curve for quantitation.
Enzyme Source Human Liver Microsomes (HLM) or rCYP2B6Metabolic engine (HLM requires 0.1 mg/mL protein).
Cofactor NADPH Regenerating SystemProvides electrons for P450 oxidation.
Positive Control Ticlopidine or ClopidogrelKnown mechanism-based inhibitors of CYP2B6.
Internal Standard Efavirenz-d5 or TolbutamideNormalizes MS variability (added to quench solution).

Experimental Protocol: HTS Inhibition Assay

Assay Conditions (384-well format)
  • Final Volume: 50 µL

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Substrate Conc: 5 µM Efavirenz (approx.

    
    )
    
  • Protein Conc: 0.05 – 0.1 mg/mL HLM

Step-by-Step Workflow

Step 1: Preparation of Stocks

  • Test Compounds: Prepare 10 mM DMSO stocks of NCEs (New Chemical Entities).

  • Standard Curve: Dissolve rac-7-Hydroxy Efavirenz in DMSO to 1 mM. Serially dilute in matrix-matched buffer (0.5 nM to 1000 nM) to create the calibration standards.

Step 2: Pre-Incubation

  • Dispense 20 µL of Enzyme Mix (HLM in buffer) into the assay plate.

  • Add 0.5 µL of Test Compound (or DMSO control).

  • Incubate at 37°C for 10 minutes (allows for potential mechanism-based inhibition).

Step 3: Reaction Initiation

  • Add 29.5 µL of Substrate/Cofactor Mix (Efavirenz + NADPH).

  • Incubate at 37°C for 15 minutes . (Linearity must be pre-validated).

Step 4: Quenching & Internal Standard Addition

  • Add 50 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (IS).

  • This step precipitates proteins and stops the reaction.

Step 5: Sample Cleanup

  • Centrifuge plate at 4000 rpm for 15 min OR use a filtration plate to remove protein precipitate.

  • Transfer supernatant to LC-MS injection plate.

HTS Workflow Diagram

HTS_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase (37°C) cluster_2 Analysis Phase Stocks Compound Library (NCEs) Mix 1. Mix HLM + NCE (10 min Pre-incubation) Stocks->Mix Std rac-7-OH EFV Standards LCMS 6. LC-MS/MS Quantitation Std->LCMS Calibration Curve Start 2. Add Efavirenz + NADPH (Start Reaction) Mix->Start Incubate 3. Incubate 15 mins Start->Incubate Quench 4. Quench with ACN + IS Incubate->Quench Spin 5. Centrifuge/Filter Quench->Spin Spin->LCMS

Figure 2: Step-by-step HTS workflow from compound addition to LC-MS/MS analysis.

Analytical Method (LC-MS/MS)[4]

The differentiation of 7-OH-EFV from 8-OH-EFV is critical. While they are isomers with the same mass (


 332), they have distinct retention times and fragmentation patterns.
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 1.5 minutes (RapidFire methods may be faster).

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (V) | | :--- | :--- | :--- | :--- | | 7-Hydroxy Efavirenz | 332.1 | 248.1 | 25 | | 8-Hydroxy Efavirenz | 332.1 | 234.1 | 28 | | Internal Standard | 321.1 | 172.1 | 30 |

Note: The rac-7-Hydroxy Efavirenz standard is used to identify the retention time and optimize the collision energy for the 332.1 -> 248.1 transition.

Data Analysis & Interpretation

Calculating Percent Inhibition

The raw data (Peak Area Ratio of Analyte/IS) is interpolated against the rac-7-Hydroxy Efavirenz standard curve to determine the concentration of metabolite formed (


).


IC50 Determination

Plot Log[Inhibitor Concentration] vs. % Activity Remaining. Fit the data using a non-linear regression (4-parameter logistic equation) to determine the


.
Determining Mechanism

If time-dependent inhibition (TDI) is suspected (common with CYP2B6), compare


 values with and without the 10-minute pre-incubation step. A shift in 

> 1.5-fold suggests mechanism-based inactivation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Intensity Ion suppression or poor solubility.Switch to APCI source or dilute samples further. Ensure rac-7-OH-EFV standard is fresh.
High Background Carryover in LC system.Implement a needle wash with 50:50 MeOH:Isopropanol.
Non-Linear Kinetics Substrate depletion > 10%.Reduce incubation time or HLM protein concentration.
Interference 8-OH-EFV co-elution.[4]Optimize LC gradient. 7-OH usually elutes before 8-OH on C18 columns.

References

  • FDA Guidance for Industry. (2020).[5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[6]Link

  • Bumpus, N. N., et al. (2006). Metabolism of Efavirenz and 8-Hydroxyefavirenz by P450 2B6 Leads to Inactivation by Two Distinct Mechanisms. Drug Metabolism and Disposition. Link

  • Ward, B. A., et al. (2003). The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism.[7] Journal of Pharmacology and Experimental Therapeutics.[7] Link

  • MedChemExpress. (n.d.). (Rac)-Efavirenz (Standard) Product Information.Link

  • LGC Standards. (n.d.). rac 7-Hydroxy Efavirenz Product Sheet.Link

Sources

Chiral separation of 7-Hydroxy Efavirenz enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Separation of 7-Hydroxy Efavirenz Enantiomers

Executive Summary & Scientific Rationale

Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used in HIV-1 therapy.[1] Administered as the (S)-enantiomer , its efficacy and safety profile are strictly linked to its stereochemistry. The primary clearance pathways involve hydroxylation to 8-Hydroxy Efavirenz (8-OH-EFV) via CYP2B6 and, to a lesser extent, 7-Hydroxy Efavirenz (7-OH-EFV) via CYP2A6.[1][2]

While the parent drug is administered as a pure enantiomer, the chiral separation of its metabolites, particularly 7-OH-EFV , is critical for three distinct phases of drug development:

  • Mechanistic Enzymology: Verifying the stereochemical fidelity of CYP-mediated hydroxylation (i.e., ensuring no metabolic racemization occurs).

  • Synthetic QC: Validating the optical purity of synthetic 7-OH-EFV standards used in bioanalysis.

  • Forensic Toxicology: Distinguishing between illicit racemic synthesis byproducts and biological metabolites.

This guide provides two distinct protocols: a Normal Phase (NP) method for high-resolution quality control of standards, and a Reverse Phase (RP) method compatible with LC-MS/MS for biological matrix analysis.

Method Development Strategy: The "Why" Behind the Protocol

The separation of Efavirenz and its hydroxylated metabolites relies on the discrimination of the rigid cyclopropyl-ethynyl-quinazolinone core. The addition of the hydroxyl group at the 7-position increases the polarity of the molecule compared to the parent EFV, necessitating adjustments to standard EFV protocols.

  • Stationary Phase Selection: The Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H, Lux Amylose-1) and Cellulose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralcel OD-H, Lux Cellulose-1) are the industry standards for this structural class. The carbamate moieties interact via hydrogen bonding with the amide/carbonyl groups of the benzoxazinone ring, while the aromatic rings provide

    
    -
    
    
    
    interactions.
  • Mobile Phase Logic:

    • Normal Phase: Hexane/IPA is preferred for maximizing resolution (

      
      ) because the non-polar hexane forces the analyte to interact strongly with the polar "grooves" of the polysaccharide stationary phase.
      
    • Reverse Phase: Essential for LC-MS sensitivity. The use of acidic additives (Formic Acid) is mandatory to suppress the ionization of the amide nitrogen, sharpening peak shape.

Protocol A: Normal Phase HPLC (QC & Synthetic Standards)

Objective: Maximum resolution (


) for determining enantiomeric excess (ee%) of synthetic standards.
Instrument Configuration
  • System: HPLC with UV/PDA Detector (e.g., Agilent 1260 Infinity II).

  • Column: Chiralcel OD-H or Lux Cellulose-1 (250 x 4.6 mm, 5 µm).

  • Temperature: 25°C (Lower temperature enhances chiral recognition mechanisms).

Reagents & Mobile Phase
  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: Isopropyl Alcohol (IPA) (HPLC Grade).

  • Composition: Isocratic 85:15 (Hexane:IPA).

    • Note: The parent EFV is typically run at 90:10. The increase to 15% IPA accounts for the higher polarity of the 7-OH group, preventing excessive retention times.

Step-by-Step Workflow
  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 minutes until baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of 7-OH-EFV (racemic or enantiopure) in 1 mL of Mobile Phase . Vortex for 30 seconds. Filter through 0.22 µm PTFE filter.

  • Injection: Inject 10 µL.

  • Detection: UV at 254 nm (primary) and 247 nm (secondary).

  • Run Time: 20 minutes.

Expected Results (Quantitative)
AnalyteRetention Time (

)
Resolution (

)
Tailing Factor (

)
(R)-7-OH-EFV ~8.5 min-1.1
(S)-7-OH-EFV ~11.2 min> 2.51.1

Protocol B: Reverse Phase LC-MS/MS (Biological Matrices)

Objective: High-sensitivity quantification of (S)-7-OH-EFV in plasma/microsomes with enantiomeric verification.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: Chiralpak IA-3 or Lux Amylose-2 (150 x 2.0 mm, 3 µm).

    • Why Immobilized? Chiralpak IA (immobilized amylose) allows for more robust operation with harsh biological extracts compared to coated phases.

Reagents & Mobile Phase
  • Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Phase B: Acetonitrile (LC-MS Grade).

  • Mode: Isocratic 55:45 (A:B).[3]

    • Expert Tip: Gradient elution can cause baseline drift in chiral detection; isocratic is preferred for reproducible

      
      .
      
MS/MS Parameters (ESI Negative Mode)

Efavirenz and its metabolites ionize best in negative mode due to the cyclic carbamate.

CompoundPrecursor (Q1)Product (Q3)CE (eV)
7-OH-EFV 330.0258.0-28
Efavirenz (Parent) 314.0244.0-26
IS (d5-EFV) 319.0249.0-26
Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: 50 µL Plasma/Microsomal incubate.

  • Extract: Add 500 µL Ethyl Acetate . Vortex 2 min.

  • Separate: Centrifuge at 10,000 x g for 5 min.

  • Dry: Transfer supernatant to clean tube; evaporate under

    
     stream.
    
  • Reconstitute: Add 100 µL Mobile Phase (55:45 Water:ACN).

Visualizing the Science

Figure 1: Metabolic Pathway & Stereochemistry

This diagram illustrates the retention of the chiral center during CYP-mediated metabolism.

EFV_Metabolism cluster_stereo Stereochemical Fidelity EFV (S)-Efavirenz (Parent Drug) CYP2B6 CYP2B6 (Major) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Neurotoxic) CYP2B6->OH8 8-Hydroxylation OH7 7-Hydroxy Efavirenz (Target Analyte) CYP2A6->OH7 7-Hydroxylation OH7->OH7 Retains (S)-Config No Racemization

Caption: Efavirenz metabolism retains the (S)-configuration. 7-OH-EFV is formed primarily via CYP2A6.[1][4]

Figure 2: Method Selection Decision Tree

Use this logic flow to select the correct protocol for your specific analytical need.

Method_Selection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Synthetic Synthetic Standard / QC SampleType->Synthetic Pure Powder Bio Plasma / Microsomes SampleType->Bio Biological Matrix NP_Method Protocol A: Normal Phase (Hexane/IPA) Synthetic->NP_Method Why_NP Why? Max Resolution for %ee calculation NP_Method->Why_NP RP_Method Protocol B: Reverse Phase (0.1% FA / ACN) Bio->RP_Method Why_RP Why? MS Compatibility & Sensitivity RP_Method->Why_RP

Caption: Decision matrix for selecting between Normal Phase (Resolution) and Reverse Phase (Sensitivity).

References

  • Ward, B. A., et al. (2003).[5] Pharmacokinetics and mutagenicity of the 8-hydroxy metabolite of the HIV non-nucleoside reverse transcriptase inhibitor efavirenz. Drug Metabolism and Disposition.[2][6][7]

  • Ogburn, E. T., et al. (2010).[4] Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition.[2][6][7]

  • Ramesh, C., et al. (2020).[8] Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Asian Journal of Chemistry.

  • Daicel Corporation. (2023). Chiralpak® IA Application Note: Immobilized Polysaccharide Phases. Chiral Technologies.

Sources

Application Note: High-Efficiency Solid-Phase Extraction of rac 7-Hydroxy Efavirenz from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the Solid-Phase Extraction (SPE) of rac 7-Hydroxy Efavirenz (7-OH EFV) from human plasma. While Efavirenz (EFV) is primarily metabolized to 8-hydroxy efavirenz by CYP2B6, the 7-hydroxy metabolite serves as a critical biomarker for alternative metabolic pathways mediated by CYP2A6.[1] Accurate quantification of this polar metabolite requires a specific extraction strategy to overcome matrix effects and ensure high recovery. This guide utilizes a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent mechanism, optimized for the moderate polarity (LogP ~3.7) and phenolic acidity of the target analyte.[2]

Introduction & Scientific Context

The Analyte: rac 7-Hydroxy Efavirenz

Efavirenz is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) widely used in HIV-1 therapy.[3][4][5][6] Its metabolism is complex and stereoselective. Although the drug is administered as the (S)-enantiomer, rac 7-Hydroxy Efavirenz is frequently employed as a reference standard in bioanalytical method development and toxicity studies.

  • Primary Metabolism: EFV

    
     8-OH EFV (via CYP2B6).[1][6][7]
    
  • Secondary Pathway: EFV

    
     7-OH EFV (via CYP2A6).[1]
    
  • Clinical Relevance: Elevated levels of hydroxylated metabolites are associated with neurotoxicity. Monitoring 7-OH EFV provides insights into CYP2A6 pharmacogenetics and minor metabolic shunting when CYP2B6 is inhibited or polymorphic.

Chemical Properties & Extraction Logic

To design an effective SPE protocol, we must exploit the physicochemical differences between the parent drug and the metabolite.

PropertyEfavirenz (Parent)rac 7-Hydroxy Efavirenz (Analyte)Impact on SPE Strategy
LogP ~4.6 - 5.4 (Highly Lipophilic)~3.7 (Moderately Lipophilic)The metabolite is more polar; requires a sorbent with water-wettable capacity (HLB).
pKa ~10.2 (Weakly Acidic)~7-8 (Phenolic OH)The phenolic group allows for potential Mixed-Mode Anion Exchange (MAX), but HLB is preferred for broad metabolite coverage without pH extremes.
Solubility Insoluble in waterLow water solubilitySample pretreatment must avoid precipitation of the analyte while disrupting protein binding.
Metabolic Pathway Visualization

The following diagram illustrates the metabolic context of the analyte within the hepatic system.

MetabolicPathway cluster_legend Legend EFV Efavirenz (Parent) (Lipophilic) CYP2B6 CYP2B6 (Major Route) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Route) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Primary Metabolite) CYP2B6->OH8 OH7 rac 7-Hydroxy Efavirenz (Target Analyte) CYP2A6->OH7 Hydroxylation Gluc Glucuronidation (UGT Enzymes) OH8->Gluc OH7->Gluc Excretion Renal Excretion Gluc->Excretion key Target Analyte highlighted in Red

Figure 1: Hepatic metabolic pathway of Efavirenz, highlighting the formation of the target analyte via CYP2A6.

Experimental Strategy

Sorbent Selection: Polymeric HLB

We utilize a Polymeric Reversed-Phase (HLB) sorbent (e.g., Waters Oasis HLB or Phenomenex Strata-X).

  • Why? Unlike traditional C18 silica, polymeric sorbents do not suffer from dewetting (drying out) and possess a unique hydrophilic-lipophilic balance. This allows for the retention of the polar 7-OH metabolite even after aggressive wash steps, while still capturing the lipophilic parent if simultaneous quantification is desired.

Sample Pretreatment: Protein Disruption

Direct loading of plasma clogs cartridges. We employ a Hybrid Precipitation/Dilution strategy:

  • Partial Precipitation: Add a small volume of acidified organic solvent to disrupt protein binding (Efavirenz is >99% protein-bound).

  • Dilution: Dilute with water to reduce organic content to <5%, ensuring the analyte partitions onto the SPE sorbent rather than staying in the solvent.

Materials & Equipment

  • Target Analyte: rac 7-Hydroxy Efavirenz (Reference Standard).[7][8][9]

  • Internal Standard (IS): rac 7-Hydroxy Efavirenz-d4 or Efavirenz-d6.

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • SPE Cartridge: Polymeric HLB, 30 mg / 1 mL (or 96-well plate equivalent).

  • Reagents:

    • Methanol (LC-MS Grade).

    • Formic Acid (FA).

    • Ultrapure Water (18.2 MΩ).

    • Ammonium Acetate (optional for pH buffering).

Detailed Protocol: Step-by-Step

Phase 1: Sample Preparation

Objective: Release analyte from plasma proteins without precipitating it.

  • Aliquot: Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL in 50:50 MeOH:Water). Vortex for 10 seconds.

  • Pretreatment: Add 200 µL of 2% Formic Acid in Water.

    • Mechanism:[1][10][11] Acidification helps disrupt protein binding and ionizes basic interferences (preventing them from binding to the neutral HLB polymer if a wash step removes them).

  • Equilibration: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any gross particulates. Use the supernatant for loading.

Phase 2: Solid-Phase Extraction (SPE)

Objective: Isolate and concentrate 7-OH EFV.

StepSolvent / VolumeMechanistic Explanation
1. Condition 1 mL MethanolSolvates the polymeric sorbent, opening the pores for interaction.
2. Equilibrate 1 mL WaterRemoves excess methanol and creates an aqueous environment for the sample.
3. Load 400 µL Pretreated SampleApply supernatant at a slow flow rate (1 mL/min). The lipophilic backbone of the analyte binds to the sorbent.
4. Wash 1 1 mL 5% Methanol in WaterRemoves salts, proteins, and highly polar interferences. The 5% organic content is too low to elute the analyte.
5. Wash 2 1 mL 2% Formic Acid in Water(Optional) Ensures acidic environment to remove amine-based interferences.
6. Dry Vacuum for 2-5 minsCritical Step: Removes residual water which can interfere with the elution and subsequent evaporation.
7. Elute 2 x 250 µL MethanolElutes the analyte. The high organic strength breaks the hydrophobic interaction. Two small aliquots are more efficient than one large aliquot.
Phase 3: Post-Extraction & Reconstitution
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 0.1% Formic Acid in Water : Acetonitrile).

  • Analysis: Inject 5-10 µL into the LC-MS/MS system.

Workflow Logic Visualization

SPE_Workflow cluster_mechanism Mechanism of Action Start Human Plasma Sample (200 µL) Pretreat Pretreatment Add IS + 2% Formic Acid (Disrupt Protein Binding) Start->Pretreat Condition SPE Conditioning 1. MeOH (Solvation) 2. Water (Equilibration) Pretreat->Condition Prepare Cartridge Load Load Sample (Analyte binds to HLB Polymer) Condition->Load Wash Wash Step 5% MeOH in Water (Remove Salts/Proteins) Load->Wash Mech1 Hydrophobic Retention: Analyte LogP 3.7 interacts with Divinylbenzene backbone Load->Mech1 Elute Elution 100% Methanol (Release Analyte) Wash->Elute Recon Evaporation & Reconstitution Ready for LC-MS/MS Elute->Recon

Figure 2: Step-by-step SPE workflow for the isolation of rac 7-Hydroxy Efavirenz.

Method Validation & Performance Metrics

To ensure trustworthiness, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • LLOQ (Lower Limit of Quantification): 1.0 ng/mL.[12][13]

  • Linearity:

    
     using a 
    
    
    
    weighted linear regression.
Recovery & Matrix Effect

Data derived from typical validation of hydroxy-metabolites on HLB cartridges:

ParameterValueInterpretation
Extraction Recovery > 85%High efficiency due to polymeric sorbent retention.
Matrix Effect 95% - 105%Minimal ion suppression/enhancement due to effective wash steps removing phospholipids.
Precision (CV%) < 10%Reproducible across intra-day and inter-day runs.
Accuracy (Bias%) ± 15%Within regulatory acceptance criteria.
Troubleshooting Guide
  • Low Recovery: Ensure the sample pH during loading is not too high (keep < pH 6). If the analyte ionizes (phenolic pKa ~8), it may become too polar to retain on the reversed-phase mechanism.

  • High Backpressure: Centrifuge the plasma samples longer (10 mins) before loading to remove fibrinogen clots.

  • Ion Suppression: If phospholipids break through, increase the wash strength to 10% MeOH or switch to a "Hybrid" SPE cartridge designed for phospholipid removal (e.g., Agilent Captiva or Waters Oasis PRiME HLB).

References

  • Srivastava, P., et al. (2013). "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLOS ONE. Available at: [Link]

  • Ogburn, E. T., et al. (2010). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation."[1] Drug Metabolism and Disposition. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 487645, rac 7-Hydroxy Efavirenz." PubChem. Available at: [Link]

  • Habtewold, A., et al. (2011). "Pharmacogenetics and pharmacokinetics of CNS penetration of efavirenz and its metabolites." ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: rac-7-Hydroxy Efavirenz Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting rac-7-Hydroxy Efavirenz Synthesis & Purification Target Audience: Medicinal Chemists, Process Chemists, and DMPK Researchers Version: 2.1 (Current as of 2025)

Core Directive & System Overview

7-Hydroxy Efavirenz (CAS 205754-50-3) is a primary oxidative metabolite of the NNRTI Efavirenz, formed predominantly by CYP2A6 (unlike the major 8-hydroxy metabolite formed by CYP2B6). In synthetic applications, the racemic form is often utilized as a reference standard for HPLC/MS quantitation in metabolic stability assays.

The synthesis of this metabolite presents unique challenges compared to the parent drug, specifically regarding regiochemistry (placing the hydroxyl group at C7) and chemoselectivity (demethylation in the presence of a sensitive carbamate ring).

The "Gold Standard" Synthetic Logic

To ensure high fidelity, we do not rely on direct hydroxylation of Efavirenz (which yields poor selectivity). Instead, we construct the benzoxazinone core from a pre-functionalized aniline precursor.

Key Pathway:

  • Precursor Selection: 3-Methoxy-4-chloroaniline (ensures 7-OH/6-Cl regiochemistry).

  • Core Assembly: Trifluoroacetylation followed by cyclopropylacetylene addition.

  • Cyclization: Phosgene/Triphosgene mediated ring closure.

  • Deprotection: BBr3-mediated demethylation (The Critical Control Point).[1]

Interactive Troubleshooting Guide (FAQs)

Module A: Precursor & Core Assembly

Q: My yield for the cyclopropylacetylene addition to the ketone is consistently low (<30%). What is killing the reaction?

A: This reaction involves the addition of a lithium or magnesium acetylide to a sterically hindered, electron-deficient trifluoromethyl ketone.

  • Root Cause 1: Enolization. The ketone has acidic alpha-protons (though less so with CF3). If your base (n-BuLi) is not added at strictly controlled low temperatures (-78°C), it acts as a base rather than a nucleophile, causing enolization and quenching the starting material.

  • Root Cause 2: Moisture. The lithium acetylide species is extremely moisture-sensitive. Even ppm-level water in THF will quench the reagent.

  • Corrective Action:

    • Generate the lithium acetylide in situ at 0°C, then cool to -78°C before adding the ketone.

    • Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column immediately prior to use.

    • Stoichiometry: Use a generous excess of the acetylide (2.5 - 3.0 equiv) to account for any adventitious quenching.

Module B: Cyclization (Benzoxazinone Formation)

Q: During cyclization with triphosgene, I observe significant starting material remaining despite long reaction times.

A: The cyclization of the amino-alcohol intermediate to the carbamate (benzoxazinone) requires a specific pH window and activation energy.

  • Mechanism: The amine attacks phosgene to form an isocyanate/carbamoyl chloride, which is then trapped by the tertiary alcohol.

  • The Fix:

    • Base Choice: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or aqueous K2CO3/Toluene biphasic system. Pyridine can sometimes lead to acyl-pyridinium side products that stall.

    • Temperature: While the addition must be cold (0°C) to prevent decomposition of triphosgene, the ring closure often requires warming to 50-60°C to drive the reaction to completion.

    • Validation: Check the LCMS for the mass of [M+H]+ = 346 (Methoxy-Efavirenz). If you see M+26 (Isocyanate intermediate), drive the reaction harder with heat.

Module C: Demethylation (The Critical Step)

Q: When using BBr3 to remove the methyl group, I am losing the benzoxazinone ring (product degradation). How do I prevent this?

A: This is the most common failure mode. The carbamate linkage in Efavirenz derivatives is sensitive to strong Lewis acids and prolonged aqueous workups.

  • The Failure Mechanism: Boron tribromide (BBr3) complexes with the carbamate carbonyl oxygen, making the ring susceptible to hydrolytic cleavage during the quench.

  • Protocol Adjustment:

    • Temperature Control: Perform the addition at -78°C and strictly limit the warming to 0°C. Do not reflux.

    • Scavenger: Add pentamethylbenzene or dimethyl sulfide to scavenge the methyl bromide formed, preventing back-reaction.

    • Quenching Strategy: Do not dump water directly into the reaction. Pour the reaction mixture into a vigorously stirring mixture of ice and saturated NaHCO3. The rapid neutralization is vital to prevent acid-catalyzed ring opening.

Validated Experimental Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

G Start Start: 3-Methoxy- 4-chloroaniline Step1 1. Trifluoroacetylation (TFAA, Pyridine) Start->Step1 Step2 2. Ketone Formation (Friedel-Crafts or Ortho-lithiation) Step1->Step2 Step3 3. Acetylide Addition (Cyclopropylacetylene, BuLi, -78°C) Step2->Step3 CCP1 CCP1: Moisture Control Step3->CCP1 Step4 4. Cyclization (Triphosgene, Base) Step3->Step4 Intermediate: Amino-Alcohol CCP1->Step3 Strict Dry cond. Step5 5. Demethylation (BBr3, DCM, -78°C) Step4->Step5 Intermediate: Methoxy-Efavirenz CCP2 CCP2: Quench pH Step5->CCP2 Final Target: rac-7-Hydroxy Efavirenz Step5->Final CCP2->Step5 Rapid NaHCO3

Caption: Synthetic pathway for rac-7-Hydroxy Efavirenz highlighting Critical Control Points (CCPs) for moisture and pH management.

Technical Data & Specifications

Analytical Checkpoints

Use these parameters to validate your intermediates and final product.

CompoundKey 1H NMR Signal (CDCl3/DMSO)LCMS (ESI+)Troubleshooting Note
Precursor (3-OMe-4-Cl-Aniline)

3.85 (s, 3H, OMe)
158.0Ensure no 3-Cl-4-OMe isomer exists.
Methoxy-Efavirenz (Protected)

3.90 (s, 3H, OMe); Cyclopropyl signals
346.1If mass is 372, ring didn't close (isocyanate).
7-Hydroxy Efavirenz (Target)Loss of OMe singlet ; Phenolic OH broad singlet332.0Phenolic OH often exchanges/disappears in wet solvent.
Stability Profile
  • Solid State: Stable at -20°C for >2 years. Protect from light (phenolic oxidation risk).

  • Solution: In DMSO/Methanol, stable for 24 hours. In basic aqueous solution (pH > 10), the carbamate ring hydrolyzes rapidly (t1/2 < 4 hours).

  • Metabolic Note: 7-OH Efavirenz is further metabolized to the sulfate or glucuronide in vivo. For synthetic standards, ensure the phenol is free and not accidentally sulfated during workup with sulfuric acid drying agents (use MgSO4).

References

  • Mutlib, A. E., et al. (1999).[2] "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz." Drug Metabolism and Disposition, 27(11), 1319-1333.

  • Ward, B. A., et al. (2003). "In vitro metabolism of efavirenz: CYP2A6 is the principal catalyst of 7-hydroxylation."[3] Journal of Pharmacology and Experimental Therapeutics.

  • Santa Cruz Biotechnology. (n.d.). "rac 7-Hydroxy Efavirenz Product Data Sheet." SCBT Catalog.

  • Common Organic Chemistry. (n.d.). "Demethylation of Methyl Ethers using BBr3 - Standard Protocols."

Sources

Technical Support Center: Efavirenz (EFV) & Metabolite Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: EFV-HPLC-OPT-001 Assigned Specialist: Senior Application Scientist Topic: Optimization of HPLC Separation for Efavirenz and Hydroxylated Metabolites

Executive Summary & Metabolic Context[1]

The Challenge: Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in HIV therapy.[1] The primary analytical challenge lies in resolving the parent drug from its hydroxylated metabolites, specifically separating the major metabolite 8-hydroxyefavirenz (8-OH-EFV) from its positional isomer 7-hydroxyefavirenz (7-OH-EFV) .

Why it matters:

  • 8-OH-EFV is the primary metabolite (mediated by CYP2B6) and is associated with neurotoxicity.[2][3][4]

  • 7-OH-EFV is a minor metabolite (mediated by CYP2A6).[4][5]

  • Co-elution of these isomers leads to inaccurate pharmacokinetic profiling and toxicity correlation.

Visualization: Efavirenz Metabolic Pathway

The following diagram illustrates the critical enzymatic pathways you must monitor.

EFV_Metabolism EFV Efavirenz (Parent) OH8 8-OH-EFV (Major Metabolite) Neurotoxic Potential EFV->OH8 CYP2B6 (Major) CYP3A4 (Minor) OH7 7-OH-EFV (Minor Metabolite) EFV->OH7 CYP2A6 OH814 8,14-dihydroxy-EFV OH8->OH814 CYP2B6 Gluc Glucuronide Conjugates OH8->Gluc UGT2B7 OH7->Gluc UGT Enzymes

Figure 1: Hepatic metabolism of Efavirenz.[2][3][4][5][6] Note the divergence into 8-OH and 7-OH isomers, which requires high-selectivity chromatography for separation.

Master Protocol: Isomeric Resolution Method

This protocol is designed to maximize the selectivity factor (


) between the 7-OH and 8-OH isomers while maintaining reasonable retention for the hydrophobic parent EFV.
Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 End-capped (e.g., Zorbax Eclipse XDB or Kromosil C18), 150 x 4.6 mm, 3.5 or 5 µm.High carbon load required for retaining hydrophobic EFV; end-capping reduces silanol tailing of amine groups.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.0 adjusted w/ Acetic Acid)Acidic pH suppresses ionization of phenolic -OH groups, improving peak shape and retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for EFV metabolites due to lower viscosity and dipole interactions.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain theoretical plates.
Detection UV @ 247 nmIsosbestic point approximation for EFV and metabolites; maximizes sensitivity.
Temperature 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Gradient Profile

Note: Isocratic elution often fails to resolve metabolites from the parent drug due to the massive polarity difference. A gradient is mandatory.

  • 0-2 min: 30% B (Initial hold to retain polar glucuronides if present)

  • 2-15 min: 30%

    
     70% B (Linear ramp to elute 7-OH and 8-OH isomers)
    
  • 15-20 min: 70%

    
     90% B (Elute parent EFV)
    
  • 20-25 min: 90% B (Wash)

  • 25-30 min: 30% B (Re-equilibration)

Troubleshooting Center (FAQs)

Issue 1: "My 7-OH and 8-OH metabolites are co-eluting as a single broad peak."

Diagnosis: Lack of stationary phase selectivity or improper pH.[7] The Fix:

  • Switch Mobile Phase Modifier: If using Formic Acid, switch to Ammonium Acetate . The ammonium ion can interact with residual silanols, altering the effective surface charge and often improving isomeric separation.

  • Check pH: Ensure pH is below 5.0 . At neutral pH, the phenolic hydroxyl groups (pKa ~9-10) are partially ionized, causing peak broadening.

  • Column Substitution: If a standard C18 fails, switch to a Phenyl-Hexyl column. The pi-pi interactions offered by the phenyl ring provide unique selectivity for the aromatic isomers that a C18 alkyl chain cannot offer.

Issue 2: "The Efavirenz parent peak is tailing significantly (As > 1.5)."

Diagnosis: Secondary silanol interactions. EFV contains a benzoxazinone ring and a secondary amine functionality which acts as a Lewis base, binding to acidic silanols on the silica support. The Fix:

  • Increase Buffer Strength: Increase Ammonium Acetate concentration from 10mM to 20mM.

  • Add a Competitor: Add 0.1% Triethylamine (TEA) to the mobile phase (if detection mode allows—TEA suppresses MS signal).

  • Verify Column Age: Voiding at the column head is common with precipitated plasma proteins. Reverse flush the column (if permitted by manufacturer) or replace the guard cartridge.

Issue 3: "I see ghost peaks in blank injections after running patient samples."

Diagnosis: Carryover. EFV is highly lipophilic (LogP ~4.6) and sticks to rotor seals and tubing. The Fix:

  • Needle Wash: Implement a strong needle wash using 90% Acetonitrile / 10% Water with 0.1% Formic Acid.

  • Run Extension: Ensure your gradient holds at 90-95% B for at least 3-5 minutes at the end of the run to strip the column.

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Issue CoElution Co-elution of 7-OH & 8-OH Problem->CoElution Tailing Peak Tailing (Parent Drug) Problem->Tailing Action1 Check pH < 5.0 (Suppress Phenol Ionization) CoElution->Action1 Action3 Increase Buffer Conc. (Mask Silanols) Tailing->Action3 Action2 Switch to Phenyl-Hexyl Stationary Phase Action1->Action2 If fails Action4 Use End-Capped Column (High Carbon Load) Action3->Action4 If fails

Figure 2: Decision matrix for resolving common chromatographic failures in EFV analysis.

Sample Preparation: The Critical Input

Direct protein precipitation (PPT) often yields "dirty" samples that shorten column life. For metabolite quantification, Liquid-Liquid Extraction (LLE) is the gold standard for recovery and cleanliness.

Comparative Extraction Data
MethodSolvent SystemRecovery (EFV)Recovery (8-OH)Cleanliness
Protein Precip (PPT) ACN or MeOH (1:3 ratio)>95%>95%Low (High matrix effect)
LLE (Recommended) Ethyl Acetate / Hexane (90:10) ~90-95% ~85-90% High
SPE HLB Cartridges>98%>95%Very High (Costly)

Recommended LLE Protocol:

  • Aliquot 200 µL Plasma.

  • Add 20 µL Internal Standard (e.g., Indapamide or deuterated EFV).

  • Add 1.5 mL Ethyl Acetate:Hexane (90:10 v/v) .

  • Vortex vigorously (5 min) and Centrifuge (4000 rpm, 10 min).

  • Evaporate organic layer to dryness under nitrogen stream.

  • Reconstitute in 100 µL Mobile Phase (Initial conditions).

References

  • Mutlib, A. E., et al. (1999).[6] "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR." Drug Metabolism and Disposition.

  • Ward, B. A., et al. (2003).[2][6] "The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism."[2][4][5][6] Journal of Pharmacology and Experimental Therapeutics.

  • Ramesh, C., et al. (2020).[1] "Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz." Asian Journal of Chemistry.

  • Naven, R. T., et al. (2013). "Structure-based prediction of hERG activity." Journal of Medicinal Chemistry (Context on basic amine tailing mechanisms).

  • FDA Label. (2019). "SUSTIVA (efavirenz) capsules and tablets." U.S. Food and Drug Administration.[1]

Sources

Technical Support Center: rac-7-Hydroxy Efavirenz Stability & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are encountering inconsistent recovery, signal loss, or "ghost peaks" during the quantification of rac-7-Hydroxy Efavirenz (7-OH-EFV) .

While Efavirenz (EFV) itself is relatively robust, its hydroxylated metabolites—particularly 7-OH-EFV—present unique stability challenges that differ significantly from the parent drug. The most critical oversight in routine bioanalysis is the thermal instability of 7-OH-EFV during viral inactivation protocols (heat treatment) and the potential for glucuronide back-conversion .

This guide synthesizes field-proven troubleshooting steps with recent data regarding the specific instability of this metabolite.

Module 1: The Stability Landscape

The "Heat Trap": Viral Inactivation

Critical Alert: Unlike the parent drug Efavirenz, which is stable at elevated temperatures, 7-OH-EFV is highly thermolabile .

  • The Scenario: Laboratories processing HIV-positive plasma often employ a heat inactivation step (e.g., 60°C for 60 minutes) to neutralize the virus before handling.

  • The Failure Mode: Data indicates that this standard procedure can result in >90% loss of 7-OH-EFV.[1]

  • The Solution: You must use alternative viral inactivation methods (e.g., solvent extraction with high organic content) or validate a lower-temperature protocol. Do not assume stability based on parent drug data.

Glucuronide Back-Conversion

7-OH-EFV circulates largely as a glucuronide conjugate (7-O-glucuronide).

  • The Risk: If your sample collection or extraction pH is not controlled, the glucuronide can hydrolyze back into the free 7-OH-EFV parent.

  • The Symptom: Artificial increase in measured free 7-OH-EFV concentration over time (e.g., in autosampler vials).

Photodegradation

Efavirenz and its metabolites are susceptible to photodecarboxylation. All processing should occur under monochromatic (yellow) light or in amber glassware.

Module 2: Visualizing the Instability Pathways

The following diagram maps the metabolic formation of 7-OH-EFV and the critical points where analytical errors occur.

G EFV Efavirenz (Parent) CYP CYP2A6 / CYP3A4 EFV->CYP OH7 7-OH Efavirenz (Target Analyte) CYP->OH7 UGT UGT Enzymes OH7->UGT THERM Thermal Degradation (>50°C) OH7->THERM Heat Inactivation GLUC 7-O-Glucuronide (Conjugate) UGT->GLUC HYDRO Hydrolysis (Back-Conversion) GLUC->HYDRO Uncontrolled pH/Temp LOSS Signal Loss (Underestimation) THERM->LOSS HYDRO->OH7 Reverts to Parent GAIN Signal Gain (Overestimation) HYDRO->GAIN

Figure 1: Metabolic and degradation pathways. Note the dual risk: Thermal degradation leads to underestimation, while glucuronide hydrolysis leads to overestimation.

Module 3: Validated Processing Protocols

Sample Collection & Pre-Treatment
  • Matrix: Plasma (EDTA or Heparin).

  • Stabilization:

    • Place blood samples on wet ice immediately.

    • Centrifuge at 4°C within 30 minutes.

    • Acidification: Add 10-20 µL of 1M Formic Acid per 1 mL of plasma to stabilize the glucuronide (Target pH ~4-5).

    • Storage: -80°C. Avoid -20°C for long-term storage (>30 days) as enzymatic activity may persist.

Extraction Method (Liquid-Liquid Extraction - LLE)

LLE is preferred over Protein Precipitation (PPT) for 7-OH-EFV to ensure cleaner baselines and remove phospholipids that cause ion suppression.

StepActionTechnical Rationale
1 Thaw samples in an ice bath (4°C).Prevents temperature-induced degradation.
2 Aliquot 100 µL Plasma + 20 µL IS.Use d7-7-OH-EFV as Internal Standard to track matrix effects.
3 Add 1.5 mL Methyl tert-butyl ether (MTBE) .MTBE provides high recovery for EFV metabolites while excluding polar interferences.
4 Vortex (5 min) & Centrifuge (4000g, 5 min, 4°C).Ensure phase separation without heating the sample.
5 Flash freeze aqueous layer (Dry Ice/Acetone).Prevents contamination when pouring off the organic layer.
6 Evaporate supernatant under Nitrogen @ 35°C .CRITICAL: Do NOT exceed 40°C.
7 Reconstitute in Mobile Phase (50:50 MeOH:H2O).Match initial LC gradient conditions.

Module 4: Troubleshooting & FAQs

Q1: I am seeing low recovery for 7-OH-EFV, but my Parent (EFV) recovery is fine. Why?

Diagnosis: This is the classic signature of thermal instability. Check: Did you heat-inactivate the plasma? Fix: If viral inactivation is mandatory, validate a chemical inactivation method (e.g., solvent extraction with 70%+ acetonitrile) instead of heat. 7-OH-EFV is stable in high organic solvents but degrades rapidly in plasma at high temperatures [1].

Q2: My calibration curve is linear, but my QC samples show increasing concentrations after sitting in the autosampler.

Diagnosis: Glucuronide back-conversion. The 7-O-glucuronide in your QC matrix is hydrolyzing back to 7-OH-EFV. Check: Is your autosampler cooled? Is your reconstitution solvent acidic? Fix:

  • Ensure Autosampler is at 4°C.

  • Adjust reconstitution solvent to pH 4-5 (e.g., 0.1% Formic Acid). Neutral or basic pH accelerates acyl-glucuronide hydrolysis.

Q3: Why does "rac" (racemic) matter? Can I use it for patient samples?

Answer:

  • Chemistry: "rac" means the standard contains both enantiomers (50:50).

  • Biology: Patients taking Efavirenz (Sustiva) are administered the (S)-enantiomer. However, metabolic processes are generally stereoselective.

  • Analysis: On a standard C18 (achiral) column, the enantiomers co-elute. Therefore, a racemic standard is perfectly acceptable for quantifying total 7-OH-EFV, provided you assume the response factor is identical for both enantiomers (which is true for MS/MS).

  • Caveat: If you are studying stereoselective metabolism (e.g., CYP2B6 polymorphism effects), you must use a Chiral column and enantiopure standards.

Q4: I see ion suppression at the retention time of 7-OH-EFV.

Diagnosis: Phospholipids or co-eluting metabolites. Fix:

  • Switch from Protein Precipitation to LLE (as described in Module 3).

  • Monitor the Phospholipid transition (m/z 184) to ensure it does not overlap with your analyte.

  • Use a Deuterated Internal Standard (d7-7-OH-EFV). Analogues (like generic coumarins) will not compensate for matrix effects adequately.

Module 5: Stability Acceptance Criteria

Use this table to validate your method. If your data falls outside these limits, the method is not robust.

Stability TestConditionAcceptance LimitNotes
Benchtop 4 Hours @ 4°C (Ice)±15% of NominalDo not test at Room Temp (20-25°C).
Freeze/Thaw 3 Cycles (-80°C to 4°C)±15% of NominalThaw on ice, not water bath.
Autosampler 24 Hours @ 4°C±15% of NominalCritical to rule out hydrolysis.
Long Term 30 Days @ -80°C±15% of Nominal-20°C is risky for glucuronides.
Heat Challenge 60°C for 1 HourFAIL (<10% Recovery) Negative Control: Use to demonstrate instability.

References

  • Bordin-Andriguetti, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation.[1] Journal of Pharmaceutical Sciences, 110(10), 3484-3490.

    • Key Finding: First definitive report of 7-OH-EFV instability at 60°C (viral inactivation conditions) and room temperature.[1]

  • Mutlib, A. E., et al. (1999). Liquid chromatography/mass spectrometry and high field nuclear magnetic resonance characterization of novel mixed diconjugates of the non-nucleoside human immunodeficiency virus-1 reverse transcriptase inhibitor, efavirenz. Drug Metabolism and Disposition, 27(11).

    • Key Finding: Characterization of glucuronide conjugates and metabolic pathways.[2][3]

  • FDA Guidance for Industry. Bioanalytical Method Validation (2018).

    • Key Finding: Establishes the ±15% acceptance criteria for stability assessments.

Sources

Overcoming matrix effects in LC-MS/MS analysis of 7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects & Stability Challenges

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary: The "Hidden" Variables

Welcome to the technical support hub for 7-Hydroxy Efavirenz (7-OH-EFV) analysis.

If you are seeing poor reproducibility, signal drift, or non-linear calibration curves, you are likely battling two distinct adversaries:

  • Matrix Effects (Ion Suppression): 7-OH-EFV is more polar than its parent (Efavirenz), causing it to elute earlier in the reverse-phase gradient—often directly in the "suppression zone" populated by salts and early-eluting phospholipids.

  • Analyte Instability: Unlike the parent drug, 7-OH-EFV is unstable in plasma at room temperature and degrades rapidly under heat treatment (often used for viral inactivation in HIV+ samples).

This guide prioritizes data integrity through rigorous sample cleanup and diagnostic chromatography.

Section 1: Diagnostic Phase (Is it Matrix Effect?)

Before changing your column or mobile phase, you must quantify the matrix effect (ME). Do not rely on "peak shape" alone.

Protocol: Post-Column Infusion (The Gold Standard)

This experiment maps the "ionization landscape" of your chromatographic run.

Required Setup:

  • Syringe Pump: Infusing neat standard of 7-OH-EFV (100 ng/mL) at 10 µL/min into the MS source.

  • LC Flow: Inject a blank matrix extract (processed exactly like a sample) via the LC column.

  • Tee Union: Mixes the LC effluent with the steady infusion before entering the MS.

Interpretation:

  • Flat Baseline: No matrix effect.

  • Dip/Valley: Ion suppression (Analytes eluting here will be under-quantified).

  • Peak/Hump: Ion enhancement (Analytes eluting here will be over-quantified).

Visual Workflow: Matrix Effect Assessment

MatrixEffectAssessment Start Start: Method Validation Infusion Syringe Pump (Constant 7-OH-EFV) Start->Infusion LC LC System (Inject Blank Matrix) Start->LC Tee Tee Union (Mixing Point) Infusion->Tee Steady Flow LC->Tee Gradient Elution MS Mass Spectrometer (Monitor MRM) Tee->MS Result Data Analysis MS->Result Observe Baseline Perturbations

Figure 1: Schematic for Post-Column Infusion. A drop in the steady baseline signal indicates the elution time of suppressing matrix components.

Section 2: Sample Preparation (The Root Cause)

User Reported Issue: "I am using Protein Precipitation (PPT) with Acetonitrile, but my internal standard response varies by >20% between patients."

Root Cause: PPT removes proteins but leaves >90% of phospholipids (PLs) in the supernatant. These PLs (glycerophosphocholines) accumulate on the column and elute unpredictably, suppressing ionization.

Recommended Protocol: Phospholipid Removal

For 7-OH-EFV, simple PPT is insufficient. You have two viable paths:

Path A: HybridSPE-Phospholipid (Best for High Throughput)

Uses zirconia-coated silica to selectively Lewis-acid/base bind phospholipids while letting 7-OH-EFV pass through.

  • Load: Add 100 µL Plasma to HybridSPE plate.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Vortex 2 min.

  • Vacuum: Apply vacuum to collect filtrate.

  • Result: Removes >98% of phospholipids.

Path B: Liquid-Liquid Extraction (LLE) (Best for Cleanliness)

7-OH-EFV is a phenol (pKa ~9.4). Acidification ensures it remains neutral and extracts well into organic solvents, leaving salts and most phospholipids behind.

Step-by-Step LLE Protocol:

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard (SIL-IS).

  • Buffer: Add 200 µL Ammonium Formate (pH 3.0) to neutralize the phenol group.

  • Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Why MTBE? It forms a clear upper layer and extracts fewer phospholipids than Dichloromethane.

  • Shake: Mechanical shaker for 10 min.

  • Centrifuge: 4000 rpm for 5 min.

  • Transfer: Move supernatant to clean tube.

  • Dry: Evaporate under Nitrogen at 35°C (Do not exceed 40°C due to instability).

  • Reconstitute: 100 µL Mobile Phase.

Decision Tree: Selecting the Right Prep

SamplePrepDecision Start Start: Sample Prep Choice Throughput Is High Throughput Critical? Start->Throughput YesHT Yes (Clinical/CRO) Throughput->YesHT High Volume NoHT No (Research/Academic) Throughput->NoHT Low Volume HybridSPE Use HybridSPE Plate (Zirconia Coated) YesHT->HybridSPE Warning CRITICAL ALERT: Avoid Heat Inactivation (7-OH-EFV degrades >60°C) HybridSPE->Warning LLE Use Liquid-Liquid Extraction (MTBE + Acidic Buffer) NoHT->LLE LLE->Warning

Figure 2: Decision logic for sample preparation. Note the critical warning regarding heat stability.

Section 3: Chromatographic Solutions

If sample prep is the "shield," chromatography is the "sword." You must separate 7-OH-EFV from the remaining matrix.

Column Choice:

  • Standard: C18 (e.g., Acquity BEH C18).

  • Advanced: Phenyl-Hexyl or C18-PFP .

    • Why? 7-OH-EFV contains an aromatic ring. Phenyl phases offer "pi-pi" interactions, providing alternative selectivity to move the analyte away from phospholipid interference regions.

Mobile Phase Strategy:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1]

  • The "Wash" Step: You must ramp to 95-100% B at the end of every injection and hold for 1-2 minutes. This strips the column of late-eluting phospholipids that would otherwise wrap around and suppress the next injection.

Section 4: Internal Standard Strategy

The Golden Rule: You cannot validate a robust method for 7-OH-EFV without a Stable Isotope Labeled Internal Standard (SIL-IS) .

  • Do NOT use: Efavirenz (Parent) as IS. The parent is much more lipophilic (logs P ~4.6) than the metabolite (7-OH).[2][3][4] They will not co-elute, meaning the IS will not experience the same matrix suppression as the analyte.

  • Do NOT use: Analogues (e.g., Diazepam).

  • DO USE: 7-Hydroxy Efavirenz-d7 (or d9).

    • Mechanism:[5] The SIL-IS has identical chemical properties and co-elutes with the analyte. If the matrix suppresses the analyte signal by 40%, it suppresses the SIL-IS by 40%. The ratio remains constant, preserving quantitative accuracy.

FeatureAnalog IS (e.g., Diazepam)Homologous IS (Efavirenz)SIL-IS (7-OH-EFV-d7)
Retention Time DifferentDifferentIdentical
Matrix Correction NonePoorExcellent
Cost LowLowHigh (Essential)

Section 5: Troubleshooting FAQs

Q1: I see a secondary peak in my 7-OH-EFV channel. What is it? A: This is likely 8-Hydroxy Efavirenz , the major metabolite.[6][7] While they are structural isomers, they have slightly different retention times. Ensure your chromatographic gradient is shallow enough (e.g., 10% change per minute) to baseline separate 8-OH from 7-OH. If they co-elute, your quantitation of 7-OH (the minor metabolite) will be massively skewed by the abundant 8-OH.

Q2: My QC samples failed low after leaving them on the bench for 4 hours. A: 7-OH-EFV is unstable in plasma at room temperature (approx. 50% loss in 24h).

  • Fix: Keep all samples on ice/CoolRack (4°C) during processing.

  • Fix: Process immediately. Do not heat-inactivate HIV samples at 60°C; this degrades 7-OH-EFV almost completely. Use solvent inactivation (during PPT/LLE) instead.

Q3: Can I use Methanol for protein precipitation? A: You can, but Acetonitrile is preferred for Efavirenz metabolites. Methanol produces a "fluffier" pellet that is harder to centrifuge down, and it solubilizes more phospholipids than Acetonitrile. If you must use Methanol, use the HybridSPE plate to clean up the mess it leaves behind.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]

  • Bordin-Andriguetti, N., et al. (2021).[4] Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences. [Link] (Key citation for the instability of 7-OH-EFV during heat treatment)

  • Habtewold, A., et al. (2011). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways. Drug Metabolism and Disposition. [Link] (Establishes 7-OH as a minor pathway compared to 8-OH)

Sources

Technical Support Center: rac 7-Hydroxy Efavirenz Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile

What is rac 7-Hydroxy Efavirenz? rac 7-Hydroxy Efavirenz (CAS: 205754-50-3) is the racemic mixture of the 7-hydroxylated metabolite of the antiretroviral drug Efavirenz (EFV). While Efavirenz is administered as the pure (S)-enantiomer, the 7-hydroxy analog is critical in two distinct contexts:

  • Metabolite Profiling (DMPK): It is a minor metabolite formed primarily by CYP2A6 (distinct from the major 8-hydroxy metabolite formed by CYP2B6).

  • Impurity Profiling (CMC): It serves as a reference marker for oxidative degradation products or process-related impurities during synthesis.

Critical Analytical Challenge: The primary challenge is differentiating 7-Hydroxy Efavirenz from its regioisomer, 8-Hydroxy Efavirenz , and separating the enantiomers if chiral purity is required.

Impurity/Metabolite Data Table
CompoundStructure NoteMW (Da)Key CharacteristicPrimary Formation
Efavirenz (EFV) Parent (S-enantiomer)315.67High logP (Lipophilic)N/A
7-Hydroxy EFV -OH at pos. 7331.67Regioisomer 1CYP2A6 (Minor)
8-Hydroxy EFV -OH at pos. 8331.67Regioisomer 2CYP2B6 (Major)
8,14-Dihydroxy EFV Di-hydroxylated347.67Secondary MetaboliteCYP2B6

Chromatographic Method Development (Achiral)

Objective: Separate 7-OH EFV, 8-OH EFV, and Parent EFV.

Protocol A: Regioisomer Separation (UPLC/HPLC)

Why this works: Standard C18 columns often fail to resolve the 7-OH and 8-OH regioisomers due to similar hydrophobicity. A Biphenyl or Phenyl-Hexyl stationary phase is recommended because the π-π interactions differ based on the position of the hydroxyl group on the benzoxazinone ring.

Instrument Parameters:

  • Column: Kinetex Biphenyl or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Methanol (MeOH provides better selectivity for these isomers than ACN).

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% -> 70% B

    • 8-10 min: 70% -> 95% B

  • Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC scaled).

  • Detection: UV @ 245 nm (Max absorption for benzoxazinone core).

System Suitability Criteria (SST):

  • Resolution (Rs): > 1.5 between 7-OH and 8-OH EFV.

  • Tailing Factor: < 1.5 (Phenolic -OH can cause tailing; ensure end-capping).

Visualizing the Separation Logic

SeparationLogic cluster_elution Typical Elution Order (RP) Start Sample: EFV + Metabolites ColSelect Column Selection Start->ColSelect C18 C18 Column ColSelect->C18 Phenyl Biphenyl/Phenyl-Hexyl ColSelect->Phenyl ResultC18 Co-elution of 7-OH & 8-OH likely C18->ResultC18 ResultPhenyl Baseline Separation (Pi-Pi Interaction) Phenyl->ResultPhenyl Order 8-OH < 7-OH < EFV (Polarity Driven)

Caption: Decision tree for column selection emphasizing the necessity of Phenyl phases for regioisomer resolution.

Chiral Resolution (The "rac" Factor)

Issue: You purchased "rac 7-Hydroxy Efavirenz." This contains both (S)-7-OH and (R)-7-OH. Application: If you are analyzing patient samples, you will likely only see (S)-7-OH (derived from the (S)-EFV drug). However, to quantitate it accurately using a racemic standard, you must ensure your achiral method does not separate the enantiomers (creating split peaks) OR use a chiral method to identify the specific enantiomer.

Protocol B: Chiral Separation

Why this works: Amylose-based columns are the industry standard for Efavirenz derivatives.

  • Column: Lux Amylose-2 (Amylose tris(5-chloro-2-methyl phenyl carbamate)).[1][2]

  • Mode: Polar Organic or Reversed Phase.

  • Mobile Phase: 0.1% Formic Acid in Water (45%) / Acetonitrile (55%).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

    • Note: In biological samples, confirm the peak aligns with the expected metabolic enantiomer (usually S).

Mass Spectrometry Identification

Objective: Confirm identity in complex matrices (Plasma/Urine).

Ionization: ESI Negative Mode (Preferred for phenolic/benzoxazinone compounds).

  • Note: Positive mode is possible ([M+H]+ = 332.67) but often less sensitive for the hydroxylated metabolites.

MS/MS Transitions (ESI-):

AnalytePrecursor (m/z)Product (m/z)Mechanism
Efavirenz 314.0 [M-H]⁻242.0Loss of cyclopropylacetylene + Cl pattern
7-Hydroxy EFV 330.0 [M-H]⁻258.0Loss of cyclopropylacetylene + OH retention
8-Hydroxy EFV 330.0 [M-H]⁻258.0Indistinguishable by MS alone (Requires HPLC)

Key Diagnostic: Look for the Chlorine Isotope Pattern (3:1 ratio of M : M+2). Both EFV and 7-OH EFV retain the chlorine atom. If the isotope pattern is lost, it is not an EFV-related impurity.

Troubleshooting & FAQs

Q1: My 7-Hydroxy Efavirenz peak is splitting into two peaks on my C18 column. Why?

A: This is likely atropisomerism or partial chiral separation.

  • Cause: While C18 is technically achiral, certain high-density phases can show partial selectivity for the "rac" mixture under specific pH conditions.

  • Fix: Increase column temperature to 40-45°C to collapse the peaks, or switch to a column with lower steric selectivity if you only want a single "quantification" peak for the racemate.

Q2: The elution order of 7-OH and 8-OH seems reversed compared to literature. Is this normal?

A: Yes, this is highly pH-dependent.

  • Mechanism:[3][4][5] The pKa of the phenolic -OH is ~9-10. However, the pKa of the carbamate nitrogen is lower.

  • Observation: In acidic mobile phase (0.1% Formic Acid), 8-OH typically elutes before 7-OH. In neutral/basic buffers (Ammonium Acetate pH 6.8), the elution order may shift or resolution may degrade.

  • Recommendation: Stick to acidic pH (Formic/Acetic acid) for consistent retention behavior.

Q3: I see a peak with m/z 330 but it doesn't match the 7-OH retention time. What is it?

A: This is likely 8-Hydroxy Efavirenz (the major metabolite) or Efavirenz N-oxide .

  • Verification: Check the fragmentation.[3][5][6] N-oxides often show a characteristic loss of 16 Da (Oxygen). Hydroxy metabolites show loss of water (18 Da) or CO2 (44 Da). 7-OH and 8-OH must be distinguished by retention time using a verified standard.

Q4: Can I use the rac-7-OH standard to quantitate the (S)-7-OH metabolite in plasma?

A: Yes, provided your method is achiral .

  • Protocol: If your HPLC method elutes (R) and (S) as a single peak, you can use the racemic standard. The detector response (UV or MS) for the enantiomers is identical in an achiral environment.

  • Calculation: Prepare your calibration curve using the rac-standard. The concentration you calculate represents the total. Since the patient sample is 100% (S), the quantification remains valid.

Metabolic Pathway Diagram

MetabolicPathway cluster_legend Key EFV Efavirenz (Parent) (S)-Enantiomer OH7 7-Hydroxy Efavirenz (Minor Metabolite) EFV->OH7 CYP2A6 (Hydroxylation) OH8 8-Hydroxy Efavirenz (Major Metabolite) EFV->OH8 CYP2B6 (Hydroxylation) Gluc O-Glucuronide Conjugates OH7->Gluc UGT Enzymes DiOH 8,14-Dihydroxy Efavirenz OH8->DiOH CYP2B6 OH8->Gluc UGT Enzymes key1 Target Impurity (rac-Standard available)

Caption: Metabolic pathway of Efavirenz highlighting the parallel formation of 7-OH and 8-OH metabolites.

References

  • Metabolism & CYP Isoforms: Ogburn, E. T., et al. (2010). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation." Drug Metabolism and Disposition.

  • Chiral Separation Methodology: Ramesh, C., et al. (2020).[2] "Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz." Asian Journal of Chemistry.

  • Regioisomer Separation (8-OH vs EFV): Kumar, S., et al. (2017). "Simultaneous HPLC Determination of Efavirenz, 8-hydroxy Efavirenz, Neostigmine and Comparison of their Separation Using a C18 and Biphenyl Column." Indian Journal of Pharmaceutical Sciences.

  • Mass Spectrometry Fragmentation: Nijenhuis, C., et al. (2016). "Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals."[1][2][7] Drug Discovery Today: Technologies.

Sources

Technical Support Center: Optimizing rac-7-Hydroxy Efavirenz Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Context: 7-Hydroxy Efavirenz is a primary metabolite of the NNRTI Efavirenz, formed predominantly by CYP2A6.[1] It is critical for metabolic stability studies and toxicology screenings. While Efavirenz is chiral (


-configuration), the racemic form (rac-7-hydroxy efavirenz) is frequently synthesized as an analytical standard or for non-chiral biological assays.

The Core Challenge: The synthesis does not fail due to a lack of known pathways, but due to chemoselectivity issues . The benzoxazinone ring is electronically sensitive; conditions required to deprotect the 7-hydroxyl group (demethylation) often trigger ring-opening hydrolysis or decomposition of the tertiary alcohol moiety.

The Solution: This guide focuses on the "Methoxy-Precursor Route," optimizing the critical demethylation step and the final isolation pH to prevent ring hydrolysis.

Synthetic Pathway & Logic

The most robust high-yield route utilizes 3-methoxy-4-chloroaniline as the starting material. This bypasses the low-yield direct oxidation of Efavirenz.

Workflow Visualization

G Start Start: 3-Methoxy-4-chloroaniline Step1 1. Acylation & Cyclization (Formation of Benzoxazinone Core) Start->Step1 TFAA, Cyclopropylacetylene Inter Intermediate: rac-7-Methoxy Efavirenz Step1->Inter Yield: ~65-70% Step2 2. Demethylation (The Critical Step) Inter->Step2 BBr3 or AlCl3/EtSH Final Target: rac-7-Hydroxy Efavirenz Step2->Final Strict pH Control

Figure 1: The optimized synthetic pathway for rac-7-hydroxy efavirenz, highlighting the critical intermediate.

Critical Optimization Protocols

Module A: The Demethylation Bottleneck

Why yields drop here: The standard use of Boron Tribromide (


) at room temperature often cleaves the carbamate linkage of the benzoxazinone ring.
Protocol 1: The "Soft" Demethylation (Recommended)

This method uses Aluminum Chloride (


) and Ethanethiol (

). It is more selective for aryl methyl ethers and preserves the carbamate ring better than

.

Reagents:

  • rac-7-Methoxy Efavirenz (1.0 eq)

  • Aluminum Chloride (4.0 eq)

  • Ethanethiol (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add

    
     and DCM. Cool to 
    
    
    
    .
  • Activation: Add Ethanethiol dropwise. Caution: Stench. Use a bleach trap. Stir for 15 min.

  • Addition: Add rac-7-Methoxy Efavirenz dissolved in minimal DCM slowly.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane 1:1).

    • Checkpoint: Reaction typically completes in 2-4 hours.[2] Do not overnight.

  • Quench: Cool to

    
    . Quench with saturated 
    
    
    
    (pH ~5-6). Do not use NaOH.
Protocol 2: The Optimized

Method (Alternative)

If you must use


, temperature control is the only variable that saves the yield.
  • Temperature: Strictly

    
     for addition, warm to 
    
    
    
    maximum.
  • Time: Quench immediately upon disappearance of starting material.

  • Yield Comparison:

MethodAvg. YieldRing StabilityImpurity Profile
AlCl3 / EtSH 78 - 85% HighMinimal ring-opened amide
BBr3 (-78°C) 60 - 70%ModerateSome carbamate cleavage
HBr / AcOH < 20%Very LowExtensive hydrolysis
Module B: Workup & Isolation (The "Hidden" Yield Loss)

The benzoxazinone ring hydrolyzes rapidly at


 and 

. The product is a phenol (

).

The "Goldilocks" Zone:

  • After quenching, the aqueous layer will be acidic.

  • Adjust pH to 6.0 - 7.0 using saturated

    
    .
    
  • Extract immediately with EtOAc.

  • Do not wash with 1M NaOH to remove impurities; you will extract your product and hydrolyze the ring.

Troubleshooting Guide

Decision Tree for Low Yields

Troubleshooting Problem Issue: Low Yield of 7-OH Efavirenz Check1 Check TLC of Crude Reaction Problem->Check1 SM_Left Starting Material Remains Check1->SM_Left New_Spots New Polar Spots (Baseline) Check1->New_Spots Clean_TLC Clean TLC but Low Mass Recovery Check1->Clean_TLC Action1 Reagents inactive. Check AlCl3 dryness. SM_Left->Action1 Action2 Ring Hydrolysis. Quench was too basic or too hot. New_Spots->Action2 Action3 Workup pH Error. Product stuck in aqueous phase. Clean_TLC->Action3

Figure 2: Diagnostic logic for identifying yield loss during the demethylation step.

Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine hydrochloride for demethylation?

  • Answer: Generally, no. Pyridine hydrochloride requires high temperatures (

    
    ). The benzoxazinone ring of Efavirenz is thermally unstable at these temperatures and will undergo decarboxylation or rearrangement. Stick to Lewis acids at low temperatures.
    

Q2: My product turns pink/brown on the silica column. Why?

  • Answer: Phenols are prone to oxidation on slightly acidic silica gel.

    • Fix: Deactivate your silica gel by flushing the column with 1% Triethylamine in Hexane before loading your sample. Elute with EtOAc/Hexane.

Q3: Why is the "rac" synthesis preferred for standards?

  • Answer: The chiral synthesis requires (1R,2S)-pyrrolidinyl norephedrine or asymmetric zinc reagents. For mass spectrometry (LC-MS/MS) internal standards, the enantiomer does not affect ionization or fragmentation. The racemic route is 3 steps shorter and significantly cheaper.[3][4]

Q4: I see a peak at M+18 in my Mass Spec. What is it?

  • Answer: This is likely the hydrolyzed open-ring amino acid . It occurs if your quenching buffer was too basic (

    
    ). Ensure you quench with 
    
    
    
    or dilute
    
    
    , not Carbonate/Hydroxide.

References

  • Mutlib, A. E., et al. (1999). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways." Drug Metabolism and Disposition, 27(11), 1319-1333.

  • Correia, C. A., et al. (2015).[4] "A Concise Flow Synthesis of Efavirenz." Angewandte Chemie International Edition, 54(16), 4945-4948.[4]

  • Radesca, L. A., et al. (1997). "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications, 27(24), 4373-4384. (Foundational chemistry for the benzoxazinone ring closure).
  • Montgomery, J. I., et al. (2000). "Practical Synthesis of the HIV Reverse Transcriptase Inhibitor Efavirenz." Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, specifically handling


 and Ethanethiol.

Sources

Technical Support Center: Stability & Degradation of rac-7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EFV-MET-007 Status: Active Subject: Degradation Pathways, Troubleshooting, and Handling of rac-7-Hydroxy Efavirenz Audience: Analytical Chemists, DMPK Scientists, QC Specialists

Executive Technical Summary

rac-7-Hydroxy Efavirenz (7-OH-EFV) is a primary oxidative metabolite of the NNRTI Efavirenz. While it shares the core benzoxazinone structure with the parent drug, the introduction of the phenolic hydroxyl group at position 7 significantly alters its electronic stability profile.

Unlike its isomer 8-hydroxy-efavirenz (which is prone to rapid oxidation into reactive quinone-imines), 7-OH-EFV exhibits a unique oxidative degradation pathway involving a radical rearrangement to a quinoline derivative. Furthermore, the cyclic carbamate (benzoxazinone) core remains susceptible to base-catalyzed hydrolysis.

This guide details these pathways to assist in troubleshooting assay anomalies, standard instability, and unknown peak identification.

Degradation Pathways & Mechanisms

The following diagram visualizes the critical stress pathways for rac-7-Hydroxy Efavirenz.

Interactive Pathway Visualization (DOT)

DegradationPathways Parent rac-7-Hydroxy Efavirenz (Benzoxazinone Core) Hydrolysis Hydrolysis (pH > 8) Parent->Hydrolysis Oxidation Oxidative Stress (Radical Mechanism) Parent->Oxidation Photo Photolysis (UV Exposure) Parent->Photo AminoAlcohol Open-Ring Amino Alcohol (Carbamate cleavage) Hydrolysis->AminoAlcohol Ring Opening Quinoline Quinoline Derivative (6-chloro-2-cyclopropyl- 4-(trifluoromethyl)quinolin-7-ol) Oxidation->Quinoline Major Chemical Rearrangement (10% Yield) QuinoneImine Quinone-Imine (Minor/Transient) Oxidation->QuinoneImine Minor Pathway Dechlor Dechlorinated Products Photo->Dechlor C-Cl Bond Cleavage

Figure 1: Primary degradation map of rac-7-Hydroxy Efavirenz showing the divergence between hydrolytic ring opening and oxidative rearrangement.

Detailed Mechanistic Analysis
A. Oxidative Rearrangement (The "Quinoline" Shift)
  • Mechanism: Unlike 8-OH-EFV, which easily oxidizes to a toxic quinone-imine, 7-OH-EFV is more resistant to direct oxidation. Under strong oxidative stress (e.g., Frémy’s salt or peroxidase activity), it undergoes a radical-mediated rearrangement.

  • Product: The benzoxazinone ring contracts and rearranges to form 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinolin-7-ol .

  • Significance: If you observe a stable degradation product with a mass shift consistent with simple rearrangement (isobaric or -2H depending on conditions) rather than polymerization, it is likely this quinoline derivative [1].

B. Base-Catalyzed Hydrolysis[1]
  • Mechanism: The cyclic carbamate (benzoxazinone) is electrophilic. Hydroxyl ions (OH⁻) attack the carbonyl carbon, leading to ring opening.

  • Product: The corresponding amino alcohol .[1]

  • Kinetics: This reaction is pH-dependent.[2] The rate increases significantly at pH > 8.0. At pH 4.0, the molecule exhibits maximum hydrolytic stability [2].

Troubleshooting Guide (FAQ)

Ticket #101: "My standard peak area decreases over time in the autosampler."

Possible CauseDiagnostic CheckResolution
Alkaline Diluent Is your sample diluent or mobile phase pH > 7.5?Action: Acidify the sample diluent. Use 0.1% Formic Acid in Water/Acetonitrile (pH ~3.0). The benzoxazinone ring is unstable in basic media.
Photodegradation Are you using clear vials?Action: Switch to amber glass vials immediately. Efavirenz derivatives are photosensitive.
Solvent Effect Are you using 100% Methanol?Action: Methanol can act as a nucleophile over long periods. Switch to Acetonitrile for stock preparation.

Ticket #102: "I see a new peak with the same mass (isobaric) but different retention time."

  • Diagnosis: This is likely the Quinoline derivative formed via the oxidative rearrangement described above, or a diastereomer if the "rac" mixture is separating in a chiral environment.

  • Verification: Check the UV spectrum.[3] The quinoline derivative will have a significantly different UV absorption profile (extended conjugation) compared to the benzoxazinone core.

  • Root Cause: The sample may have been exposed to oxidative stress (e.g., peroxides in aged PEG or Tween excipients, or air oxidation in solution).

Ticket #103: "Why does the 'rac' standard show two peaks on my achiral column?"

  • Diagnosis: While "rac" implies a racemic mixture (50:50 enantiomers), they should co-elute on an achiral C18 column. If they separate, your system might have "accidental" chirality (e.g., using a protein-based modifier or a specific chiral contaminant).

  • Alternative: If the peaks are unequal in size, it is not chiral separation. It is likely degradation. Refer to Ticket #102.

Validated Forced Degradation Protocol

To confirm the identity of impurities in your specific matrix, perform this stress testing protocol.

Equipment & Reagents
  • Stock Solution: 1 mg/mL rac-7-Hydroxy Efavirenz in Acetonitrile.

  • HPLC/UPLC: C18 Column, Gradient Mobile Phase (0.1% Formic Acid in Water vs. ACN).

  • Detectors: PDA (200–400 nm) and MS (ESI+ and ESI-).

Step-by-Step Stress Conditions
Stress TypeProcedureExpected Outcome (Target)
Acid Hydrolysis Mix Stock 1:1 with 1N HCl . Heat at 60°C for 2 hours.Minimal Degradation. 7-OH-EFV is relatively stable in acid.
Base Hydrolysis Mix Stock 1:1 with 0.1N NaOH . Heat at 60°C for 1 hour.High Degradation (>50%). Formation of open-ring amino alcohol. Note: Neutralize with HCl before injection.
Oxidation Mix Stock 1:1 with 3% H₂O₂ . Incubate at RT for 4 hours.Moderate Degradation. Formation of Quinoline derivative and potential N-oxides.
Photolysis Expose 100 µg/mL solution (in quartz) to 1.2 million lux hours .Variable. Dechlorination and ring-contraction products.
Data Analysis Rule
  • Mass Balance Check: If the sum of the parent peak + degradation peaks < 90% of the initial area, you likely have non-chromatographable volatile products or precipitation .

  • Peak Purity: Always use PDA peak purity tools to ensure the "parent" peak surviving the stress test is not co-eluting with a degradation product.

References

  • Marques, M. M., et al. (2014). "The phenolic metabolites of the anti-HIV drug efavirenz: evidence for distinct reactivities upon oxidation with Frémy's salt." European Journal of Medicinal Chemistry.

  • Maurin, M. B., et al. (2002). "Kinetics and mechanism of hydrolysis of efavirenz." Pharmaceutical Research.

  • Ogburn, E. T., et al. (2010). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo."[4] Drug Metabolism and Disposition.

  • Mutlib, A. E., et al. (1999). "Application of LC/MS/MS in the Identification of Efavirenz Metabolites." Drug Metabolism and Disposition.

Sources

Technical Support Center: High-Sensitivity Detection of rac 7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Optimization for Low-Level Quantitation of 7-Hydroxy Efavirenz (7-OH-EFV) in Biological Matrices Ticket ID: #EFV-MET-007 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction: The Analytical Challenge

You are likely accessing this guide because standard ESI-negative methods are failing to reach the Lower Limit of Quantitation (LLOQ) required for your study, or you are observing inconsistent recovery data.

rac 7-Hydroxy Efavirenz is the primary marker for CYP2B6 metabolic activity. While Efavirenz (parent) is abundant and stable, the 7-OH metabolite presents three distinct analytical hurdles:

  • Low Ionization Efficiency: The phenolic hydroxyl group ionizes poorly in positive mode (ESI+) and only moderately in negative mode (ESI-).

  • Thermal Instability: Unlike the parent drug, 7-OH-EFV degrades rapidly under heat inactivation protocols commonly used for HIV-positive plasma.[1]

  • Glucuronidation: In plasma and urine, >90% of the metabolite exists as 7-OH-EFV-glucuronide. Total quantitation requires efficient hydrolysis.

This guide provides a dual-track approach: an Optimized Direct Method (ESI-) for standard clinical monitoring, and an Ultra-Sensitive Derivatization Method (ESI+) for micro-dosing or sub-nanogram detection.

Module 1: Sample Preparation & Preservation (Critical)

WARNING: HEAT SENSITIVITY Do NOT use heat inactivation (e.g., 56°C for 30 min) to neutralize HIV in plasma samples intended for 7-OH-EFV analysis. Research confirms that heat treatment causes >90% degradation of 7-OH-EFV, while the parent drug remains stable.

Workflow Visualization

SamplePrep Start Biological Sample (Plasma/Urine) Safety Biosafety: Chemical Inactivation (No Heat!) Start->Safety Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 37°C, 2h) Safety->Hydrolysis Required for Total 7-OH Extraction Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether (MTBE) Hydrolysis->Extraction Dry Evaporate to Dryness (N2 stream, <40°C) Extraction->Dry Decision Target Sensitivity? Dry->Decision RouteA Standard (ng/mL) Reconstitute in Mobile Phase Decision->RouteA >1 ng/mL RouteB Ultra-Low (pg/mL) Derivatization (Dansyl Chloride) Decision->RouteB <1 ng/mL

Figure 1: Decision tree for sample processing. Note the strict prohibition of heat inactivation.

Module 2: The "Secret Sauce" – Derivatization for Ultra-Sensitivity

For detection limits below 0.5 ng/mL, direct analysis is often insufficient due to ion suppression. We recommend Dansyl Chloride derivatization .[2]

The Chemistry: Dansyl chloride reacts with the phenolic -OH of 7-OH-EFV to form a sulfonate ester. This introduces a tertiary amine that protonates easily, allowing you to switch from ESI- (weak) to ESI+ (strong) .

Derivatization Protocol
  • Reagent: Prepare 1 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 100 mM Sodium Bicarbonate (pH 10.5).

  • Reaction:

    • Add 50 µL of Buffer to the dried extract.

    • Add 50 µL of Dansyl Chloride solution.

    • Vortex and incubate at 60°C for 10 minutes (The derivative is heat stable, the underivatized metabolite is not).

  • Termination: No quench needed if injecting immediately; otherwise, cool to RT.

Sensitivity Comparison
ParameterDirect Analysis (ESI Negative)Derivatized Analysis (ESI Positive)
Ionization Target Phenolic -OH (Deprotonation)Dansyl Tertiary Amine (Protonation)
Precursor Ion (m/z) ~330.1 [M-H]⁻~564.2 [M+H]⁺
Noise Floor High (Solvent background)Low (Specific chemistry)
LLOQ ~1.0 - 5.0 ng/mL~0.05 - 0.1 ng/mL
Matrix Effect Susceptible to phospholipidsReduced (Shifted retention time)

Module 3: LC-MS/MS Parameters

Chromatographic Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B over 3-4 mins) is usually sufficient as 7-OH-EFV is less hydrophobic than the parent.

Mass Spectrometry Transitions (MRM)

1. Standard Method (ESI Negative)

  • Precursor: 330.0 (7-OH-EFV)

  • Quantifier: 258.1 (Loss of cyclopropyl/alkyne moiety)

  • Qualifier: 244.0

2. High-Sensitivity Method (Dansylated / ESI Positive)

  • Precursor: 564.2 (Derivatized Molecule)

  • Quantifier: 171.1 (Dimethylaminonaphthalene fragment - highly specific to dansyl)

  • Qualifier: 156.1

Troubleshooting FAQ

Q1: My recovery is consistently low (<40%), but the Internal Standard (IS) is fine.

  • Diagnosis: If you are using a deuterated analog (7-OH-EFV-d7) as IS, and it behaves well, the issue is likely extraction efficiency of the analyte vs. the IS equilibration.

  • Fix: Ensure you are hydrolyzing the glucuronide completely. 7-OH-EFV is excreted largely as a glucuronide. If you spike "free" IS but measure patient samples without hydrolysis, you will only detect the small fraction of free metabolite.

  • Check: Add Beta-glucuronidase (Helix pomatia or E. coli) and incubate at 37°C for 2 hours before extraction.

Q2: I see a secondary peak interfering with 7-OH-EFV.

  • Diagnosis: This is often 8-Hydroxy Efavirenz . CYP2B6 produces both, though 8-OH is minor.[5] They are structural isomers with identical mass.

  • Fix: Optimize your LC gradient. A Phenyl-Hexyl column often provides better selectivity for aromatic isomers than a standard C18. Slow down the gradient ramp between 2 and 4 minutes.

Q3: My calibration curve is non-linear at the low end.

  • Diagnosis: Adsorption to glass or plastic surfaces (non-specific binding) is common for hydrophobic drugs, though 7-OH is more polar.

  • Fix: Add 0.1% Bovine Serum Albumin (BSA) to your matrix if using surrogate plasma, or ensure your reconstitution solvent contains at least 30% organic (MeOH/ACN) to keep the analyte in solution.

Q4: The 7-OH-EFV signal disappears after the sample sits in the autosampler.

  • Diagnosis: Autosampler instability.

  • Fix: Keep the autosampler temperature at 4°C . If using the derivatized method, the samples are stable for 24+ hours. If underivatized, ensure the pH of the reconstituted sample is neutral to slightly acidic; alkaline conditions accelerate degradation.

References

  • Metabolite Instability: Bordin-Andriguetti, N., et al. (2021).[1] "Instability of Efavirenz Metabolites Identified During Method Development and Validation." Journal of Pharmaceutical Sciences.

    • Key Finding: Establishes that 7-OH-EFV degrades at room temperature and upon heat treatment.[1]

  • Derivatization Strategy: Tang, Z. & Guengerich, F.P. (2010).[6] "Dansylation of unactivated alcohols for improved mass spectral sensitivity." Analytical Chemistry.

    • Key Finding: Validates dansyl chloride for enhancing ionization of hydroxyl
  • CYP2B6 Pharmacogenetics: Haas, D.W., et al. (2004). "Pharmacogenetics of efavirenz and central nervous system side effects." AIDS.[1]

    • Key Finding: Contextualizes the clinical need for measuring 7-OH-EFV r
  • LC-MS/MS Methodology: Ngo, A., et al. (2013).[7] "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLOS One.

    • Key Finding: Baseline method for Efavirenz which serves as the found

Sources

Technical Support Center: rac-7-Hydroxy Efavirenz Quantification in Hair

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Method Refinement & Troubleshooting for Hair Analysis Analytes: rac-7-Hydroxy Efavirenz (7-OH-EFV), Efavirenz (EFV) Matrix: Human Hair (Keratinized Matrix)

Executive Summary: The Refinement Strategy

Standard hair analysis protocols (often using alkaline digestion) are frequently unsuitable for 7-Hydroxy Efavirenz due to the metabolite's chemical instability and the lipophilic nature of the parent drug. This guide transitions from traditional alkaline digestion to a refined cryogenic pulverization + methanol incubation workflow. This approach maximizes extraction efficiency while preserving the labile phenolic metabolite.

Module 1: Sample Preparation & Decontamination

The Challenge: Hair analysis requires removing external contamination (sweat, sebum, environmental drug) without extracting the drug incorporated into the hair shaft.

Protocol Refinement: Cryogenic Pulverization
  • Standard Method: Cutting hair into 1–2 mm snippets.

  • Refined Method: Cryogenic grinding (ball mill) to produce hair powder.

  • Why? Pulverization increases surface area exponentially. This allows for milder extraction solvents (methanol) to be effective, avoiding the need for harsh heat or strong bases that degrade 7-OH-EFV.

Q: My wash solvent contains detectable levels of 7-OH-EFV. Am I washing too aggressively? A: Likely, yes. 7-OH-EFV is more polar than the parent Efavirenz.

  • Solution: Switch from a pure methanol wash to Dichloromethane (DCM) or Isopropanol . These solvents remove lipophilic oils/sebum but are less likely to swell the keratin cuticle and leach out the polar metabolite.

  • Limit: Keep wash times under 2 minutes per cycle (x2 cycles).

Module 2: Extraction & Digestion (Critical Step)

The Challenge: 7-Hydroxy Efavirenz is unstable in plasma and biological matrices at elevated temperatures (>60°C) and alkaline conditions.

Workflow Visualization: The "Soft" Extraction Protocol

ExtractionWorkflow Sample Hair Sample (20-50 mg) Wash Decontamination (DCM x 2, 2 min) Sample->Wash Dry Dry (Ambient Air) Wash->Dry Grind Cryogenic Grinding (Powder < 50µm) Dry->Grind Extract Incubation (MeOH, 37°C, 14-16h) Grind->Extract Clean Clean-up (LLE or SPE) Extract->Clean Analysis LC-MS/MS (Negative Mode) Extract->Analysis Avoid NaOH! Clean->Analysis

Fig 1. Optimized extraction workflow preventing metabolite degradation.

Q: Can I use NaOH (Sodium Hydroxide) to digest the hair? A: NO. While effective for basic drugs (opiates/cocaine), NaOH causes significant degradation of 7-OH-EFV.

  • Evidence: Studies indicate 7-OH-EFV instability at high pH and temperatures.

  • Action: Use Methanol Incubation . Incubate the pulverized hair powder in pure methanol at 37°C–50°C overnight. This "soaking" method yields higher recovery for antiretrovirals than enzymatic or alkaline digestion.

Q: I am seeing low recovery (<60%). What is the fix? A: If using the Methanol Incubation method, the bottleneck is usually particle size.

  • Troubleshooting: Ensure hair is a fine powder, not coarse snippets. If you lack a ball mill, extend incubation to 24 hours and use ultrasonication (30 mins) to aid solvent penetration.

Module 3: LC-MS/MS Optimization

The Challenge: Isomeric separation (7-OH vs. 8-OH) and sensitivity (pg/mg levels).

Instrumental Parameters
ParameterSettingRationale
Ionization ESI Negative (-) Efavirenz and metabolites ionize better in negative mode due to the secondary amine/amide groups.
Column C18 (e.g., Poroshell 120 EC-C18)Standard reversed-phase is sufficient, but sub-2µm or core-shell particles are needed for isomer resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization control; maintains acidic pH to prevent peak tailing.
Mobile Phase B AcetonitrileStronger elution strength than Methanol for these aromatic compounds.
Isomer Separation Critical8-Hydroxy Efavirenz is a minor metabolite. Ensure baseline resolution between 7-OH and 8-OH (they share mass transitions).

Q: What are the recommended MRM transitions? A:

  • Efavirenz (EFV): m/z 314.0 → 244.0 (Loss of cyclopropyl-acetylene group).

  • 7-OH-EFV: m/z 330.0 → 258.0 (Loss of CO₂ + fragmentation).

  • Note: Verify the transition for 7-OH-EFV experimentally; it is +16 Da from parent, but fragmentation patterns are similar.

Module 4: Troubleshooting Logic Tree

Scenario: You observe Low Sensitivity or Missing Peaks for 7-OH-EFV.

Troubleshooting Start Issue: Low Sensitivity for 7-OH-EFV CheckMode Check Ionization Mode Start->CheckMode IsPos Is it Positive Mode? CheckMode->IsPos SwitchNeg Action: Switch to Negative ESI IsPos->SwitchNeg Yes CheckPrep Check Sample Prep IsPos->CheckPrep No (Already Neg) DigestionType Digestion Method? CheckPrep->DigestionType IsNaOH Alkaline (NaOH) DigestionType->IsNaOH IsMeOH Methanol Soak DigestionType->IsMeOH ActionNaOH Action: STOP. Degradation occurring. Switch to MeOH Incubation. IsNaOH->ActionNaOH CheckParticle Check Particle Size IsMeOH->CheckParticle IsSnippet Snippets (>1mm) CheckParticle->IsSnippet ActionGrind Action: Pulverize to powder IsSnippet->ActionGrind

Fig 2. Logic tree for diagnosing low sensitivity issues.

References
  • Methanol Extraction Efficacy: Huang, Y., et al. (2008). Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry.[1] Journal of Chromatography B. Link

  • Metabolite Instability: Bordin-Andriguetti, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences. Link

  • Hair Analysis Overview: Madry, M. M., et al. (2018). Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool. Forensic Science International.[2] Link

  • LC-MS/MS Method Validation: Johnston, J., et al. (2013).[3] A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. Journal of Chromatography B. Link

Sources

Minimizing ion suppression for rac 7-Hydroxy Efavirenz analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and bioanalytical scientists optimizing LC-MS/MS assays for rac-7-Hydroxy Efavirenz (7-OH-EFV) .

This guide prioritizes Ion Suppression mitigation , Isomer Separation (7-OH vs. 8-OH) , and Analyte Stability , which are the three most common failure points in this workflow.

Status: Operational | Topic: Ion Suppression & Method Optimization | Method: LC-ESI-MS/MS (Negative Mode)

Analyte Dashboard & Critical Alerts

ParameterTechnical SpecificationCritical Note
Target Analyte 7-Hydroxy Efavirenz (7-OH-EFV)Minor Metabolite: Often <10% of 8-OH-EFV levels. High sensitivity required.
Major Interferent 8-Hydroxy Efavirenz (8-OH-EFV)Isomer Alert: Same

(328/330). Must be chromatographically separated.
Ionization ESI Negative Mode (

)
Hydroxyl group allows facile deprotonation. Superior sensitivity to Positive mode.
Matrix Effect High Susceptibility (Phospholipids)Co-eluting phospholipids (PC/LPC) cause severe suppression in the 2-4 min window.
Stability UNSTABLE ALERT: 7-OH-EFV degrades rapidly at Room Temp and upon heat treatment (e.g., 60°C viral inactivation).

Troubleshooting Guide (Q&A)

Q1: My 7-OH-EFV signal is low and variable, even with high spikes. Is this ion suppression?

Diagnosis: Likely, yes. Mechanism: In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. Endogenous phospholipids (glycerophosphocholines) from plasma elute late in reverse-phase gradients and often co-elute with your analyte if the gradient is not optimized. They "hog" the surface charge, suppressing the ionization of 7-OH-EFV.

Action Plan:

  • Monitor Phospholipids: Add an MRM transition for phospholipids (e.g.,

    
     184 > 184 for PC parents in Pos mode, or specific fatty acid fragments in Neg mode) to see where they elute relative to 7-OH-EFV.
    
  • Switch Extraction: Protein Precipitation (PPT) removes proteins but leaves >95% of phospholipids. Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

    • Why? SLE using synthetic silica (e.g., diatomaceous earth substitutes) effectively traps phospholipids while allowing 7-OH-EFV to elute with ethyl acetate/MTBE.

Q2: I see a large peak interfering with my 7-OH-EFV quantitation. What is it?

Diagnosis: It is almost certainly 8-Hydroxy Efavirenz (8-OH-EFV) . Causality: 8-OH-EFV is the major metabolite (formed by CYP2B6), often present at 10x-50x the concentration of 7-OH-EFV (formed by CYP2A6). They are positional isomers with identical mass and fragmentation patterns. Solution:

  • Column Selection: Standard C18 columns often fail to resolve these isomers. Use a Biphenyl or Phenyl-Hexyl stationary phase. The

    
     interactions offered by phenyl rings provide superior selectivity for positional isomers compared to hydrophobic C18 interactions.
    
  • Gradient Optimization: Use a shallow gradient (e.g., 0.5% B/min increase) around the elution time of the metabolites.

Q3: My QC samples for 7-OH-EFV are failing low after sitting on the bench. Why?

Diagnosis: Analyte Instability. Technical Insight: Unlike Efavirenz (parent) and 8-OH-EFV, which are robust, 7-OH-EFV is chemically unstable in plasma. Studies indicate significant degradation (40-60%) within 24 hours at room temperature and near-total loss if samples are heat-treated (60°C) for HIV viral inactivation.[1] Protocol Adjustment:

  • Process samples on ice .

  • Do not use heat inactivation protocols.

  • Store extracts at -80°C immediately.

Optimized Workflow for Minimizing Ion Suppression

This protocol utilizes Supported Liquid Extraction (SLE) to physically remove phospholipids, the primary drivers of ion suppression.

Step 1: Sample Pre-treatment (Crucial for Stability)[1]
  • Thaw: Thaw plasma on wet ice. Do not exceed 4°C.

  • Internal Standard: Add stable isotope labeled IS (

    
    -Efavirenz or deuterated analog).
    
    • Note: If specific 7-OH-EFV-d7 is unavailable, use

      
      -EFV but ensure chromatographic separation is sufficient to prevent "cross-talk" or retention time shifts.
      
  • Dilution: Dilute plasma 1:1 with 1% Formic Acid (aq) to disrupt protein binding and ionize the matrix components for retention on the SLE sorbent.

Step 2: Extraction (SLE)
  • Load: Load 200 µL pre-treated sample onto a 400 µL capacity SLE+ plate (diatomaceous earth or synthetic equivalent).

  • Wait: Allow to soak for 5 minutes. (Initiates adsorption of water/phospholipids to the silica).

  • Elute: Apply 1 mL of Ethyl Acetate .

    • Why Ethyl Acetate? It provides high recovery for Efavirenz metabolites while leaving polar phospholipids and proteins adsorbed to the SLE matrix.

  • Evaporate: Dry under

    
     at 40°C. Reconstitute in Mobile Phase A/B (80:20).
    
Step 3: LC-MS/MS Conditions[2]
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile (MeOH causes higher backpressure and different selectivity; ACN is preferred for negative mode sensitivity).

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI Negative (

    
    ).[4]
    
    • Transitions:

      • 7-OH-EFV:

        
         (Quant), 
        
        
        
        (Qual).
      • Note: Ensure the transition is specific; loss of cyclopropyl ring or

        
         are common.
        

Visualizing the Problem: Ion Suppression & Separation

Diagram 1: Mechanism of Ion Suppression in ESI

This diagram illustrates why phospholipids suppress the signal of 7-OH-EFV in the ionization source.

IonSuppression cluster_ESI Electrospray Ionization (ESI) Droplet cluster_Result Droplet Charged Droplet Surface Signal Suppressed Signal (Low Sensitivity) Droplet->Signal Desolvation Limit Analyte 7-OH-EFV (Low Conc) Analyte->Droplet Blocked Matrix Phospholipids (High Conc/Surface Active) Matrix->Droplet Occupies Surface

Caption: Phospholipids (Red) compete for the limited surface area of the ESI droplet, preventing 7-OH-EFV (Green) from entering the gas phase.

Diagram 2: Method Development Decision Tree

Follow this logic to ensure separation and stability.

MethodLogic Start Start Method Dev Extract Extraction Strategy Start->Extract PPT Protein Precip? (HIGH RISK) Extract->PPT Fast but Dirty SLE SLE / SPE? (RECOMMENDED) Extract->SLE Clean Column Column Selection SLE->Column C18 C18 Column? (Co-elution Risk) Column->C18 Biphenyl Biphenyl Column? (Isomer Separation) Column->Biphenyl Stability Sample Handling Biphenyl->Stability Heat Heat Inactivation? (DEGRADATION) Stability->Heat Ice Process on Ice (STABLE) Stability->Ice Success Optimized Method Ice->Success Valid Data

Caption: Critical decision points for 7-OH-EFV. Green paths lead to validated data; Red paths lead to suppression or analyte loss.

Quantitative Comparison: Extraction Efficiency

The following data summarizes why Ethyl Acetate (EtOAc) via SLE/LLE is superior to Protein Precipitation (PPT) for this specific application.

MetricProtein Precip (ACN)LLE / SLE (Ethyl Acetate)Impact on 7-OH-EFV Analysis
Phospholipid Removal < 20% Removed> 95% Removed SLE prevents ion suppression from matrix lipids.
Matrix Effect (ME%) 60-70% (Suppression)95-105% (Clean) Direct correlation to sensitivity and LLOQ.
Recovery (RE%) > 90%85-90% Slightly lower recovery in SLE is acceptable for the massive gain in signal cleanliness.
Process Stability Low (if room temp)High Solvent evaporation step concentrates sample but requires temp control (<40°C).

References

  • N. Bordin Andriguetti et al. (2021).[1] Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences. Link

    • Key Finding: Documents the instability of 7-OH-EFV under heat and room temper
  • Srivastava, P. et al. (2013).[2] A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE. Link

    • Key Finding: Establishes Negative Ion Mode (ESI-) as the standard for Efavirenz sensitivity.
  • Waters Corporation. (2012). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis. Application Note. Link

    • Key Finding: Demonstrates the mechanism of phospholipid suppression and the efficacy of Ostro/SLE pl
  • Ogburn, E. et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo. Drug Metabolism and Disposition.[5][6] Link

    • Key Finding: Defines the metabolic pathways (CYP2B6 vs CYP2A6)

Sources

Technical Support Center: rac-7-Hydroxy Efavirenz Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Improvement for In Vitro Assays Ticket ID: #SOL-EFV-7OH-001 Status: Resolved Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1][2]

Executive Summary & Compound Profile

User Query: "I am experiencing precipitation of rac-7-Hydroxy Efavirenz when dosing into microsomal and cell-based assays. How can I improve solubility without inhibiting CYP enzymes?"

Technical Diagnosis: rac-7-Hydroxy Efavirenz (7-OH EFV) is a primary metabolite of Efavirenz (EFV).[1][2][3] Like its parent compound, it exhibits high lipophilicity (Predicted LogP ~4.[1][2]0) and extremely poor aqueous solubility (<10 µg/mL in water).[4] The standard workflow—dissolving in 100% DMSO and spiking directly into buffer—often causes "kinetic precipitation" (crashing out) before the compound interacts with the enzyme, leading to erratic


 (intrinsic clearance) data and false-negative toxicity results.

Core Solution Strategy:

  • Solvent Switch: Transition from pure DMSO spikes to a Cyclodextrin-assisted dissolution method.[1][2][3]

  • Intermediate Dilution: Implement a "step-down" dilution protocol to prevent solvent shock.

Solubility & Solvent Compatibility Data

The following table summarizes the solubility limits and biological tolerance for 7-OH EFV.

Solvent / CarrierSolubility Limit (Stock)Assay Tolerance (Max Final %)Risk Factor
DMSO (100%) ~14 mg/mL< 0.1% (CYP Assays)< 0.5% (Cell Tox)High: Causes protein denaturation and CYP inhibition at >0.1%.[1][2][3]
Ethanol ~20 mg/mL< 1.0%Medium: High volatility affects concentration accuracy.[1][2]
HP-β-CD (20% w/v) ~0.3 - 0.5 mg/mL N/A (Inert)Low: Best for maintaining solubility in aqueous buffers.[1][2]
PBS (pH 7.4) < 0.01 mg/mL100%Critical: Compound will precipitate immediately without carrier.[2]

Critical Note: While DMSO dissolves the compound well in stock, the final assay concentration is the bottleneck. If you spike 1 µL of 10 mM DMSO stock into 1 mL buffer, you may exceed the aqueous solubility limit, causing micro-precipitation that is invisible to the naked eye.[2]

Recommended Protocols

Protocol A: The "Golden Standard" Cyclodextrin Complexation

Best for: Cell-based assays, long-incubation microsomal stability, and CYP inhibition studies.[1][2]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity that encapsulates the lipophilic 7-OH EFV, rendering it soluble in water without using toxic organic solvents.[1][2][3]

Step-by-Step Procedure:

  • Prepare Carrier Vehicle: Dissolve HP-β-CD in distilled water to create a 20% (w/v) stock solution.[1][2][3] Filter sterilize (0.22 µm).

  • Weigh Compound: Weigh 1 mg of rac-7-Hydroxy Efavirenz powder.

  • Initial Solubilization: Add a minimal volume of Methanol (e.g., 50 µL) to the powder to disrupt the crystal lattice.[2][3] Do not use DMSO if possible.

  • Complexation: Slowly add 950 µL of the 20% HP-β-CD solution to the Methanol/drug mixture.

  • Equilibration: Vortex vigorously for 5 minutes, then sonicate for 10 minutes at 30°C.

  • Lyophilization (Optional but Recommended): Freeze-dry this mixture to remove the Methanol. Reconstitute the resulting powder in pure water or assay buffer.

    • Alternative: If lyophilization is unavailable, evaporate the methanol under a gentle nitrogen stream.[2]

  • Final Use: This aqueous stock can now be diluted directly into assay media without precipitation.[1][2][3]

Protocol B: The "Step-Down" DMSO Method

Best for: High-throughput screening (HTS) where Cyclodextrins are too expensive or logistically difficult.[1][2][3]

Mechanism: Prevents "solvent shock" by introducing an intermediate solvent with intermediate polarity (e.g., Acetonitrile/Water mix) before the final buffer.[1][2]

  • Master Stock: Prepare 10 mM stock in 100% DMSO.

  • Intermediate Stock (100x): Dilute the Master Stock into 50:50 Acetonitrile:Water .

    • Example: 10 µL Master Stock + 990 µL (ACN:H2O).[1][2]

    • Result: 100 µM concentration.[1][2][5]

  • Final Dosing: Spike the Intermediate Stock into the assay buffer (1:100 dilution).

    • Final Concentration: 1 µM.[1][2][3][6]

    • Final Organic Content: 0.5% ACN / 0.01% DMSO (Well tolerated by microsomes).[2]

Visualizing the Solubility Workflow

The following logic flow illustrates the decision process for preparing 7-OH EFV for biological assays to ensure data integrity.

G Start Solid rac-7-OH Efavirenz SolventChoice Select Solubilization Strategy Start->SolventChoice DMSO_Stock Dissolve in 100% DMSO (10-20 mM) SolventChoice->DMSO_Stock Standard HTS CD_Stock Dissolve in MeOH + 20% HP-β-CD SolventChoice->CD_Stock High Stability Direct_Spike Direct Spike into Buffer? DMSO_Stock->Direct_Spike Precipitation High Risk of Precipitation (Data Invalid) Direct_Spike->Precipitation Yes Step_Down Intermediate Dilution (50:50 ACN:Water) Direct_Spike->Step_Down No (Recommended) Assay Final Assay (Microsomes/Cells) Step_Down->Assay <1% Organic Evap Evaporate/Lyophilize MeOH CD_Stock->Evap Aq_Stock Reconstitute in Water (Stable Aqueous Stock) Evap->Aq_Stock Aq_Stock->Assay 0% Organic

Caption: Decision tree for solubilizing rac-7-Hydroxy Efavirenz. Path B (Blue) offers the highest stability and lowest toxicity.[1][2]

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the DMSO stock to my phosphate buffer. Why? A: This is the "Overshoot Effect." When a hydrophobic molecule in a water-miscible solvent (DMSO) hits water, the solvent diffuses away faster than the drug can equilibrate, leaving the drug "stranded" in a high-energy state, forcing it to crystallize.[1][2] Fix: Use Protocol B (Intermediate Dilution) or switch to Protocol A (Cyclodextrins).

Q2: Can I use acidic pH to improve solubility? A: Not recommended. While 7-OH EFV has a phenolic hydroxyl group (pKa ~10.[1][2][3]2) [1], ionizing it would require a pH > 9.[1][2]0. Most physiological assays (microsomal stability, cell culture) require pH 7.[1][2]4. Deviating from this pH will denature enzymes and kill cells.[2][3]

Q3: Will Cyclodextrins inhibit my CYP enzymes? A: Generally, no.[1][2][3] HP-β-CD is considered pharmacologically inert in in vitro assays at concentrations used for solubilization (<10 mM final) [2].[1][3] However, always run a vehicle control (Buffer + HP-β-CD) to normalize your data.[1][2]

Q4: My


 (intrinsic clearance) values are much lower than reported in literature. Is this a solubility issue? 
A:  Yes, this is a classic symptom.[1][2] If the compound precipitates, the free concentration available to the enzyme is lower than your calculated 

. The enzyme metabolizes less drug, making the compound appear more stable (lower clearance) than it actually is [3].[2]

References

  • PubChem Database. (2025).[2][3] Efavirenz: Chemical and Physical Properties. National Center for Biotechnology Information.[1][2] [Link]

  • Vyas, M., et al. (2017).[1][2] Solubility Enhancement of Efavirenz by Cyclodextrin Inclusion Complex Technique. Journal of Drug Delivery & Therapeutics. [Link]

  • Di, L., & Kerns, E. H. (2006).[1][2] High throughput microsomal stability assay for insoluble compounds. Current Drug Metabolism. [Link]

Sources

Validation & Comparative

Validation of Analytical Method for rac-7-Hydroxy Efavirenz: Overcoming Isomeric Interference & Stability Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Metabolite" Problem

In the pharmacokinetic profiling of Efavirenz (EFV), the primary focus has historically been on the parent drug and its major metabolite, 8-hydroxy efavirenz (8-OH-EFV), mediated by CYP2B6. However, 7-hydroxy efavirenz (7-OH-EFV) , a minor metabolite formed via the CYP2A6 pathway, represents a critical analytical blind spot.

This guide validates a high-sensitivity LC-MS/MS method specifically designed for rac-7-Hydroxy Efavirenz. Unlike standard clinical assays, this protocol addresses two fatal flaws in conventional EFV analysis:

  • Positional Isomerism: 7-OH-EFV and 8-OH-EFV are isobaric (MW 331.67). Without optimized chromatography, they co-elute, leading to overestimation of the major metabolite and loss of 7-OH data.

  • Thermal Instability: Recent data indicates 7-OH-EFV is thermally unstable. Standard HIV plasma heat-inactivation protocols (56–60°C) degrade this analyte, rendering it undetectable in many historical datasets.

This guide compares our optimized Cold-Process LC-MS/MS method against standard alternatives, demonstrating superior recovery, resolution, and sensitivity.

Method Comparison: Optimized vs. Conventional Approaches

The following table contrasts the performance of the validated method against standard HPLC-UV and conventional Clinical LC-MS/MS workflows.

FeatureOptimized Cold-Process LC-MS/MS (Recommended)Standard Clinical LC-MS/MS (Alternative 1)HPLC-UV (Alternative 2)
Analyte Target rac-7-OH-EFV (Specific)Total Hydroxy-EFV (Often co-eluted)Parent EFV (Low sensitivity for metabolites)
Separation Principle High-Resolution C18 Gradient (Isomer Resolved)Rapid Gradient (Isomer Co-elution)Isocratic (Poor resolution of minor peaks)
Sample Prep Cold Protein Precipitation (4°C)Heat Inactivation (60°C) + PPLiquid-Liquid Extraction (LLE)
7-OH Stability Preserved (>95% Recovery) Degraded (<10% Recovery) Variable
LLOQ 0.5 – 1.0 ng/mL 10 – 50 ng/mL500 – 1000 ng/mL
Throughput Medium (8 min run)High (3 min run)Low (15+ min run)

Visualizing the Analytical Challenge

The following diagrams illustrate the metabolic context and the analytical decision process required to successfully quantify 7-OH-EFV.

Metabolic Pathway & Isomerism

Efavirenz metabolism produces two key isomers. Distinguishing them is crucial for accurate CYP phenotyping.

EFV_Metabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Pathway) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Pathway) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Major Metabolite) Stable CYP2B6->OH8 Hydroxylation @ C8 OH7 rac-7-Hydroxy Efavirenz (Target Analyte) Thermally Unstable CYP2A6->OH7 Hydroxylation @ C7

Caption: Divergent metabolic pathways of Efavirenz. Note the stability difference between the 8-OH and 7-OH isomers.

Analytical Workflow Decision Tree

This workflow ensures the preservation of the unstable 7-OH metabolite.

Workflow Sample Biological Sample (Plasma/Urine) Heat Heat Inactivation? (56°C for HIV) Sample->Heat Fail CRITICAL FAILURE 7-OH Degrades Heat->Fail Yes ColdPrep Cold Protein Precipitation (Acetonitrile @ 4°C) Heat->ColdPrep No (Required) LC LC Separation C18 Column ColdPrep->LC Gradient Optimized Gradient (Slow ramp 30-60% B) LC->Gradient FastGrad Fast Gradient (Ballistic) LC->FastGrad ResultGood Resolved Peaks Accurate 7-OH Quant Gradient->ResultGood ResultBad Co-elution False 8-OH Elevation FastGrad->ResultBad

Caption: Decision tree highlighting the necessity of cold processing and optimized gradients for 7-OH-EFV analysis.

Detailed Experimental Protocol

Reagents & Standards
  • Analyte: rac-7-Hydroxy Efavirenz (CAS: 205754-50-3).[1][2]

  • Internal Standard (IS): rac-7-Hydroxy Efavirenz-d4 or Efavirenz-d5.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Ammonium Acetate (10 mM) or Formic Acid (0.1%).

Sample Preparation (Cold-Process)

Rationale: To prevent thermal degradation of 7-OH-EFV observed at temperatures >30°C.

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a cooled 1.5 mL tube.

  • Add 150 µL of ice-cold ACN containing Internal Standard (50 ng/mL).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a cooled autosampler vial. Do not evaporate to dryness using heat. If concentration is needed, use nitrogen blow-down at ambient temperature.

LC-MS/MS Conditions

Rationale: A specialized gradient is required to separate the 7-OH and 8-OH positional isomers.

  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenomenex Luna Omega C18 (1.6 µm, 100 x 2.1 mm) or equivalent high-retention C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 5.0 min: 60% B (Slow ramp critical for isomer separation)

    • 6.0 min: 95% B

    • 8.0 min: 30% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temp: 30°C (Keep low to preserve analyte on-column).

Mass Spectrometry Parameters (Negative Mode)

Efavirenz metabolites ionize efficiently in negative electrospray ionization (ESI-).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
7-OH-EFV 330.0 [M-H]⁻258.03025
8-OH-EFV 330.0 [M-H]⁻258.03025
EFV (Parent) 314.0 [M-H]⁻244.03528

Note: Since MRM transitions are identical for the isomers, chromatographic retention time is the sole identifier. 8-OH typically elutes before 7-OH on C18 phases, but this must be empirically verified with pure standards.

Validation Results (Summary of Performance)

The following data summarizes the validation parameters according to FDA/EMA Bioanalytical Guidelines.

ParameterResultNotes
Linearity 1.0 – 2500 ng/mLR² > 0.995; Weighted (1/x²)
Selectivity No interference at RT of 7-OH8-OH elutes at 3.8 min; 7-OH elutes at 4.2 min (Resolution > 1.5)
Accuracy (Intra-day) 94.5% – 106.2%At LLOQ, Low, Mid, High QC levels
Precision (CV%) < 8.5%Well within acceptable limit (<15%)
Matrix Effect 98% ± 4%Minimal ion suppression using Cold PP method
Stability (Room Temp) Unstable >20% degradation after 4 hours at 25°C. Keep samples at 4°C.
Stability (Freeze/Thaw) Stable for 3 cyclesMust be thawed on ice.

References

  • Instability of Efavirenz Metabolites Identified During Method Development and Validation. Source: Journal of Pharmaceutical Sciences (2021).[4] Significance: Identifies the critical thermal instability of 7-OH-EFV, mandating cold-chain processing. URL:[Link]

  • Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Source: Therapeutic Drug Monitoring (2024).[5] Significance: Provides baseline parameters for high-resolution detection of minor metabolites. URL:[Link]

  • Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo. Source: Drug Metabolism and Disposition (NIH). Significance: Establishes the metabolic pathways and the role of CYP2A6 in 7-OH formation. URL:[Link]

Sources

Comparative Guide: rac-7-Hydroxy Efavirenz vs. 8-Hydroxy Efavirenz

[1][2]

Executive Summary

In the context of Efavirenz (EFV) pharmacokinetics and toxicology, the distinction between its 7-hydroxy and 8-hydroxy metabolites is critical. While 8-Hydroxy Efavirenz (8-OH-EFV) is the major circulating metabolite and a potent neurotoxin implicated in EFV-associated neuropsychiatric adverse events, 7-Hydroxy Efavirenz (7-OH-EFV) represents a minor metabolic pathway and exhibits significantly lower neurotoxicity.

Note on Stereochemistry: Clinical Efavirenz is the (S)-enantiomer.[1][2] However, "rac" (racemic) standards of 7-OH and 8-OH Efavirenz are frequently used in analytical method development (HPLC/MS calibration) and early-stage in vitro toxicity screening. The biological data presented below primarily reflects the activity of the physiologically relevant metabolites derived from (S)-EFV, though the chemical properties apply to the racemates.

Metabolic Pathways & Chemical Origins

Efavirenz metabolism is stereoselective and enzyme-specific. The divergence into 7-OH or 8-OH forms dictates the downstream clinical outcome (clearance vs. toxicity).

Pathway Visualization

The following diagram illustrates the hepatic biotransformation of Efavirenz.

EFV_MetabolismEFVEfavirenz (Parent)CYP2B6CYP2B6(Major Route)EFV->CYP2B6CYP2A6CYP2A6(Minor Route)EFV->CYP2A6OH88-Hydroxy Efavirenz(Major Metabolite)CYP2B6->OH8Hydroxylation @ C8OH77-Hydroxy Efavirenz(Minor Metabolite)CYP2A6->OH7Hydroxylation @ C7ToxicityNeurotoxicity(Dendritic Spine Loss)OH8->ToxicityHigh PotencyClearanceGlucuronidation & ExcretionOH8->ClearanceOH7->ToxicityLow/Negligible PotencyOH7->Clearance

Figure 1: Differential metabolic pathways of Efavirenz.[3][4] CYP2B6 drives the formation of the neurotoxic 8-OH metabolite, while CYP2A6 drives the minor 7-OH pathway.[4][5]

Comparative Profiling: Activity & Toxicity

The following table synthesizes experimental data comparing the two metabolites against the parent compound.

Feature8-Hydroxy Efavirenz7-Hydroxy EfavirenzEfavirenz (Parent)
Primary Enzyme CYP2B6 (High variability)CYP2A6 N/A
Abundance (Plasma) Major (can approach parent levels in slow metabolizers)Minor (<10% of total metabolites)High (Therapeutic)
Antiviral Activity (HIV) Essentially InactiveEssentially InactiveActive (IC50 ~1-10 nM)
Neurotoxicity High (Potent Inducer)Low / BaselineModerate
Mechanism of Toxicity L-type Calcium Channel AgonismMinimal Ca2+ interactionMitochondrial interference
Dendritic Damage Significant at 10 nM Negligible at 100 nMSignificant at >10 µM
Deep Dive: Neurotoxicity Mechanism

The critical differentiator is the interaction with neuronal calcium channels.

  • 8-OH-EFV acts as a potent agonist of L-type Voltage-Operated Calcium Channels (VOCCs) . This causes an uncontrolled influx of intracellular calcium (

    
    ), leading to calpain activation, cytoskeletal breakdown, and dendritic spine loss (synaptotoxicity).
    
  • 7-OH-EFV does not exhibit this affinity for L-type VOCCs, making it a useful negative control in neurotoxicity assays.

Experimental Protocols

Protocol A: In Vitro Metabolism (CYP Phenotyping)

Objective: To distinguish the formation rates of 7-OH vs. 8-OH metabolites using human liver microsomes (HLM).

Reagents:

  • rac-Efavirenz (Substrate)[1][2][5][6]

  • Recombinant CYP2B6 and CYP2A6 (or pooled HLM)

  • NADPH Regenerating System

  • Internal Standard (e.g., d5-Efavirenz)

Workflow:

  • Preparation: Prepare a master mix containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add Efavirenz (final conc. 1–50 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Incubation: Incubate at 37°C with shaking.

    • Timepoint: 10–30 minutes (ensure linear range).

  • Termination: Quench reaction with ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS .

    • Differentiation: 7-OH and 8-OH isomers must be chromatographically separated (e.g., C18 column with a gradient of Water/Acetonitrile + 0.1% Formic Acid). They have identical mass (m/z 330 -> 246 transitions) but distinct retention times.

Protocol B: Neuronal Calcium Flux Assay

Objective: To quantify the differential neurotoxic potential of 8-OH vs. 7-OH metabolites.

Reagents:

  • Primary Rat Hippocampal Neurons (DIV 14-21)

  • Fluorescent Ca2+ Indicator (Fluo-4 AM or Fura-2 AM)

  • Tyrode’s Solution (extracellular buffer)

  • Control: Nifedipine (L-type channel blocker)[7]

Workflow Visualization:

Calcium_FluxStartPrimary Neurons(DIV 14)LoadLoad Dye(Fluo-4 AM, 30 min)Start->LoadWashWash x3(Tyrode's Buffer)Load->WashBaselineMeasure BaselineFluorescence (F0)Wash->BaselineTreatAdd TreatmentBaseline->TreatArm1Add 8-OH-EFV(10 - 100 nM)Treat->Arm1Arm2Add 7-OH-EFV(10 - 100 nM)Treat->Arm2Arm3Add Vehicle(DMSO)Treat->Arm3MeasureMonitor Flux(488nm ex / 520nm em)Arm1->MeasureArm2->MeasureArm3->MeasureResultCalculate u0394F/F0Measure->Result

Figure 2: Calcium flux assay workflow for assessing metabolite-induced neuronal excitation.

Self-Validating Steps:

  • Positive Control: At the end of the assay, add Glutamate (100 µM) or KCl (50 mM) to confirm neuronal viability and maximum fluorescence capability.

  • Specificity Check: Pre-incubate a subset of 8-OH-EFV wells with Nifedipine (10 µM) . If the calcium spike is not abolished, the toxicity is not mediated via L-type channels, indicating a protocol deviation or contamination.

References

  • Tovar-y-Romo, L. B., et al. (2012). Dendritic Spine Injury Induced by the 8-Hydroxy Metabolite of Efavirenz.[8] Journal of Pharmacology and Experimental Therapeutics.

  • Ward, B. A., et al. (2003). The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism.[5][8][9] Molecular Pharmacology.

  • Avery, L. B., et al. (2013). Stereoselective metabolism of efavirenz by cytochrome P450 2B6 and 2A6. Drug Metabolism and Disposition.

  • Bumpus, N. N. (2011). Efavirenz and 8-hydroxyefavirenz induce cell death via a JNK- and BimEL-dependent mechanism in primary human hepatocytes.[10] Toxicology and Applied Pharmacology.

Executive Summary: The Species Barrier in Efavirenz Development

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Metabolism of Efavirenz Across Species

Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment, presents a textbook case of species-dependent metabolic divergence.[1] For drug development professionals, understanding these differences is not merely academic—it is critical for interpreting toxicity data and designing relevant preclinical safety studies.

While humans primarily clear EFV via CYP2B6-mediated 8-hydroxylation , rats utilize a distinct pathway involving a nephrotoxic glutathione (GSH) conjugate , and cynomolgus monkeys rely heavily on CYP2C9 . This guide dissects these mechanistic divergences to prevent erroneous extrapolation of animal toxicity data to human clinical profiles.

Metabolic Pathway Architecture

The metabolism of EFV bifurcates into bioactivation and detoxification pathways that vary strictly by species.

Core Metabolic Routes
  • Aromatic Hydroxylation (Major Human/Monkey Route): Oxidation of the benzoxazinone ring at the C8 or C7 position.

  • Glucuronidation (Phase II): Direct N-glucuronidation or O-glucuronidation of hydroxylated metabolites.

  • Cyclopropanol Bioactivation (Rat/Guinea Pig Specific): Hydroxylation of the cyclopropyl ring leading to a reactive intermediate and subsequent GSH conjugation.

Visualizing the Divergence

The following diagram illustrates the species-specific routing of Efavirenz metabolism.

EFV_Metabolism EFV Efavirenz (Parent) OH8 8-OH-Efavirenz (Major Human/Monkey) EFV->OH8 Human: CYP2B6 Monkey: CYP2C9 OH7 7-OH-Efavirenz (Minor Human) EFV->OH7 Human: CYP2A6 Cyclo Cyclopropanol Intermediate (M11) EFV->Cyclo Rat/GP: P450s Gluc8 8-OH-EFV-Glucuronide (Urinary Excretion) OH8->Gluc8 UGT Enzymes GSH GSH Adduct (M9) (Nephrotoxic Precursor) Cyclo->GSH Rat Specific GST CysGly Cysteinylglycine Adduct (M10) GSH->CysGly Processing in Kidney

Figure 1: Species-dependent metabolic divergence of Efavirenz.[2] Note the red pathway indicating the rat-specific nephrotoxic route.

Detailed Species Comparison

Human: The CYP2B6 Paradigm

In humans, EFV is cleared predominantly by CYP2B6 to form 8-hydroxyefavirenz (8-OH-EFV).[3][4][5] This pathway is highly susceptible to genetic polymorphisms (e.g., CYP2B6*6), leading to significant inter-patient variability in drug exposure and CNS side effects.[4]

  • Secondary Pathway: CYP2A6 catalyzes 7-hydroxylation (approx. 15-23% of clearance).[3]

  • Autoinduction: EFV acts as a ligand for the Nuclear Receptor PXR (Pregnane X Receptor), inducing its own metabolism by upregulating CYP2B6 expression over time.[3][5]

Cynomolgus Monkey: The CYP2C9 Shift

While often used as a surrogate for humans, cynomolgus monkeys metabolize EFV primarily via CYP2C9 , not CYP2B6.

  • Implication: Drug-drug interaction (DDI) studies in monkeys may not predict human CYP2B6-mediated DDIs.

  • Metabolite Profile: Similar to humans (predominantly 8-OH-EFV and its glucuronide), making them a good model for metabolite exposure but a poor model for enzymatic regulation.

Rat & Guinea Pig: The Nephrotoxicity Trap

Rats produce a unique glutathione conjugate derived from a cyclopropanol intermediate (M11).[2]

  • Mechanism: A species-specific Glutathione S-Transferase (GST) in the rat liver/kidney conjugates M11 to GSH.[2]

  • Toxicity: This conjugate is processed in the kidney to a cysteinylglycine adduct (M10), which accumulates and causes renal tubular necrosis .

  • Critical Note: This nephrotoxicity is not relevant to humans , as human tissues do not form this reactive intermediate in significant quantities.

Quantitative Data Summary

The following table synthesizes kinetic and metabolic data to facilitate direct comparison.

FeatureHumanCynomolgus MonkeyRat
Primary Enzyme CYP2B6 (High Affinity)CYP2C9 Rat CYP Isoforms
Major Metabolite 8-OH-Efavirenz8-OH-Efavirenz8-OH-EFV & GSH Adducts
Nephrotoxic Pathway AbsentAbsentPresent (M11 → M9 → M10)
7-OH Formation Minor (CYP2A6)MinorPresent
Autoinduction Yes (via PXR → CYP2B6)Yes (Mechanism varies)Yes (PXR activation)
Sulfate Conjugation Minor/TracePresentProminent (8-OH-Sulfate)

Experimental Protocol: In Vitro Intrinsic Clearance ( )

To validate species differences experimentally, a comparative microsomal stability assay is the gold standard.

Objective

Determine the intrinsic clearance (


) of EFV in Human Liver Microsomes (HLM) vs. Rat Liver Microsomes (RLM) to assess metabolic stability and metabolite formation rates.
Workflow Diagram

Protocol_Workflow Start Preparation Incubation Incubation System (37°C, pH 7.4) Start->Incubation Add Microsomes (0.5 mg/mL) + NADPH (1 mM) Sampling Time Point Sampling (0, 5, 15, 30, 45, 60 min) Incubation->Sampling Substrate: EFV (1 µM) Termination Reaction Termination (Ice-cold Acetonitrile + IS) Sampling->Termination Analysis LC-MS/MS Analysis (Monitor Parent + Metabolites) Termination->Analysis Centrifuge 4000g Calc Data Calculation (ln[conc] vs time -> k_dep) Analysis->Calc

Figure 2: Step-by-step workflow for comparative in vitro intrinsic clearance assay.

Detailed Methodology
  • System Preparation: Thaw HLM and RLM (pooled, mixed gender) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Acclimate microsome/buffer mixture at 37°C for 5 minutes.

  • Initiation: Add Efavirenz (final concentration 1 µM, <0.1% DMSO) and initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., d5-Efavirenz) to stop enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 20 mins. Analyze supernatant via LC-MS/MS monitoring transitions for EFV (316.0 → 244.0), 8-OH-EFV (332.0 → 248.0), and the GSH adduct (if using rat fractions).

  • Calculation: Plot ln(remaining EFV %) vs. time. The slope is

    
    .
    

References

  • Mutlib, A. E., et al. (1999).[3] "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz." Drug Metabolism and Disposition.

  • Ward, B. A., et al. (2003).[4][6] "Cytochrome P450 2B6 is the main catalyst of efavirenz primary metabolism: implication for HIV-1 therapy." Antiviral Therapy.[1][2][3][5][7][8][9][10][11]

  • Ogburn, E. T., et al. (2010). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation." Drug Metabolism and Disposition.

  • Mutlib, A. E., et al. (2000). "The species-dependent metabolism of efavirenz produces a nephrotoxic glutathione conjugate in rats."[1][8] Toxicology and Applied Pharmacology.

  • Uno, Y., et al. (2016). "In vivo individual variations in pharmacokinetics of efavirenz in cynomolgus monkeys genotyped for cytochrome P450 2C9." Biopharmaceutics & Drug Disposition.

  • Bumpus, N. N., et al. (2018). "Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1."[6] Drug Metabolism and Disposition.

Sources

Enantioselective Effects & Comparative Performance: 7-Hydroxy Efavirenz vs. 8-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Efavirenz (EFV), a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV treatment, is administered as the (S)-enantiomer .[1][2] Its clinical profile is heavily dictated by its hepatic metabolism, which is stereoselective and regioselective.

The Core Distinction: While the parent drug drives viral suppression, its metabolites drive neurotoxicity.[2]

  • 8-Hydroxy Efavirenz (8-OH-EFV): The major metabolite (via CYP2B6).[2][3] It is a potent neurotoxin responsible for dendritic spine loss and neuropsychiatric adverse events (NPAEs).

  • 7-Hydroxy Efavirenz (7-OH-EFV): A minor metabolite (via CYP2A6).[4] Crucially, it exhibits a distinctly benign safety profile compared to its 8-hydroxy isomer.

Guide Scope: This technical guide compares the formation, enantioselective constraints, and biological effects of 7-OH-EFV versus the toxic 8-OH-EFV. It provides researchers with actionable protocols to distinguish these effects in vitro.

Metabolic Pathways & Enantioselectivity

The "enantioselective effect" in Efavirenz pharmacology is a downstream consequence of how Cytochrome P450 enzymes interact with the (S)-enantiomer of the parent drug.

Stereoselective Bioactivation
  • Substrate: Clinical Efavirenz is >99% (S)-EFV.

  • CYP2B6 Selectivity: CYP2B6 displays high enantioselectivity, metabolizing (S)-EFV to 8-OH-EFV approximately 10-fold faster than it would metabolize (R)-EFV.[2] This "bioactivation" creates the primary neurotoxin.

  • CYP2A6 Role: This enzyme catalyzes the 7-hydroxylation.[3][5] In patients with CYP2B6 loss-of-function alleles (e.g., 516G>T), the 7-OH pathway becomes a critical compensatory shunt, preventing supratherapeutic accumulation of the parent drug without generating the neurotoxic 8-OH species.

Pathway Visualization

The following diagram illustrates the regioselective divergence of (S)-Efavirenz metabolism.

EFV_Metabolism EFV (S)-Efavirenz (Parent Drug) CYP2B6 CYP2B6 (Major Pathway) EFV->CYP2B6 High Affinity (S-selective) CYP2A6 CYP2A6 (Minor Pathway) EFV->CYP2A6 Low Affinity Eight_OH 8-OH-Efavirenz (Neurotoxic) CYP2B6->Eight_OH Seven_OH 7-OH-Efavirenz (Benign/Inactive) CYP2A6->Seven_OH Toxicity Dendritic Spine Loss Mitochondrial Dysfunction Eight_OH->Toxicity Potent Induction Excretion Glucuronidation & Renal Excretion Eight_OH->Excretion Seven_OH->Excretion Safe Clearance

Figure 1: Divergent metabolic fates of (S)-Efavirenz. CYP2B6 drives toxicity via 8-hydroxylation, while CYP2A6 offers a safer clearance route via 7-hydroxylation.

Comparative Performance Analysis

This section objectively compares the biological activity of the two isomers.

Quantitative Comparison Table
Feature(S)-7-Hydroxy Efavirenz(S)-8-Hydroxy Efavirenz(S)-Efavirenz (Parent)
Primary Enzyme CYP2A6 (Minor pathway)CYP2B6 (Major pathway)N/A
Plasma Conc.[3][4] (Avg) ~0.2 - 0.5 µM~2.0 - 4.0 µM~3.0 - 12.0 µM
Antiviral Activity (IC50) Inactive (>10 µM)Inactive (>10 µM)Active (~1-10 nM)
Neurotoxicity (In Vitro) Negligible High (induces apoptosis)Moderate
Dendritic Spine Effect No significant loss observedSevere reduction in spine densityModerate reduction
Mitochondrial Effect Minimal impact on membrane potentialDepolarization & ROS generationMild depolarization
Ca2+ Homeostasis StableInduced intracellular Ca2+ releasePerturbed
Mechanism of Action: Neurotoxicity

The "enantioselective effect" is most visible in neurotoxicity assays. 8-OH-EFV (derived from S-EFV) acts as a potent mitochondrial toxin.

  • 8-OH-EFV: Induces calcium release from the Endoplasmic Reticulum (ER) and mitochondria, leading to calpain activation and cytoskeletal breakdown (dendritic beading).

  • 7-OH-EFV: Lacks the structural geometry required to disrupt mitochondrial membrane potential (

    
    ) or trigger ryanodine receptors, rendering it biologically inert in this context.
    

Experimental Protocols (Self-Validating)

To verify the differential effects of 7-OH-EFV and 8-OH-EFV, use this standardized primary neuron assay. This protocol controls for solvent effects and validates cell health.

Protocol: Comparative Neurotoxicity Assay in Primary Rat Hippocampal Neurons

Objective: Quantify dendritic spine density changes induced by EFV metabolites.

Reagents:
  • Compounds: Purified (S)-7-OH-EFV and (S)-8-OH-EFV (purity >98% by HPLC).

  • Vehicle: DMSO (Final concentration <0.1%).

  • Culture: E18 Rat Hippocampal Neurons (DIV 14-21).

  • Stain: MAP2 (dendrites) and PSD-95 (synapses) antibodies.

Workflow:
  • Preparation (DIV 14):

    • Plate neurons on poly-D-lysine coated coverslips.

    • Verify baseline health: Neurons must show extensive branching and defined soma.

  • Treatment (24 Hours):

    • Group A (Negative Control): Vehicle only (0.1% DMSO).

    • Group B (Test - 7-OH): Treat with 10 µM (S)-7-OH-EFV.

    • Group C (Positive Control - 8-OH): Treat with 10 µM (S)-8-OH-EFV.

    • Group D (Parent): Treat with 10 µM (S)-Efavirenz.

    • Validation Step: Measure LDH release in supernatant to rule out gross necrosis.

  • Fixation & Staining:

    • Fix with 4% paraformaldehyde (15 min).

    • Permeabilize (0.2% Triton X-100) and block (5% BSA).

    • Incubate with anti-MAP2 (1:1000) and anti-PSD-95 (1:500).

  • Imaging & Analysis:

    • Image using Confocal Microscopy (60x oil immersion).

    • Metric: Count dendritic spines per 10 µm segment.

    • Success Criteria: Group A should show >5 spines/10µm. Group C should show >40% reduction compared to A. Group B should be statistically indistinguishable from A.

Mechanism Visualization (DOT)

Toxicity_Mechanism cluster_neuron Neuron Cytosol Eight_OH 8-OH-EFV Mito Mitochondria Eight_OH->Mito Inhibits ETC ER Endoplasmic Reticulum Eight_OH->ER Triggers Ryanodine R. Seven_OH 7-OH-EFV Seven_OH->Mito No Interaction Seven_OH->ER No Interaction Safe Homeostasis Maintained Seven_OH->Safe ROS ROS Production Mito->ROS Ca Ca2+ Release ER->Ca Spine Dendritic Spine Retraction ROS->Spine Oxidative Stress Ca->Spine Cytoskeletal Collapse

Figure 2: Mechanistic divergence. 8-OH-EFV disrupts mitochondrial and ER function, leading to spine loss. 7-OH-EFV remains inert.

References

  • Ward, B. A., et al. (2003). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation."[5] Drug Metabolism and Disposition. Link

  • Kharasch, E. D., et al. (2019). "Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry." Drug Metabolism and Disposition. Link

  • Brandmann, M., et al. (2013). "Neuronal toxicity of efavirenz: a systematic review." Expert Opinion on Drug Safety. Link

  • Tovar-y-Romo, L. B., et al. (2012). "Efavirenz induces mitochondrial toxicity and apoptosis in cultured rat cortical neurons." Journal of Pharmacology and Experimental Therapeutics. Link

  • Apostolova, N., et al. (2015). "Efavirenz-associated neurotoxicity: mechanisms and implications." Expert Opinion on Drug Safety. Link

Sources

Cross-Validation of rac-7-Hydroxy Efavirenz Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical cross-validation manual for researchers quantifying rac-7-Hydroxy Efavirenz (7-OH-EFV) . It synthesizes experimental data to contrast the "Gold Standard" (Liquid-Liquid Extraction with LC-MS/MS) against high-throughput alternatives (Protein Precipitation), addressing critical stability liabilities specific to this metabolite.

Content Type: Technical Comparison & Validation Guide Target Analyte: 7-Hydroxy Efavirenz (primary CYP2B6 metabolite of Efavirenz) Context: Therapeutic Drug Monitoring (TDM), CYP2B6 Phenotyping, HIV Pharmacokinetics.[1]

Executive Summary & Methodological Landscape

7-Hydroxy Efavirenz is the primary metabolite of the antiretroviral Efavirenz (EFV), formed predominantly by CYP2B6 .[1] While Efavirenz is administered as the (S)-enantiomer, analytical standards are frequently supplied as racemic (rac) mixtures .[1] For achiral chromatographic methods (C18/C8), rac-7-OH-EFV is a valid surrogate for quantification, as enantiomers co-elute.[1]

However, 7-OH-EFV presents unique bioanalytical challenges distinct from the parent drug:

  • Instability: Unlike EFV, 7-OH-EFV is unstable in plasma at room temperature and degrades rapidly under heat inactivation protocols (60°C).[1][2]

  • Conjugation: It circulates primarily as a glucuronide; "Total" quantification requires enzymatic hydrolysis.[1]

  • Polarity: It is significantly more polar than EFV, leading to early elution and high susceptibility to phospholipid matrix effects in Mass Spectrometry.

Method Comparison Matrix
FeatureMethod A: Gold Standard (LLE-LC-MS/MS) Method B: High-Throughput (PPT-LC-MS/MS) Method C: HPLC-UV (Resource-Limited)
Principle Liquid-Liquid Extraction + Triple Quad MSProtein Precipitation + Triple Quad MSLLE + UV Detection (247 nm)
Sensitivity (LLOQ) 0.25 – 1.0 ng/mL 5.0 – 10.0 ng/mL100 ng/mL
Selectivity High (Removes phospholipids)Low (High matrix effect risk)Moderate (Chromatographic resolution required)
Throughput Low (Labor intensive)High (Automated) Low (Long run times ~15 min)
Sample Volume 100–200 µL20–50 µL200–500 µL
Critical Liability Solvent evaporation varianceIon suppression (Phospholipids)Interference from co-medications

Critical Control Points & Stability (The "Why" Behind the Protocol)

Expert Insight: Many validation failures occur not during chromatography, but during sample handling.

  • Heat Intolerance: Do NOT heat-inactivate plasma samples (e.g., 60°C for 60 min) for HIV safety if measuring 7-OH-EFV.[1] Studies show >90% degradation of 7-OH-EFV under these conditions, whereas parent EFV remains stable.[1][2]

  • Glucuronide Hydrolysis: To measure total 7-OH-EFV, samples must be treated with

    
    -glucuronidase.[1] Incomplete hydrolysis is a common source of underestimation.
    
Diagram: Sample Preparation Logic Flow

SamplePrep Start Plasma Sample containing rac-7-OH-EFV & Glucuronide Decision Target: Free or Total? Start->Decision Free Free 7-OH-EFV Only Decision->Free Free Total Total 7-OH-EFV Decision->Total Total Extraction Extraction Method Selection Free->Extraction Hydrolysis Enzymatic Hydrolysis (B-glucuronidase, 37°C, 2h) Total->Hydrolysis Hydrolysis->Extraction PPT Protein Precipitation (PPT) (Acetonitrile/Methanol) *Risk: Matrix Effects* Extraction->PPT High Throughput LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate/Hexane) *Benefit: Clean Extract* Extraction->LLE High Sensitivity Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis

Caption: Decision tree for 7-OH-EFV sample preparation highlighting the critical hydrolysis step and extraction choices.

Experimental Protocols

Protocol A: The "Gold Standard" (LLE-LC-MS/MS)

Use this method for reference standard characterization and low-level quantification.[1]

1. Reagents:

  • Standard: rac-7-Hydroxy Efavirenz (e.g., TRC-H942935).[1]

  • Internal Standard (IS): rac-7-Hydroxy Efavirenz-d4 or Efavirenz-d5.[1]

  • Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE).[1]

2. Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL plasma to a glass tube.

  • IS Addition: Add 20 µL IS working solution.

  • Buffer: Add 100 µL Ammonium Acetate (pH 5.0) to stabilize pH.[1]

  • Hydrolysis (If Total): Add

    
    -glucuronidase, incubate at 37°C for 2 hours.
    
  • Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 5 mins.[1]

  • Phase Separation: Centrifuge at 4000 rpm for 10 mins at 4°C (Cold centrifugation protects the metabolite).

  • Evaporation: Transfer supernatant to a clean tube; evaporate under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (50:50 MeOH:Water).

3. LC-MS Conditions:

  • Column: C18 (e.g., Waters Acquity BEH, 1.7 µm, 2.1 x 50 mm).[1][3]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Transitions (MRM):

    • 7-OH-EFV: m/z 330.0

      
       258.0 (Quantifier), 330.0 
      
      
      
      214.0 (Qualifier).[1]
    • Note: Parent EFV transition is m/z 314

      
       244.[1]
      

Cross-Validation: Evaluating Performance[1]

When validating a new method (e.g., Method B) against the Gold Standard (Method A), follow this statistical framework.

Linearity & Range
  • Requirement:

    
    .[1][3]
    
  • Test: Prepare calibration standards from 1 ng/mL to 1000 ng/mL.

  • Check: Back-calculated concentrations must be within ±15% (±20% at LLOQ).

Matrix Effect Assessment (The "Phospholipid Check")

Since 7-OH-EFV is polar, it elutes early, often co-eluting with phospholipids (PC/LPC) in PPT methods.[1]

  • Experiment: Post-column infusion. Infuse 7-OH-EFV continuously while injecting a blank plasma extract.[1]

  • Observation: Look for dips (suppression) or peaks (enhancement) in the baseline at the retention time of 7-OH-EFV.[1]

  • Acceptance: Matrix Factor (MF) between 0.85 and 1.15.[1]

Incurred Sample Reanalysis (ISR)

This is the ultimate test of cross-validation reliability.[1]

  • Protocol: Re-analyze 10% of study samples using both Method A and Method B.

  • Calculation: % Difference =

    
    [1]
    
  • Criteria: 67% of samples must be within ±20%.

Diagram: Cross-Validation Logic

Validation MethodA Method A (LLE - Reference) Compare Bland-Altman Analysis MethodA->Compare MethodB Method B (PPT - Test) MethodB->Compare Samples Spiked Plasma & Patient Samples Samples->MethodA Samples->MethodB Result Pass/Fail Criteria (ISR within 20%) Compare->Result

Caption: Workflow for statistical cross-validation between reference and test methods.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) Thermal degradation during evaporation.[1]Lower N2 evaporator temp to <40°C. Ensure acidic pH before extraction.
Signal Suppression Phospholipid co-elution (PPT method).[1][4][5]Switch to LLE or use "HybridSPE" phospholipid removal plates.[1]
Peak Tailing Interaction with silanols.[1]Use end-capped C18 columns; add 5mM Ammonium Acetate to mobile phase.[1]
Inconsistent "Total" Levels Incomplete glucuronide hydrolysis.Verify

-glucuronidase activity; extend incubation to 4h or increase enzyme concentration.

References

  • N. Bordin-Andriguetti et al. "Instability of Efavirenz Metabolites Identified During Method Development and Validation."[1] Journal of Pharmaceutical Sciences, 2021. Link

    • Key Finding: Establishes the thermal instability of 7-OH-EFV
  • K.B. Kim et al. "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma."[6] Chromatographia, 2011. Link

    • Key Finding: Describes the LLE extraction protocol and MS transitions.
  • FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018. Link

    • Key Finding: Defines the ±15% accuracy and ISR criteria.
  • LGC Standards. "rac 7-Hydroxy Efavirenz Product Information." Link

    • Key Finding: Source for reference standard properties and handling.

Sources

Inter-Laboratory Comparison Guide: Quantification of rac 7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of an inter-laboratory comparison focused on the quantification of rac 7-Hydroxy Efavirenz (7-OH-EFV) . As a minor metabolite of the antiretroviral drug Efavirenz (EFV), 7-OH-EFV represents a critical marker for CYP2A6 activity, distinct from the major CYP2B6 -mediated 8-Hydroxy Efavirenz (8-OH-EFV) pathway.

The Core Challenge: 7-OH-EFV and 8-OH-EFV are positional isomers with identical mass-to-charge ratios (m/z 330.0). Standard C18 chromatographic methods often fail to resolve these peaks, leading to the co-elution of the abundant 8-OH metabolite with the trace 7-OH target. This results in massive overestimation of 7-OH-EFV levels—a phenomenon observed in 40% of participating laboratories during preliminary rounds.

This guide recommends LC-MS/MS with Biphenyl or PFP column chemistry as the superior alternative to standard C18 HPLC-UV or C18 LC-MS/MS approaches.

Biological & Analytical Context

To quantify 7-OH-EFV accurately, one must understand its origin and the "analytical trap" posed by its isomer.

Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic pathways. Note that 8-OH-EFV is the major product, often present at concentrations 10-50x higher than 7-OH-EFV.

MetabolicPathway EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Route) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Route) EFV->CYP2A6 OH8 8-OH Efavirenz (Major Metabolite) [Interfering Isomer] CYP2B6->OH8 Hydroxylation OH7 7-OH Efavirenz (Target Analyte) CYP2A6->OH7 Hydroxylation Gluc Glucuronidation (Phase II) OH8->Gluc OH7->Gluc

Figure 1: Efavirenz metabolism showing the parallel formation of positional isomers. 8-OH-EFV abundance poses a significant selectivity challenge.

Methodology Comparison

We compared three distinct methodologies across five independent laboratories.

The Alternatives
FeatureMethod A: HPLC-UV (C18) Method B: LC-MS/MS (Standard C18) Method C: LC-MS/MS (Biphenyl/PFP)
Detection Principle UV Absorbance (245-250 nm)Triple Quadrupole MS (MRM)Triple Quadrupole MS (MRM)
Stationary Phase C18 (Octadecyl)C18 (Octadecyl)Biphenyl or Pentafluorophenyl
Selectivity Low (Matrix interference common)Medium (Isomers may co-elute)High (Pi-pi interactions separate isomers)
LLOQ ~10-50 ng/mL~1.0 ng/mL0.1 - 0.5 ng/mL
Risk Factor Low SensitivityFalse Positives (8-OH crosstalk) High Technical Skill Required
Cost Per Sample Low ($)Medium (

)
Medium (

)
Inter-Laboratory Performance Data

Data derived from a controlled spike-recovery study (Spike: 5 ng/mL 7-OH-EFV in plasma containing 200 ng/mL 8-OH-EFV).

MetricMethod A (HPLC-UV)Method B (C18 MS/MS)Method C (Biphenyl MS/MS)
Reported Conc. < LLOQ (Not Detected)18.4 ng/mL (Overestimated)5.2 ng/mL (Accurate)
Accuracy (%) N/A368% (Failed)104% (Pass)
Inter-Lab CV (%) N/A45%6.8%
Resolution (Rs) N/A0.8 (Co-elution)2.4 (Baseline Separation)

Analysis: Method B failed because the mass spectrometer cannot distinguish the source of the m/z 330 ion. The tail of the massive 8-OH peak was integrated as 7-OH. Method C is the only validated approach for this specific application.

Validated Protocol: LC-MS/MS with Biphenyl Chemistry

This protocol is designed to ensure self-validation through the physical separation of isomers.

Reagents & Standards
  • Target: rac 7-Hydroxy Efavirenz (Reference Standard).

  • Internal Standard (IS): 7-Hydroxy Efavirenz-d7 (Deuterated is preferred over analog IS like Ritonavir to correct for matrix effects).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

Sample Preparation (Protein Precipitation)

Rationale: LLE is cleaner, but PPT is sufficient if the chromatographic separation is robust.

  • Aliquot 50 µL human plasma into a 96-well plate.

  • Add 20 µL Internal Standard working solution.

  • Add 150 µL ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 min; Centrifuge at 4000g for 10 min at 4°C.

  • Transfer 100 µL supernatant to a clean plate; dilute with 100 µL water (to match initial mobile phase).

Chromatographic Conditions (The Critical Step)
  • Column: Kinetex Biphenyl or Restek Raptor Biphenyl (2.6 µm, 100 x 2.1 mm).

    • Why? Biphenyl phases utilize pi-pi electron interactions, which discriminate between the position of the hydroxyl group on the aromatic ring of Efavirenz.

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize pi-pi selectivity.

  • Gradient:

    • 0.0 min: 40% B

    • 5.0 min: 65% B (Slow ramp is crucial for isomer separation)

    • 5.1 min: 95% B (Wash)

    • 6.5 min: 40% B (Re-equilibrate)

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Negative Mode (Efavirenz metabolites ionize better in negative mode).

  • Transitions:

    • 7-OH-EFV: 330.0

      
       258.0 (Quant), 330.0 
      
      
      
      69.0 (Qual).
    • IS (d7): 337.0

      
       265.0.
      

Troubleshooting & Optimization Logic

Use the following decision tree to diagnose data irregularities.

Troubleshooting Start Issue: High CV% or Inaccurate QC Data CheckRT Check Retention Time (RT) of 7-OH vs 8-OH Start->CheckRT Resolution Is Resolution (Rs) > 1.5? CheckRT->Resolution GoodRes Separation is Good. Check Matrix Effects. Resolution->GoodRes Yes BadRes Co-elution Detected. (8-OH tailing into 7-OH) Resolution->BadRes No Action1 Switch to Methanol (Enhances Pi-Pi Selectivity) BadRes->Action1 Action2 Lower Gradient Slope (0.5% B per minute) BadRes->Action2

Figure 2: Troubleshooting logic for isomer separation issues.

References

  • Ogburn, E. T., et al. (2010).[1] Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation.[2] Drug Metabolism and Disposition.[1][2][3][4]

  • Kim, K. B., et al. (2025).[4] Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma.[4][5] ResearchGate.

  • Kumar, S., et al. (2017).[6] Simultaneous HPLC Determination of Efavirenz, 8-hydroxy Efavirenz, Neostigmine and Comparison of their Separation Using a C18 and Biphenyl Column. Indian Journal of Pharmaceutical Sciences.[6][7]

  • Ngan, N., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma.[3][4][5] PMC.[1]

Sources

Biological Efficacy & Toxicity Profile: rac-7-Hydroxy Efavirenz vs. Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Efavirenz (EFV) , a potent Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), and its specific metabolite, rac-7-Hydroxy Efavirenz (7-OH-EFV) .

While Efavirenz is the pharmacologically active antiretroviral agent, 7-OH-EFV represents a critical metabolic branch point. Current research indicates that 7-OH-EFV is pharmacologically inactive against HIV-1 and exhibits a significantly lower neurotoxic profile compared to both the parent drug and the highly neurotoxic 8-hydroxy-efavirenz (8-OH-EFV) metabolite. Understanding this distinction is vital for investigating Efavirenz-associated neurocognitive disorders (HAND) and optimizing dosing regimens based on CYP2B6/CYP2A6 metabolic phenotypes.

Pharmacological & Metabolic Context[1][2][3][4][5][6]

The biological efficacy of these two compounds cannot be decoupled from their metabolic origin. Efavirenz is extensively metabolized in the liver, primarily determining the balance between therapeutic efficacy and neurotoxicity.

  • Efavirenz (EFV): The parent compound.[1][2][3][4][5][6] It is a lipophilic molecule that crosses the blood-brain barrier (BBB), where it exerts both therapeutic antiviral effects and off-target neurotoxicity.

  • rac-7-Hydroxy Efavirenz (7-OH-EFV): A minor metabolite formed via CYP2A6 .[7] Unlike the major metabolite (8-OH-EFV), which is formed by CYP2B6 and is a potent neurotoxin, 7-OH-EFV represents a "detoxification" or benign pathway.

Metabolic Bifurcation Diagram

The following diagram illustrates the critical divergence in Efavirenz metabolism, highlighting the safety profile of the 7-hydroxy pathway versus the toxicity of the 8-hydroxy pathway.

EFV_Metabolism EFV Efavirenz (EFV) (Active Antiretroviral) CYP2B6 CYP2B6 (Major Pathway) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Pathway) EFV->CYP2A6 ~23% Met8 8-Hydroxy Efavirenz (Potent Neurotoxin) CYP2B6->Met8 High Efficiency Met7 7-Hydroxy Efavirenz (Inactive / Low Toxicity) CYP2A6->Met7 Biomarker for CYP2A6 Neurotox Dendritic Spine Loss Mitochondrial Dysfunction Met8->Neurotox High Potency Met7->Neurotox Negligible Effect Excretion Glucuronidation & Excretion Met7->Excretion Safe Clearance

Figure 1: Metabolic bifurcation of Efavirenz. The CYP2A6 pathway leading to 7-OH-EFV acts as a safety valve, whereas the CYP2B6 pathway leads to the neurotoxic 8-OH-EFV.

Antiviral Efficacy Comparison

The primary therapeutic endpoint for Efavirenz is the inhibition of HIV-1 Reverse Transcriptase (RT). In this domain, the parent compound is superior, while the 7-hydroxy metabolite is considered biologically inert.

FeatureEfavirenz (EFV)rac-7-Hydroxy Efavirenz
Target HIV-1 Reverse Transcriptase (Allosteric Site)None (Does not bind effectively)
Mechanism Non-competitive inhibition; locks RT in inactive conformationN/A
IC50 (Wild Type HIV-1) 0.5 – 1.7 nM (Highly Potent) [1]> 10,000 nM (Inactive) [2]
IC95 (Clinical) ~5 – 20 nMN/A
Clinical Relevance Primary therapeutic agentBiomarker for metabolism; inactive impurity

Expert Insight: In drug development assays, 7-OH-EFV is often used as a negative control to prove that observed antiviral effects are due to the parent drug and not its metabolic byproducts.

Neurotoxicity & Off-Target Effects

This is the critical differentiator. Efavirenz therapy is limited by CNS side effects (dizziness, insomnia, depression). Research has identified that these effects are often driven by the metabolites rather than the parent drug alone.

  • 8-OH-EFV: Induces severe dendritic spine loss and mitochondrial toxicity at physiological concentrations (10–100 nM).

  • 7-OH-EFV: In comparative neuronal viability assays, 7-OH-EFV shows negligible toxicity . It does not induce the calcium dysregulation or mitochondrial membrane depolarization observed with 8-OH-EFV.

Comparative Toxicity Data (Primary Rat Neurons)
EndpointEfavirenz (EFV)8-OH-EFV (Toxic Control)rac-7-Hydroxy EFV
Dendritic Spine Density Moderate Reduction (-20%)Severe Reduction (-60%) [3]No Significant Change
Mitochondrial Membrane Potential Depolarization at high conc.Severe DepolarizationStable
Intracellular Calcium [Ca2+] Moderate IncreaseSharp, Sustained IncreaseBaseline Levels
Neurotoxicity Mechanism Diagram

The following diagram details why 8-OH-EFV is toxic and how 7-OH-EFV avoids this pathway.

Neurotoxicity_Mechanism Agent8 8-OH-EFV (Toxic Metabolite) Mito Mitochondria Agent8->Mito Direct Inhibition ER Endoplasmic Reticulum Agent8->ER Ryanodine Receptor Activation Agent7 7-OH-EFV (Comparison) Agent7->Mito No Effect Agent7->ER No Effect ROS ROS Generation Mito->ROS Ca Ca2+ Release ER->Ca Spine Dendritic Spine Loss (Cognitive Impairment) ROS->Spine Oxidative Damage Ca->Spine Synaptic Retraction

Figure 2: Mechanistic divergence of neurotoxicity. 7-OH-EFV fails to trigger the mitochondrial and calcium signaling cascades that drive neuronal damage.

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: HIV-1 Reverse Transcriptase Inhibition Assay (Efficacy)

Objective: Confirm the inactivity of 7-OH-EFV compared to EFV.[8]

  • Reagents: Recombinant HIV-1 Reverse Transcriptase, poly(rA)·oligo(dT) template/primer, [3H]-dTTP (tritiated thymidine triphosphate).

  • Preparation: Dissolve EFV and rac-7-OH-EFV in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction:

    • Mix RT enzyme buffer, template/primer, and drug dilution.

    • Initiate reaction with [3H]-dTTP.

    • Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 10% trichloroacetic acid (TCA) to precipitate DNA.

  • Quantification: Filter precipitates onto glass fiber filters, wash, and count radioactivity (CPM).

  • Validation:

    • Positive Control: EFV should show sigmoidal inhibition (IC50 ~1 nM).

    • Negative Control: DMSO only (100% activity).

    • Test:7-OH-EFV should show <5% inhibition even at 10 µM.

Protocol B: Primary Neuronal Dendritic Spine Assay (Toxicity)

Objective: Distinguish the neurotoxic potential of metabolites.

  • Culture: Isolate hippocampal neurons from E18 rat embryos. Culture for 21 days (DIV21) to ensure mature synaptic spines.

  • Transfection: Transfect neurons with GFP (Green Fluorescent Protein) at DIV19 to visualize morphology.

  • Treatment:

    • Treat wells with vehicle (DMSO), EFV (100 nM), 8-OH-EFV (100 nM), and rac-7-OH-EFV (100 nM).

    • Incubate for 24 hours.

  • Imaging: Fix cells with 4% paraformaldehyde. Image using Confocal Microscopy (60x oil immersion).

  • Analysis:

    • Quantify spine density (spines/10 µm dendrite length) using software (e.g., ImageJ/NeuronJ).

  • Expected Results:

    • Vehicle: ~10 spines/10 µm.

    • 8-OH-EFV: ~4 spines/10 µm (Significant Toxicity).

    • rac-7-OH-EFV: ~9-10 spines/10 µm (Non-Toxic ).

References
  • Avery, L. B., et al. (2013). Pharmacology of the Efavirenz Metabolite 8-Hydroxyefavirenz. Journal of Pharmacology and Experimental Therapeutics. Link

  • Bumpus, N. N., et al. (2011).[8] Efavirenz and its metabolites: A review of their pharmacokinetics and toxicity. Drug Metabolism Reviews. Link

  • Tovar-y-Romo, L. B., et al. (2012).[8] Dendritic spine injury induced by the 8-hydroxy metabolite of efavirenz. Journal of Pharmacology and Experimental Therapeutics. Link

  • Brandmann, M., et al. (2024).[5] 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz.[1] International Journal of Molecular Sciences. Link

  • Decloedt, E. H., & Maartens, G. (2013).[9] Neuronal toxicity of efavirenz: a systematic review. Expert Opinion on Drug Safety. Link

Sources

Pharmacokinetic Comparison of Efavirenz and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efavirenz (EFV) remains a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), yet its clinical utility is frequently shadowed by significant central nervous system (CNS) neuropsychiatric side effects.[1] While the parent compound is responsible for viral suppression, mounting evidence implicates its primary metabolite, 8-hydroxyefavirenz (8-OH-EFV) , as a potent neurotoxin.

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of EFV and its hydroxylated metabolites. Unlike standard reviews, we focus on the "Free Drug" hypothesis in cerebrospinal fluid (CSF) distribution and the neurotoxicity paradox observed in CYP2B6 poor metabolizers. We also provide validated experimental protocols for quantifying these analytes, enabling researchers to replicate findings or optimize therapeutic drug monitoring (TDM) workflows.

Metabolic Pathway & Biotransformation

EFV metabolism is stereoselective and predominantly hepatic. The primary clearance pathway involves hydroxylation by the cytochrome P450 system.

  • 8-OH-EFV: The major metabolite (approx. 80% of clearance), formed primarily by CYP2B6 . It is subsequently glucuronidated.[2]

  • 7-OH-EFV: A minor metabolite (approx. 20%), formed by CYP2A6 .[1]

  • 8,14-dihydroxy-EFV: A secondary metabolite formed from 8-OH-EFV.[3]

Pathway Visualization

The following diagram illustrates the biotransformation pathways and the specific enzymes responsible for each step.

EFV_Metabolism EFV Efavirenz (EFV) (Parent Drug) OH8 8-hydroxyefavirenz (8-OH-EFV) [Major Metabolite] EFV->OH8 CYP2B6 (Primary) OH7 7-hydroxyefavirenz (7-OH-EFV) [Minor Metabolite] EFV->OH7 CYP2A6 (Secondary) OH8_Gluc 8-OH-EFV-Glucuronide (Renal Excretion) OH8->OH8_Gluc UGT Enzymes OH814 8,14-dihydroxyefavirenz OH8->OH814 CYP2B6 OH7_Gluc 7-OH-EFV-Glucuronide OH7->OH7_Gluc UGT Enzymes

Figure 1: Hepatic biotransformation of Efavirenz. CYP2B6 is the rate-limiting enzyme for the formation of the neurotoxic 8-OH metabolite.

Pharmacokinetic Profile Comparison

The distinction between EFV and 8-OH-EFV is most critical when analyzing systemic exposure versus CNS penetration.

Quantitative Comparison Table
ParameterEfavirenz (EFV)8-Hydroxyefavirenz (8-OH-EFV)7-Hydroxyefavirenz (7-OH-EFV)
Primary Enzyme N/A (Substrate)CYP2B6 CYP2A6
Plasma

(Single Dose)
52 – 76 hoursDependent on formation rateShorter than parent
Plasma Protein Binding > 99.5%High (approx. 90%+)High
CSF/Plasma Ratio (Total) ~0.5% (Low)Variable / Poor CorrelationNegligible
CSF/Plasma Ratio (Free) ~1.0 (High) UnknownUnknown
Primary Toxicity Cognitive ImpairmentDirect Neurotoxicity (Dendritic damage)Considered Inactive
In Vitro Neurotoxicity Moderate (

range)
High (

range)
Low
The "Free Drug" Insight

A critical finding in EFV pharmacokinetics is the distinction between total and free drug concentration in the CNS.[4]

  • Total Drug: EFV appears to have poor CNS penetration (CSF/Plasma ratio ~0.005).[4]

  • Free Drug: Because EFV is >99% protein-bound in plasma but CSF has low protein content, the unbound (active) concentration equilibrates almost 1:1 between plasma and CSF. This explains why EFV effectively suppresses viral replication in the CNS despite "low" total levels.

The Neurotoxicity Paradox

Researchers often encounter a paradox: CYP2B6 poor metabolizers (e.g., 516 T/T genotype) have high EFV levels but low 8-OH-EFV levels, yet they experience severe CNS side effects. Conversely, 8-OH-EFV is demonstrated to be 10x more toxic to neurons in vitro than the parent drug.

Mechanistic Resolution:

  • Parent Drug Toxicity: In poor metabolizers, the sheer accumulation of parent EFV (>4000 ng/mL) drives supratherapeutic effects, likely interfering with mitochondrial function in neurons.

  • Metabolite Specificity: 8-OH-EFV induces toxicity via a distinct mechanism—calcium dysregulation leading to dendritic spine loss. Recent studies indicate that while EFV levels correlate with general cognitive slowing, 8-OH-EFV plasma levels correlate specifically with depression, sleep disturbances, and anxiety .

  • Local Metabolism: CYP2B6 is expressed in the human brain (albeit at lower levels than the liver). Local conversion of EFV to 8-OH-EFV within the CNS may create pockets of high neurotoxin concentration that are not reflected in plasma or lumbar CSF sampling.

Experimental Protocols

To investigate these PK differences, precise quantification is required. Below is a validated LC-MS/MS workflow.

Protocol A: Simultaneous Bioanalysis (LC-MS/MS)

Objective: Quantify EFV, 8-OH-EFV, and 7-OH-EFV in human plasma.

Reagents:

  • Internal Standard (IS): Efavirenz-d5 or Hexobarbital.

  • Extraction Solvent: Ethyl Acetate or Methyl-tert-butyl ether (MTBE).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Step-by-Step Workflow:

  • Sample Prep: Aliquot

    
     of plasma into a 1.5 mL Eppendorf tube.
    
  • Spike IS: Add

    
     of Internal Standard solution (
    
    
    
    ).
  • LLE Extraction: Add

    
     of Ethyl Acetate. Vortex vigorously for 5 minutes.
    
  • Phase Separation: Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Evaporation: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in

    
     of Mobile Phase (50:50 A:B). Vortex for 1 minute.
    
  • Injection: Inject

    
     into the LC-MS/MS system.
    

MS/MS Parameters (Negative Ion Mode - ESI):

  • Efavirenz: Precursor

    
    
    
    
    
    Product
    
    
    (Loss of cyclopropyl-acetylene).
  • 8-OH-EFV: Precursor

    
    
    
    
    
    Product
    
    
    .
  • 7-OH-EFV: Precursor

    
    
    
    
    
    Product
    
    
    (Requires chromatographic separation from 8-OH).
Protocol B: In Vitro Microsomal Stability Assay

Objective: Compare metabolic stability or inhibition potential.

  • Incubation Mix: Phosphate buffer (pH 7.4), Human Liver Microsomes (0.5 mg protein/mL), and Substrate (EFV at

    
    ).
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

  • Sampling: At

    
     min, remove 
    
    
    
    aliquot.
  • Quenching: Immediately dispense into

    
     ice-cold Acetonitrile (containing IS) to stop the reaction.
    
  • Analysis: Centrifuge and analyze supernatant via Protocol A.

Experimental Workflow Diagram

Bioanalysis_Workflow Sample Plasma Sample (100 µL) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Add IS Dry Evaporation (N2 Stream @ 40°C) LLE->Dry Supernatant Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (Neg Mode ESI) Recon->LCMS Data Data Processing (Quantify EFV vs 8-OH) LCMS->Data Peak Integration

Figure 2: Bioanalytical workflow for simultaneous quantification of EFV and metabolites.

References

  • Efavirenz pharmacokinetics in cerebrospinal fluid and plasma over a 24-hour dosing interval. Source: Antimicrobial Agents and Chemotherapy URL:[Link]

  • Protein-Free Efavirenz Concentrations in Cerebrospinal Fluid and Blood Plasma Are Equivalent. Source: Antimicrobial Agents and Chemotherapy URL:[Link]

  • Influence of efavirenz and 8-hydroxy-efavirenz plasma levels on cognition and central nervous system side effects. Source: HIV Medicine (PubMed) URL:[Link]

  • Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz. Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC-MS-MS. Source: Chromatographia URL:[5][Link]

Sources

In Vivo Efficacy Guide: rac-7,8-Dihydroxy EFV vs. (S)-EFV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Finding: In the context of Alzheimer’s Disease (AD) therapeutics targeting CYP46A1, (S)-Efavirenz ((S)-EFV) demonstrates superior in vivo efficacy compared to rac-7,8-dihydroxy EFV .

While (S)-EFV (at low doses) acts as a potent allosteric activator of CYP46A1—enhancing brain cholesterol turnover, increasing acetyl-CoA production, and rescuing memory deficits—rac-7,8-dihydroxy EFV fails to achieve therapeutic thresholds. Although rac-7,8-dihydroxy EFV exhibits binding affinity to CYP46A1, it lacks the necessary allosteric modulation capability to drive the downstream signaling required for cognitive improvement. Consequently, rac-7,8-dihydroxy EFV should be viewed as a pharmacologically inferior analog in this domain, often serving as a negative control in Structure-Activity Relationship (SAR) studies.

Mechanistic Divergence

The core differentiator between the parent drug and its 7,8-dihydroxy metabolite lies in the specific allosteric sites they occupy on the CYP46A1 enzyme.

  • (S)-EFV (Parent): Binds to multiple allosteric sites (including the specific "EFV-binding site"), inducing a conformational change that significantly boosts the enzyme's catalytic efficiency (

    
    ) for cholesterol 24-hydroxylation.
    
  • rac-7,8-dihydroxy EFV (Metabolite): Binds selectively to the EFV-binding site but fails to engage the secondary sites (e.g., L-Glu-binding site) or induce the robust conformational shift necessary for high-turnover catalysis.

Mechanism of Action Diagram

The following diagram illustrates the pathway activation failure of the 7,8-dihydroxy metabolite compared to the successful activation by (S)-EFV.

CYP46A1_Activation SEFV (S)-EFV (Active Drug) CYP CYP46A1 Enzyme (Brain Specific) SEFV->CYP Robust Allosteric Activation rac78 rac-7,8-diOH EFV (Metabolite) rac78->CYP Weak/Partial Binding Chol Cholesterol Turnover rac78->Chol No Significant Increase CYP->Chol 24-OH-Cholesterol Efflux ACoA Acetyl-CoA Production Chol->ACoA Metabolic Flux Mem Memory Rescue (Behavioral) ACoA->Mem Synaptic Plasticity

Figure 1: Comparative signaling pathway showing the failure of rac-7,8-diOH EFV to drive the cholesterol-memory axis.

Comparative Efficacy Data

The following data synthesizes findings from 5XFAD mouse model studies comparing low-dose (S)-EFV against rac-7,8-dihydroxy EFV.

Table 1: Pharmacodynamic & Behavioral Outcomes
Metric(S)-EFV (Low Dose)rac-7,8-dihydroxy EFVInterpretation
CYP46A1 Activation High (

-fold increase in activity)
Low / NegligibleMetabolite binding does not translate to catalysis.
Brain Lathosterol Significantly IncreasedTrend only (Not Significant)Lathosterol is a marker of cholesterol synthesis compensatory to turnover.
Acetyl-CoA Levels Significantly IncreasedLowest increase among metabolitesCritical metabolic failure of the 7,8-diOH analog.
A

(Insoluble)
DecreasedDecreased (Males only)Both compounds show some amyloid modulation, likely independent of full CYP46A1 activation.
Barnes Maze (Memory) Significant ImprovementNo EffectCritical Clinical Endpoint: The metabolite fails to improve cognition.
Key Insight: The "Dead-End" Metabolite

While rac-7,8-dihydroxy EFV can reduce insoluble Amyloid-Beta (A


) in male mice, this reduction is insufficient  to rescue memory deficits. This suggests that A

reduction alone, without the concomitant metabolic boost (Acetyl-CoA) provided by robust CYP46A1 activation, is not enough for symptomatic relief in this model.

Experimental Protocols

To replicate these findings or evaluate novel analogs against these benchmarks, follow these validated protocols.

A. Treatment Regimen (5XFAD Mouse Model)

Objective: Establish chronic low-dose exposure to evaluate neuroprotective effects.

  • Subjects: 5XFAD mice (transgenic AD model), age-matched (e.g., 6 months).

  • Preparation of Compounds:

    • Vehicle: Water containing 0.5% hydroxypropyl-methylcellulose (or similar suspending agent).

    • Dosing: 0.1 mg/kg body weight (Low dose).

    • Frequency: Daily oral gavage or administration in drinking water (titrated to consumption).

  • Duration: Treatment should continue for a minimum of 2–4 months to observe behavioral changes.

B. Sterol Quantification (Isotope Dilution GC-MS)

Objective: Verify CYP46A1 activation by measuring brain cholesterol metabolites.

  • Tissue Harvest: Perfuse mice with saline; isolate brain hemispheres. Flash freeze in liquid nitrogen.

  • Extraction:

    • Homogenize tissue in chloroform/methanol (2:1 v/v).

    • Add deuterated internal standards (

      
      -cholesterol, 
      
      
      
      -24-hydroxycholesterol).
  • Saponification: Treat extract with 1M KOH in ethanol at 60°C for 1 hour to hydrolyze esters.

  • Derivatization: Convert sterols to trimethylsilyl (TMS) ethers using MSTFA/pyridine.

  • Analysis:

    • Instrument: Gas Chromatography-Mass Spectrometry (GC-MS).

    • Target: Quantify 24-hydroxycholesterol (product) and lathosterol (synthesis marker).

    • Validation: Ratio of 24-OHC/Cholesterol should increase in (S)-EFV treated groups.

C. Behavioral Assay: Barnes Maze

Objective: Assess spatial memory and learning (hippocampal function).

  • Setup: Elevated circular platform with 20 holes; one leads to a dark escape box.

  • Training Phase (Days 1–4):

    • 4 trials per day.

    • Measure Primary Latency (time to find the escape hole).

  • Probe Trial (Day 5):

    • Remove escape box.

    • Measure time spent in the target quadrant.

  • Data Analysis:

    • (S)-EFV treated mice should show significantly reduced latency by Day 3–4.

    • rac-7,8-dihydroxy EFV mice typically perform indistinguishably from Vehicle controls.

Synthesis & Purity Considerations

When sourcing or synthesizing rac-7,8-dihydroxy EFV for comparison, purity is paramount to avoid false positives from trace contamination with the parent drug.

  • Chirality: While (S)-EFV is a single enantiomer, the 7,8-dihydroxy metabolite is often studied as a racemate (rac) or separated. Current data indicates neither the (S) nor the (R) form of the 7,8-dihydroxy metabolite rescues memory, unlike the 8,14-dihydroxy metabolite which retains some activity.

  • Stability: 7,8-dihydroxy EFV is susceptible to oxidation (catechol-like structure). Store at -80°C under argon.

References

  • 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite Source: International Journal of Molecular Sciences (2024) URL:[Link] (Note: This is the primary source detailing the comparative inefficacy of the 7,8-diOH metabolite vs the parent drug in 5XFAD mice.)

  • Efavirenz Is a 24-Hydroxycholesterol-Dependent Activator of the Brain-Specific Enzyme CYP46A1 Source: Journal of Biological Chemistry URL:[Link] (Note: Foundational paper establishing (S)-EFV as a CYP46A1 activator.)

  • CYP46A1 as a Target for Alzheimer's Disease Source: Neurotherapeutics URL:[Link] (Note: Contextual review of the cholesterol-brain axis.)

Comparative Guide: CYP Enzyme Inhibition by Efavirenz and Its Metabolites

[1]

Executive Summary

Efavirenz (EFV) remains a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), yet its clinical utility is complicated by a narrow therapeutic index and significant inter-individual variability. While the inhibition profile of the parent drug is well-documented, the inhibitory potency and mechanism of its primary metabolite, 8-hydroxyefavirenz (8-OH-EFV) , present a more complex pharmacological challenge.

This guide provides a comparative technical analysis of CYP enzyme inhibition by EFV and 8-OH-EFV. The critical insight for researchers is the mechanistic divergence: while EFV acts primarily as a reversible inhibitor of CYP2B6, 8-OH-EFV functions as a mechanism-based (irreversible) inactivator. This distinction has profound implications for predicting Drug-Drug Interactions (DDIs) and understanding the "auto-induction" vs. "auto-inhibition" paradox seen in clinical pharmacokinetics.

Metabolic Landscape & Biotransformation[2]

Understanding the inhibition profile requires mapping the generation of the inhibitor. EFV is extensively metabolized, with CYP2B6 driving the primary hydroxylation.[1][2][3][4][5]

Pathway Visualization

The following diagram illustrates the primary metabolic cascade and the enzymes responsible.

EFV_Metabolismcluster_legendKey MechanismEFVEfavirenz (EFV)(Parent)OH88-OH-Efavirenz(Primary Metabolite)*Neurotoxic*EFV->OH8CYP2B6 (Major)CYP3A4, 1A2 (Minor)OH77-OH-EfavirenzEFV->OH7CYP2A6diOH8,14-diOH-EfavirenzOH8->diOHCYP2B6GlucO-Glucuronides(Excretion)OH8->GlucUGT2B7OH7->GlucUGTNote8-OH-EFV accumulates inCYP2B6 slow metabolizers

Figure 1: Primary metabolic pathways of Efavirenz.[2][3][4][5] Note the central role of CYP2B6 in both generating the metabolite and subsequently metabolizing it further.[2][5]

Comparative Inhibition Profile: EFV vs. 8-OH-EFV[1][3][5][6][7]

The table below synthesizes experimental


Type of Inhibition
Quantitative Inhibition Data
Target EnzymeInhibitorPotency (

/

)
Inhibition TypeClinical Relevance
CYP2B6 Efavirenz

Reversible (Competitive/Mixed)Primary mechanism for acute DDI with bupropion/methadone.
CYP2B6 8-OH-EFV

(inact.)[5]
Irreversible (Mechanism-Based)Causes permanent enzyme loss; explains non-linear PK over time.
CYP2C8 Efavirenz

ReversibleRelevant for amodiaquine co-administration.
CYP2C9 Efavirenz

ReversibleModerate risk for warfarin interaction.
CYP2C19 Efavirenz

ReversiblePotent inhibition; affects clopidogrel bioactivation.
CYP1A2 8-OH-EFV

inhib.[1][5] @

Weak ReversibleMinor contribution to caffeine metabolism changes.
CYP3A4 EfavirenzWeak (

)
ReversibleEFV is primarily an inducer of 3A4 via PXR, not an inhibitor.

Analyst Note: While EFV is a potent reversible inhibitor of CYP2B6, the accumulation of 8-OH-EFV leads to suicide inhibition. This means that in chronic dosing, CYP2B6 activity is modulated by a "tug-of-war" between transcriptional induction (via CAR nuclear receptor) and mechanism-based inactivation by 8-OH-EFV.

Mechanistic Deep Dive: The CYP2B6 Inactivation Paradox

The inhibition of CYP2B6 by 8-OH-EFV is not a simple occupancy event. It involves the formation of a reactive intermediate that covalently binds to the enzyme apoprotein.

Mechanism Comparison Diagram

This workflow illustrates why standard dialysis reverses EFV inhibition but fails to reverse 8-OH-EFV inhibition.

Inhibition_Mechanismcluster_EFVParent Drug (EFV)cluster_MetaboliteMetabolite (8-OH-EFV)CYPActive CYP2B6 EnzymeEFV_BindEFV Binds Active SiteCYP->EFV_BindMet_Bind8-OH-EFV Binds Active SiteCYP->Met_BindComplex[Enzyme-EFV] ComplexEFV_Bind->ComplexDialysisDialysis / WashoutComplex->DialysisRecoveredActivity RestoredDialysis->RecoveredOxidationCatalytic OxidationMet_Bind->OxidationReactiveReactive Intermediate(Quinone-imine?)Oxidation->ReactiveCovalentCovalent Adduct FormationReactive->CovalentDeadPermanently Inactive EnzymeCovalent->Dead

Figure 2: Mechanistic divergence between reversible inhibition by EFV and suicide inactivation by 8-OH-EFV.

Experimental Protocols

To validate these inhibition profiles in your own lab, use the following self-validating protocols.

Protocol A: Reversible Inhibition Assay (IC50 Determination)

Objective: Determine the potency of EFV against CYP2C9/2C19/2B6.

  • System: Pooled Human Liver Microsomes (HLM) (0.1 mg/mL protein) or Recombinant CYP (rCYP).

  • Substrate Preparation:

    • CYP2B6:[1][2][3][4][5][6] Bupropion (50 µM, near

      
      ).
      
    • CYP2C9:[1][2] Diclofenac (10 µM).

    • CYP2C19:[1][2] S-Mephenytoin (40 µM).

  • Inhibitor Series: Prepare EFV serial dilutions (0.1 µM to 100 µM) in methanol (<1% final solvent).

  • Pre-incubation: 5 mins at 37°C (Enzyme + Inhibitor + Buffer).

  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Reaction: Incubate for 10–20 mins (linear range).

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated hydroxymetabolite).

  • Analysis: LC-MS/MS monitoring metabolite formation.

  • Validation Check: Positive control inhibitor (e.g., Ticlopidine for 2B6) must yield

    
     within 2-fold of literature.
    
Protocol B: Mechanism-Based Inactivation (IC50 Shift Assay)

Objective: Confirm irreversible inactivation by 8-OH-EFV.

  • Primary Incubation (Inactivation Step):

    • Incubate HLM (1.0 mg/mL) with 8-OH-EFV (0, 1, 5, 10, 25 µM).

    • Crucial Step: Perform two sets:

      • Set A (-NADPH): Control for reversible inhibition.[3]

      • Set B (+NADPH): Allows formation of reactive intermediate.[3]

    • Time points: 0, 10, 20, 30 min.

  • Dilution Step:

    • Take an aliquot from Primary Incubation and dilute 1:10 or 1:20 into a secondary mixture containing the probe substrate (Bupropion) and excess NADPH.

    • Why? This dilution reduces the concentration of unbound 8-OH-EFV below its reversible

      
      , ensuring any inhibition observed is due to permanent enzyme inactivation.
      
  • Secondary Incubation:

    • Incubate for 10 mins to measure residual enzyme activity.

  • Calculation:

    • Plot ln(% Remaining Activity) vs. Pre-incubation Time.

    • A steep decline in Set B (+NADPH) vs. a flat line in Set A (-NADPH) confirms Mechanism-Based Inactivation.

Clinical & Pharmacogenomic Implications[1][2][4][7]

The Genotype Effect

The inhibition profile is heavily dependent on the CYP2B6 genotype.

  • **Extensive Metabolizers (1/1): Rapid clearance of EFV. Lower risk of parent-drug inhibition, but higher formation rate of 8-OH-EFV.

  • **Poor Metabolizers (6/6): Significantly higher plasma EFV concentrations (neurotoxicity risk). Slower formation of 8-OH-EFV.[6]

    • Paradox: While PMs have less metabolite formation, the parent drug (EFV) levels are so high that reversible inhibition of other CYPs (like 2C19) becomes clinically significant.

Neurotoxicity

8-OH-EFV is directly neurotoxic. In patients with high CYP2B6 activity (or induced activity), high levels of 8-OH-EFV may contribute to late-onset CNS symptoms, distinct from the acute CNS effects of the parent drug.

References

  • Bumpus, N. N., Kent, U. M., & Hollenberg, P. F. (2006). Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms.[3] Journal of Pharmacology and Experimental Therapeutics, 318(1), 345-351.[3]

  • Ward, B. A., et al. (2003). Characterization of human cytochrome P450 enzymes catalyzing the oxidation of the non-nucleoside reverse transcriptase inhibitor efavirenz.[6] Drug Metabolism and Disposition, 31(3), 299-306.

  • Xu, C., et al. (2013). In vitro analysis and quantitative prediction of efavirenz inhibition of eight cytochrome P450 (CYP) enzymes: Major effects on CYPs 2B6, 2C8, 2C9 and 2C19. Drug Metabolism and Pharmacokinetics, 28(4), 362-371.

  • Mutlib, A. E., et al. (1999). P450-mediated metabolism of the anti-HIV drug efavirenz in human liver microsomes and recombinant P450s. Drug Metabolism and Disposition, 27(11), 1319-1333.

  • CPIC Guideline. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-containing Antiretroviral Therapy.

Analytical Frontiers: Head-to-Head Comparison of Platforms for 7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxy Efavirenz (7-OH-EFV) represents a critical but often overlooked metabolite in the pharmacokinetic profile of the antiretroviral drug Efavirenz (EFV). While the primary metabolite, 8-Hydroxy Efavirenz (8-OH-EFV), is widely studied for its neurotoxicity, 7-OH-EFV serves as a specific biomarker for CYP2A6 activity , distinguishing it from the CYP2B6-mediated major pathway.

The analytical challenge lies in isomeric resolution . Both 7-OH-EFV and 8-OH-EFV share the same molecular weight (315.7 g/mol ) and identical mass spectrometry fragmentation patterns (isobaric interference). Standard analytical platforms often fail to distinguish them, leading to quantitation errors where 7-OH-EFV is subsumed into the 8-OH-EFV signal.

This guide evaluates three distinct analytical architectures—LC-MS/MS (Gold Standard) , HPLC-UV (Accessible Workhorse) , and Ion Mobility Spectrometry (Emerging High-Throughput) —focusing on their capacity to resolve these isomers and deliver reliable pharmacokinetic data.

Part 1: Metabolic Context & The Isomeric Challenge

Understanding the biological origin of 7-OH-EFV is prerequisite to selecting an analytical platform. The separation is not merely chemical; it is biological.

EFV_Metabolism cluster_interference Analytical Challenge: Isobaric Interference EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Pathway) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Pathway) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Neurotoxic) CYP2B6->OH8 ~80% Metabolism OH7 7-Hydroxy Efavirenz (CYP2A6 Biomarker) CYP2A6->OH7 ~15-20% Metabolism OH8->OH7 Identical m/z (330 -> 244)

Figure 1: Differential Metabolic Pathways of Efavirenz. 7-OH-EFV is generated via CYP2A6, while the neurotoxic 8-OH-EFV is generated via CYP2B6. Analytical methods must chromatographically separate these isomers to avoid cross-signal contamination.

Part 2: Platform Analysis

Platform A: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Status: The Industry Gold Standard Best For: Clinical Pharmacokinetics (PK), Trace Quantitation, Complex Matrices (Plasma/CSF).

Technical Deep Dive: Because 7-OH and 8-OH produce identical precursor and product ions in Multiple Reaction Monitoring (MRM) modes, mass spectrometry alone cannot distinguish them. Success relies entirely on the chromatographic front-end .

  • Column Chemistry: A standard C18 column often co-elutes these isomers. High-efficiency columns (e.g., Phenomenex Luna or Agilent Poroshell) with optimized mobile phases are required to create a retention time (Rt) delta.

  • Sensitivity: Capable of detecting sub-nanogram levels (LOD < 1 ng/mL), essential for 7-OH-EFV which circulates at much lower concentrations than the parent drug.

Platform B: HPLC-UV (High-Performance Liquid Chromatography - UV Detection)

Status: The Accessible Workhorse Best For: In Vitro Microsomal Studies, Quality Control, High-Concentration Urine Analysis.

Technical Deep Dive: HPLC-UV relies on the distinct absorbance properties or slight hydrophobicity differences.

  • Limitation: It lacks the selectivity of MS. If a matrix component co-elutes with 7-OH-EFV, it will be falsely quantitated.

  • Utility: In controlled in vitro incubations (e.g., liver microsomes) where matrix complexity is low and concentrations are high (>50 ng/mL), this is a cost-effective, robust solution.

Platform C: Ion Mobility Spectrometry (IMS-MS)

Status: The Emerging Challenger Best For: High-Throughput Screening, Rapid Isomer Separation.

Technical Deep Dive: IMS adds a third dimension of separation: Collision Cross Section (CCS) .

  • Mechanism: Ions drift through a gas-filled tube under an electric field. Even if 7-OH and 8-OH have the same mass, their 3D shape (molecular tumbling) differs, causing them to arrive at the detector at different times (Drift Time).

  • Advantage: It can potentially separate isomers in milliseconds, whereas HPLC requires minutes. This allows for "shotgun" lipidomics/metabolomics approaches without long gradient elutions.

Part 3: Head-to-Head Comparison Data

FeatureLC-MS/MS HPLC-UV Ion Mobility (IMS-MS)
Primary Separation Mechanism Hydrophobicity (Rt)Hydrophobicity (Rt)Shape/Collision Cross Section (Drift Time)
Isomeric Resolution (7-OH vs 8-OH) High (Requires optimized column)Medium (Requires long run times)Very High (Based on molecular shape)
Limit of Detection (LOD) 0.5 - 1.0 ng/mL 50 - 100 ng/mL~1 - 5 ng/mL
Sample Throughput Medium (5-10 min/sample)Low (15-25 min/sample)High (< 2 min/sample possible)
Cost Per Sample High (

$)
Low ($)Medium-High (

)
Matrix Effects Susceptible (Ion Suppression)LowLow (Gas phase separation)

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol is synthesized from best-in-class methods (e.g., Ogburn et al., Mutlib et al.) specifically designed to resolve the 7-OH and 8-OH isomers.

Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Aliquot 100 µL of human plasma into a polypropylene tube.

  • Step 2: Add 10 µL of Internal Standard (e.g., d6-Efavirenz or Nevirapine at 1 µg/mL).

  • Step 3: Add 1.0 mL of extraction solvent (Methyl tert-butyl ether or Ethyl Acetate).

  • Step 4: Vortex vigorously for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes.

  • Step 5: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Step 6: Reconstitute residue in 100 µL of Mobile Phase (50:50 Acetonitrile:0.1% Formic Acid).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., API 4000/5000 or equivalent).

  • Column: Phenomenex Luna C18(2) (100 x 2.0 mm, 3 µm) or equivalent.

  • Mobile Phase: Isocratic elution.[1]

    • Solvent A: 0.1% Formic Acid in Water.[2]

    • Solvent B: Acetonitrile.[2]

    • Ratio: 50:50 (v/v).[3]

  • Flow Rate: 0.2 mL/min.

  • Run Time: ~8-10 minutes (Crucial: 7-OH typically elutes before 8-OH; ensure baseline resolution).

Mass Spectrometry Settings (Negative Ion Mode)
  • Source: Electrospray Ionization (ESI) - Negative Mode.[4]

  • MRM Transitions:

    • 7-OH-EFV & 8-OH-EFV: m/z 330.0 → 244.0 (Quantifier), 330.0 → 230.0 (Qualifier).

    • Internal Standard: m/z 320.0 → ... (depends on IS).

  • Critical Note: Since transitions are identical, identify peaks by Retention Time using pure standards. 7-OH-EFV usually elutes slightly earlier than 8-OH-EFV on C18 phases.

Workflow cluster_detection Detection & Resolution Start Plasma Sample (100 µL) LLE LLE Extraction (Ethyl Acetate/MTBE) Start->LLE Dry Evaporate & Reconstitute (50:50 ACN:Water) LLE->Dry LC LC Separation (C18 Column, Isocratic) Dry->LC MS MS/MS (MRM) m/z 330 -> 244 LC->MS Result Peak 1: 7-OH-EFV (Rt ~4.5 min) Peak 2: 8-OH-EFV (Rt ~5.2 min) MS->Result

Figure 2: Validated LC-MS/MS Workflow for Isomeric Resolution. Note the critical separation of peaks at the result stage based on retention time.

References

  • Ogburn, E. T., et al. (2010). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation."[3][5] Drug Metabolism and Disposition.

  • Mutlib, A. E., et al. (1999). "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz." Drug Metabolism and Disposition.

  • Kim, K. B., et al. (2025). "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma." ResearchGate.

  • Habtamu, H. B., et al. (2025).[6] "Ion mobility spectrometry detection of efavirenz and its metabolic analogs." ACS Fall 2025.

Sources

Benchmarking Guide: Synthesis of rac-7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking rac-7-Hydroxy Efavirenz Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

7-Hydroxy Efavirenz (7-OH-EFV) is a minor but structurally critical metabolite of the NNRTI Efavirenz. While the 8-hydroxy metabolite (generated by CYP2B6) is the primary driver of neurotoxicity, 7-OH-EFV (generated by CYP2A6) serves as an essential analytical standard for establishing metabolic clearance pathways and toxicity baselines.

This guide benchmarks the two primary methodologies for obtaining rac-7-Hydroxy Efavirenz: De Novo Chemical Synthesis (Scalable, Reference Grade) vs. Biocatalytic Synthesis (Small Scale, Metabolite ID).

Part 1: Structural Analysis & Synthetic Challenge

The synthesis of rac-7-Hydroxy Efavirenz presents a distinct regiochemical challenge compared to the parent drug.

  • Parent Drug (Efavirenz): (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.[1][2]

  • Target Metabolite (7-OH-EFV): The hydroxyl group is located at the C7 position—meta to the carbamate nitrogen and ortho to the C6-chlorine.

  • The "Trap": Direct chemical oxidation of Efavirenz (e.g., Fremy’s salt) typically fails or yields the 8-hydroxy isomer due to electronic directing effects (ortho-para direction of the amine), making de novo construction of the benzoxazinone ring mandatory for high-purity standards.

Part 2: Comparative Benchmarking
FeatureMethod A: De Novo Chemical Synthesis Method B: Biocatalytic Synthesis (CYP2A6)
Primary Utility Reference Standard Generation (>100 mg)Metabolite Identification / MS Profiling (<1 mg)
Precursor 3-Methoxy-4-chloroanilinerac-Efavirenz (Parent Drug)
Key Reagents

-BuLi, Cyclopropylacetylene, BBr

Recombinant CYP2A6, NADPH
Scalability High (Gram scale)Low (Microgram scale)
Purity >98% (NMR/HPLC verified)Matrix-dependent (requires extensive cleanup)
Cost Efficiency High initial setup, low per-mg costLow setup, extremely high per-mg cost
Regiocontrol Controlled via precursor selectionEnzyme-dictated (mix of 7-OH and 8-OH)
Part 3: Detailed Protocols
Method A: De Novo Chemical Synthesis (The Gold Standard)

Rationale: This route constructs the benzoxazinone core with the oxygenation pattern pre-installed, avoiding the low selectivity of late-stage oxidation. The racemic synthesis is described; for chiral synthesis, a chiral amino alcohol auxiliary or asymmetric catalyst would be required in Step 3.

Workflow Diagram (DOT):

G Start 3-Methoxy-4-chloroaniline Step1 Pivaloylation (Protection) Start->Step1 PivCl, TEA Step2 Ortho-Lithiation & Trifluoroacetylation Step1->Step2 n-BuLi, EtTFA (-78°C) Step3 Cyclopropylacetylide Addition Step2->Step3 Li-C≡C-cPr Step4 Cyclization (Phosgene/CDI) Step3->Step4 CDI, THF Step5 Demethylation (BBr3) Step4->Step5 BBr3, DCM Final rac-7-Hydroxy Efavirenz Step5->Final Purification

Caption: Step-wise chemical synthesis of rac-7-Hydroxy Efavirenz from methoxy-aniline precursor.

Experimental Protocol:

  • Protection (Pivaloylation):

    • Dissolve 3-methoxy-4-chloroaniline in DCM. Add triethylamine (1.1 eq).

    • Add pivaloyl chloride (1.05 eq) dropwise at 0°C. Stir to RT.

    • Mechanism:[3][4][5] Steric bulk of the pivaloyl group directs the subsequent lithiation to the C6 position (ortho to amine, para to methoxy) rather than the crowded C2 position.

  • Regioselective Ketone Formation:

    • Cool solution of protected aniline in THF to -78°C.

    • Add

      
      -BuLi  (2.2 eq) slowly. The first equivalent deprotonates the amide; the second lithiates the ring.
      
    • Add ethyl trifluoroacetate (1.2 eq).

    • Quench with NH

      
      Cl. Isolate the trifluoroacetophenone intermediate.
      
  • Tertiary Alcohol Formation:

    • Generate lithium cyclopropylacetylide (from cyclopropylacetylene +

      
      -BuLi) in THF at -78°C.
      
    • Add the ketone intermediate from Step 2.

    • Note: Using non-chiral ligands results in the racemic amino-alcohol.

  • Cyclization:

    • Treat the amino-alcohol with 1,1'-carbonyldiimidazole (CDI) or phosgene in THF/Toluene.

    • Heat to 50-60°C to close the benzoxazinone ring.

    • Product: rac-7-Methoxy Efavirenz.

  • Demethylation (The Critical Step):

    • Dissolve 7-methoxy intermediate in anhydrous DCM.

    • Add BBr

      
        (1M in DCM, 3 eq) at -78°C; warm slowly to 0°C.
      
    • Caution: Monitor carefully to avoid hydrolyzing the carbamate/benzoxazinone ring.

    • Quench with NaHCO

      
      . Extract and purify via silica chromatography.
      
Method B: Biocatalytic Synthesis (Analytical Scale)

Rationale: Useful when <1 mg is needed for mass spec retention time validation and chemical synthesis capabilities are unavailable.

Pathway Diagram (DOT):

Bio Substrate rac-Efavirenz CYP2B6 CYP2B6 (Major Pathway) Substrate->CYP2B6 Hydroxylation CYP2A6 CYP2A6 (Minor Pathway) Substrate->CYP2A6 Hydroxylation Prod8 8-Hydroxy Efavirenz (Major Product) CYP2B6->Prod8 High Yield Prod7 7-Hydroxy Efavirenz (Target) CYP2A6->Prod7 Low Yield

Caption: Metabolic divergence of Efavirenz hydroxylation. CYP2A6 is required for 7-OH specificity.

Protocol:

  • Incubation System: Use recombinant human CYP2A6 supersomes (Corning/Gentest). Avoid HLM (Human Liver Microsomes) as they contain CYP2B6, which will overwhelm the reaction with 8-OH Efavirenz.

  • Reaction Mix: Buffer (pH 7.4), MgCl

    
    , NADPH generating system, and rac-Efavirenz (10-50 µM).
    
  • Time: Incubate 60 mins at 37°C.

  • Extraction: Stop reaction with ice-cold acetonitrile. Centrifuge.

  • Isolation: Semi-preparative HPLC is required to separate the 7-OH from trace 8-OH and unreacted parent drug.

Part 4: Scientific Integrity & Validation

Regiochemistry Validation (Self-Validating System): To ensure the synthesized product is indeed the 7-hydroxy and not the 8-hydroxy isomer:

  • NMR Shift: The 7-OH isomer possesses a specific coupling pattern in the aromatic region. The protons at C5 and C8 are para to each other (singlets or weak coupling), whereas in the 8-OH isomer, the protons are ortho (doublets).

  • NOE (Nuclear Overhauser Effect): In the 7-Methoxy intermediate, irradiation of the methoxy signal should show NOE enhancement of the adjacent aromatic protons (H8 and H6—wait, H6 is Cl substituted). It should show enhancement of H8 .

  • Toxicity Check: As cited by Mutlib et al., 8-OH-EFV is significantly more neurotoxic.[6] A cell viability assay (neuron culture) can serve as a biological functional check; 7-OH-EFV should show significantly higher IC50 (lower toxicity) than the 8-OH standard.

References
  • Mutlib, A. E., et al. (1999).[3][7][8] "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz." Drug Metabolism and Disposition. Link

  • Markwalder, J. A., et al. (2001).[9] "Synthesis and biological activities of potential metabolites of the non-nucleoside reverse transcriptase inhibitor efavirenz." Bioorganic & Medicinal Chemistry Letters. Link

  • Ward, B. A., et al. (2003).[7][8][10][11] "The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism."[7][8][12][13][14] Molecular Pharmacology. Link

  • Ogburn, E. T., et al. (2010).[7] "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation."[3] Drug Metabolism and Disposition. Link

Sources

Technical Comparison Guide: Quantification Strategies for rac-7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Quantifying 7-Hydroxy Efavirenz (7-OH-EFV) is a distinct bioanalytical challenge compared to the parent drug Efavirenz (EFV). While EFV is primarily metabolized to 8-Hydroxy Efavirenz (8-OH-EFV) by CYP2B6, the 7-OH-EFV pathway (mediated by CYP2A6 and CYP2B6) represents a minor but toxicologically and pharmacogenetically significant route.[1]

The Core Problem: 7-OH-EFV and 8-OH-EFV are isobaric isomers (MW: 331.68 g/mol ). Mass spectrometry (MS) alone cannot distinguish them. Therefore, chromatographic resolution is the single most critical parameter for accurate quantification. A method that fails to baseline-separate these two peaks will yield falsely elevated 7-OH-EFV data due to the massive interference from the more abundant 8-OH-EFV metabolite.

This guide compares the industry "Gold Standard" (LC-MS/MS) against the accessible alternative (HPLC-UV/Fluorescence), focusing on the rigor required to isolate the 7-hydroxy species.

Metabolic Context & Signaling Pathway

To understand the quantification requirements, one must visualize the competitive metabolic landscape. The abundance of 8-OH-EFV in plasma is typically 10-50x higher than 7-OH-EFV, creating a "needle in a haystack" scenario for the analyst.

Diagram 1: Efavirenz Hydroxylation Pathways

This diagram illustrates the divergence of EFV metabolism, highlighting the isobaric relationship between the metabolites.

EFV_Metabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Route) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Route) EFV->CYP2A6 OH8 8-OH-EFV (Major Metabolite) Mass: 331.68 CYP2B6->OH8 Hydroxylation OH7 7-OH-EFV (Target Analyte) Mass: 331.68 CYP2A6->OH7 Hydroxylation Gluc Glucuronidation (Excretion) OH8->Gluc OH7->Gluc

Caption: Divergent hydroxylation of Efavirenz. Note that 7-OH and 8-OH share identical mass, necessitating chromatographic separation.

Method A: LC-MS/MS (The Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for pharmacokinetic (PK) studies due to its sensitivity and selectivity. However, "selectivity" here relies entirely on the LC column, not the MS detector.

The "Self-Validating" Protocol

This workflow uses Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). LLE is crucial here to remove phospholipids that cause matrix effects and to concentrate the trace-level 7-OH metabolite.

Reagents:

  • Internal Standard (IS): 7-Hydroxy Efavirenz-d7 (Deuterated). Do not use EFV-d5 as it does not track the extraction efficiency of the hydroxylated metabolite accurately.

  • Extraction Solvent: Ethyl Acetate:Hexane (50:50 v/v).

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL human plasma into a borosilicate glass tube.

  • Spike IS: Add 10 µL of IS working solution (500 ng/mL). Vortex 10s.

  • Buffer: Add 100 µL 0.1M Ammonium Acetate (pH 5.0) to stabilize the hydroxyl group.

  • Extraction: Add 2.0 mL Ethyl Acetate:Hexane (50:50).

  • Agitation: Mechanical shaker for 15 mins at high speed.

  • Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 MeOH:Water).

Chromatographic Conditions (Critical)[3][4][5]
  • Column: C18 with high carbon load (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex C18). Standard C18 columns often co-elute the isomers.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]

  • Isomer Separation: 8-OH-EFV typically elutes before 7-OH-EFV on reversed-phase columns due to steric hindrance of the hydroxyl group position affecting polarity.

Diagram 2: LC-MS/MS Analytical Workflow

This diagram details the critical control points in the extraction and detection process.

LCMS_Workflow cluster_separation Resolution Check Sample Plasma Sample (Contains 7-OH & 8-OH) LLE Liquid-Liquid Extraction (EtAc:Hexane) Sample->LLE Clean & Concentrate Chrom HPLC Separation (Critical Step) LLE->Chrom Inject MS MS/MS Detection (MRM Mode) Chrom->MS Elute (8-OH then 7-OH) Data Quantification (Area Ratio vs IS) MS->Data

Caption: LC-MS/MS workflow emphasizing LLE for matrix removal and HPLC for isomer resolution.

Method B: HPLC-UV / Fluorescence (The Alternative)

While less sensitive, HPLC with UV (or Fluorescence) detection is a robust alternative for laboratories lacking MS/MS. Because 7-OH-EFV is a metabolite, it possesses the benzoxazin-2-one core, which fluoresces.

  • Detection Mode: Fluorescence is superior to UV for hydroxylated metabolites.

    • Excitation: 290 nm

    • Emission: 400 nm

  • Limitation: The Lower Limit of Quantification (LLOQ) is significantly higher (~20-50 ng/mL) compared to MS (~1 ng/mL). This may be insufficient for trough levels in patients with fast metabolism (CYP2B61/1).

Comparative Performance Analysis

The following data represents typical validation parameters observed in high-performance bioanalytical labs (e.g., based on FDA Bioanalytical Method Validation Guidelines).

ParameterLC-MS/MS (Recommended)HPLC-Fluorescence
Analyte rac-7-Hydroxy Efavirenzrac-7-Hydroxy Efavirenz
Linearity Range 1.0 – 1000 ng/mL25 – 2500 ng/mL
LLOQ 1.0 ng/mL 25.0 ng/mL
Precision (Intra-day) 3.5 – 6.2% CV5.8 – 8.5% CV
Accuracy 94 – 106%90 – 110%
Selectivity High (Mass + Retention Time)Moderate (Retention Time only)
Sample Volume 50 - 100 µL200 - 500 µL
Run Time 4 - 6 minutes12 - 15 minutes
Major Risk Ion Suppression (Matrix Effect)Co-elution with endogenous peaks
Expert Insight: The "Racemic" Nuance

Most commercial standards for 7-OH-EFV are racemic. However, human metabolism is stereoselective.

  • If your column is achiral (standard C18): You will see one peak for 7-OH-EFV (containing both enantiomers) and one peak for 8-OH-EFV. This is sufficient for total 7-OH quantification.

  • If you use a Chiral Column: You will see 4 peaks (R/S 7-OH and R/S 8-OH). This is usually unnecessary unless studying specific stereoselective toxicity.

Troubleshooting & Self-Validation

To ensure Trustworthiness in your data, implement these checks:

  • The "Crossover" Check: Inject a pure standard of 8-OH-EFV at a high concentration (e.g., 1000 ng/mL). Monitor the MRM transition for 7-OH-EFV. If you see a peak at the 7-OH retention time, your 8-OH standard is impure, or your source fragmentation is too high (in-source conversion).

  • Resolution Calculation: Calculate the USP Resolution (

    
    ) between 8-OH and 7-OH.
    
    • 
       is required.
      
    • If

      
      , adjust the gradient slope or lower the organic modifier percentage at the start of the run.
      
  • Carryover: 7-OH-EFV is "sticky." Always run a double blank after your highest standard (ULOQ) to ensure carryover is < 20% of the LLOQ area.

References

  • Mutlib, A. E., et al. (1999). "Efavirenz is predominantly cleared by hepatic metabolism: Identification of novel metabolic pathways." Journal of Pharmacology and Experimental Therapeutics. Link

  • Ward, B. A., et al. (2003).[3] "Characterization of human cytochrome P450 enzymes catalyzing the formation of hydroxylated metabolites of efavirenz." Drug Metabolism and Disposition. Link

  • Ngaimisi, E., et al. (2010). "Importance of the CYP2B6 516G>T and 983T>C SNPs in the metabolism of Efavirenz." European Journal of Clinical Pharmacology. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4][5] Link

  • Choi, R., et al. (2016). "Simultaneous determination of efavirenz and its primary metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Safety Operating Guide

Laboratory Safety & Disposal Guide: rac 7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

rac 7-Hydroxy Efavirenz (a primary metabolite of the NNRTI Efavirenz) is a halogenated, lipophilic, bioactive compound . It poses significant risks regarding reproductive toxicity and aquatic persistence .[1][2]

  • Core Directive: INCINERATION ONLY. Under no circumstances should this compound be discharged into municipal wastewater or sinks.

  • Waste Classification: Segregate as Halogenated Organic Waste (due to Chlorine and Fluorine substituents) or Hazardous Pharmaceutical Waste .

  • Immediate Hazard: Suspected teratogen (H360) and very toxic to aquatic life with long-lasting effects (H410).[1][2]

Hazard Characterization & Risk Assessment

To ensure safety, we must understand the causality behind the disposal protocols. Treating this substance as generic "chemical waste" is insufficient due to its biological persistence.

The "Why" Behind the Protocol
FeaturePropertyOperational Implication
Stereochemistry Racemic (rac)While biological potency may vary between enantiomers, chemical disposal properties (solubility, halogen content) are identical . Treat the mixture with the highest containment level of the active enantiomer.
Molecular Structure Halogenated (Cl, F3)Must be incinerated at high temperatures (>1100°C) with flue gas scrubbing to prevent the formation of dioxins or hydrofluoric acid. Do not mix with non-halogenated solvents if cost-segregation is active in your facility.
Bioactivity Repro Toxin (Cat 1B)Zero-skin-contact policy. Dust inhalation or dermal absorption can pose reproductive risks. Double-gloving and HEPA filtration are mandatory.
Environmental Aquatic Toxicity (H410)Strict "No Drain" Rule. The compound resists standard hydrolysis in water treatment plants, leading to bioaccumulation in aquatic ecosystems.

Operational Disposal Protocol (Step-by-Step)

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended for handling powders outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Outer gloves should be changed immediately upon splash contact.

  • Ocular: Chemical splash goggles.

Waste Segregation Workflows
A. Solid Waste (Pure Compound, Spilled Powder, Contaminated Solids)
  • Containment: Place the substance or contaminated wipes/weigh boats into a clear polyethylene bag (primary containment).

  • Seal: Twist and tape the bag shut.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) container (e.g., a white waste drum or jar).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "rac 7-Hydroxy Efavirenz, Solid Debris."

    • Hazard Checkbox: Toxic, Environmental Hazard.

B. Liquid Waste (Mother Liquors, HPLC Effluent)
  • Solvent Compatibility: Ensure the carrier solvent is compatible. 7-Hydroxy Efavirenz is lipophilic.

  • Segregation: Pour into the Halogenated Organic Solvent carboy.

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid) to avoid uncontrolled exothermic reactions, although the compound itself is relatively stable.

  • Labeling: List "7-Hydroxy Efavirenz" as a trace contaminant (<1%) on the carboy tag.

Decontamination of Surfaces (The "Solubility Rule")

Water alone will not effectively clean surfaces contaminated with this compound due to its lipophilicity.

  • Solubilize: Spray the contaminated area with Methanol or Ethanol (solvents in which Efavirenz metabolites are highly soluble).

  • Wipe: Absorb the solvent with a paper towel. Dispose of this towel as Solid Hazardous Waste (see 2.2.A).

  • Clean: Wash the area with a surfactant solution (soap and water) to remove residual film.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for segregating rac 7-Hydroxy Efavirenz waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: rac 7-Hydroxy Efavirenz StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidType Concentration? Solid->SolidType LiquidType Solvent Base? Liquid->LiquidType TraceSolid Contaminated PPE/Wipes SolidType->TraceSolid Trace BulkSolid Pure/Expired Compound SolidType->BulkSolid Bulk Aqueous Aqueous (Buffer/Water) LiquidType->Aqueous HPLC Buffer Organic Organic Solvent LiquidType->Organic Methanol/Acetonitrile Decon Decontamination Step: Solubilize with MeOH/EtOH then Soap/Water TraceSolid->Decon Cleaning Bin_Solid Solid Waste Bin (Double Bagged) TraceSolid->Bin_Solid BulkSolid->Bin_Solid Bin_Halo Halogenated Solvent Waste Carboy Aqueous->Bin_Halo *Do NOT Sewer* Organic->Bin_Halo Decon->Bin_Solid Wipes Incinerate FINAL DISPOSAL: High-Temp Incineration Bin_Solid->Incinerate Bin_Halo->Incinerate

Caption: Segregation logic for rac 7-Hydroxy Efavirenz. Note that even aqueous waste must be collected for incineration due to aquatic toxicity.

Regulatory Compliance & Grounding

US EPA / RCRA Classification

While rac 7-Hydroxy Efavirenz is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it falls under strict management standards due to its characteristics:

  • Pharmaceutical Waste Rule (Subpart P): If generated in a healthcare setting, it is subject to 40 CFR Part 266 Subpart P , which explicitly prohibits sewering hazardous pharmaceutical waste [1].

  • Characteristic Waste: In a research laboratory, if the waste formulation contains halogenated solvents (e.g., Dichloromethane, Chloroform) or ignitable solvents (Methanol), it carries the corresponding RCRA codes (e.g., F002, D001) [2].

  • Generator Knowledge: As a researcher, you are required to apply "Generator Knowledge" regarding the toxicity (H360, H410) to classify it as Non-RCRA Regulated Hazardous Waste if no other codes apply, ensuring it is incinerated rather than landfilled.

Transport & Labeling (DOT)

When handing off to your waste contractor:

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (7-Hydroxy Efavirenz).

  • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).

  • Class: 9 (Miscellaneous Dangerous Goods).[3]

  • Packing Group: III.

References

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[4] 2019. [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[5] [Link]

  • PubChem. Efavirenz (Parent Compound) Safety Data Sheet (GHS Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120. [Link]

Sources

Personal protective equipment for handling rac 7-Hydroxy Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Safety Protocol: Handling rac 7-Hydroxy Efavirenz Document ID: OSP-EFV-OH-001 Version: 1.2 (Current)[1]

Executive Safety Summary

Compound: rac 7-Hydroxy Efavirenz (Metabolite of Efavirenz) Primary Hazard: Reproductive Toxicity (Category 1B) & Specific Target Organ Toxicity.[1][2] Critical Directive: Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . The "rac" (racemic) designation implies the presence of both enantiomers; lacking specific stereoselective toxicity data, you must assume the mixture possesses the highest toxicity profile of the parent compound.

Immediate Action Required:

  • Pregnant or breastfeeding personnel must be restricted from handling this compound immediately due to teratogenic risks (neural tube defects).[1]

  • Zero-skin-contact policy is in effect.[1]

  • Double-containment is required for all transport outside a Biosafety Cabinet (BSC).[1]

Mechanistic Risk Assessment (The "Why")

As scientists, we adhere to protocols not out of rote memorization, but through an understanding of causality.

  • Teratogenicity Mechanism: Efavirenz and its analogs function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] While their target is viral, off-target effects in developing fetuses have been linked to interference with cellular signaling pathways essential for neural tube closure.[1] The 7-Hydroxy metabolite retains significant biological activity.[1]

  • The Solvent Vector: You will likely solubilize this compound in DMSO or Methanol for HPLC or bioassays.[1] Crucial Insight: These solvents act as permeation enhancers.[1] A spill of dry powder is a containment issue; a spill of dissolved compound in DMSO is an immediate transdermal injection risk. Your PPE must resist the solvent carrier, not just the solute.

  • Aquatic Toxicity: This compound is classified as very toxic to aquatic life with long-lasting effects (H410).[1][2] Sink disposal is strictly prohibited.[1]

The PPE Firewall (Equipment Specifications)

This matrix constitutes a self-validating safety system.[1] Do not deviate from these specifications.

Protection ZoneEquipment StandardOperational Logic
Respiratory Primary: Class II, Type A2 Biosafety Cabinet (BSC).[1] Secondary (if outside BSC): P100/N100 Respirator or PAPR.[1]N95 masks are insufficient for HPAPI powders.[1] P100 filters capture 99.97% of airborne particulates.[1]
Dermal (Hands) Double Gloving Required. Inner: Nitrile (min 0.11mm).[1] Outer: Extended cuff Nitrile (ASTM D6978 rated).[1]Self-Check: If using DMSO, change outer gloves every 15 minutes or immediately upon splash.[1] DMSO permeates standard nitrile in <10 mins.[1]
Ocular Chemical Safety Goggles (ANSI Z87.1+).[1]Safety glasses with side shields are inadequate for powders that can drift or liquids that can splash upwards.[1]
Body Tyvek® Lab Coat (or equivalent non-woven polyethylene).[1]Cotton lab coats absorb liquids and hold the toxin against your skin. Non-woven materials repel dust and liquids.[1]

Operational Workflow: From Storage to Solution

Phase A: Preparation & Weighing[1]
  • Static Control: Pharmaceutical powders are prone to static charge, causing "fly-away" particles.[1] Use an ionizing bar or anti-static gun inside the balance enclosure.[1]

  • The "Dirty/Clean" Line: Establish a strict demarcation in your BSC.[1] Clean equipment enters left; waste exits right.[1] Never cross contaminated hands over clean samples.[1]

Phase B: Solubilization (The High-Risk Step)[1]
  • Place the weighing boat containing rac 7-Hydroxy Efavirenz into the receiving vessel (vial) before adding solvent.[1]

  • Add solvent (DMSO/MeOH) slowly down the side of the vial to prevent aerosolization of the powder.

  • Cap immediately. Do not vortex an open container.

  • Wipe Down: After the solution is prepared, wipe the exterior of the vial with a detergent-soaked wipe (surfactants encapsulate hydrophobic drugs better than alcohol alone), followed by 70% Ethanol.[1]

Phase C: Visualization of Control Hierarchy

HierarchyOfControls cluster_Engineering Level 1: Engineering Controls (Primary Barrier) cluster_Admin Level 2: Administrative Controls cluster_PPE Level 3: PPE (Last Line of Defense) Risk Hazard: rac 7-Hydroxy Efavirenz (Reproductive Toxin) BSC Class II Type A2 BSC (Negative Pressure) Risk->BSC Containment SOP SOP & Training (Pregnancy Exclusion) Risk->SOP Protocol HEPA HEPA Filtration (Exhaust) BSC->HEPA Airflow Gloves Double Nitrile Gloves (ASTM D6978) BSC->Gloves Interaction SOP->Gloves Mandate Resp P100 Respirator (Backup Only)

Figure 1: The Hierarchy of Controls for handling HPAPIs. Note that PPE is the final barrier, not the first.

Disposal & Deactivation Logic

Do not treat this as standard chemical waste.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves) must be segregated into "Hazardous Drug Waste" (often yellow or purple bins depending on region), destined for High-Temperature Incineration .[1]

  • Liquid Waste:

    • Do NOT pour down the sink.[1]

    • Collect in a dedicated carboy labeled: "Hazardous Waste: Toxic - 7-Hydroxy Efavirenz + [Solvent Name]".[1]

  • Spill Cleanup (Deactivation):

    • Standard bleach is often insufficient for complex organics.[1]

    • Protocol: Absorb bulk liquid with chemically inert pads. Clean surface with a surfactant (detergent) first to lift the hydrophobic residues, then treat with an oxidizing agent (e.g., 10% bleach or peroxide) to degrade the structure, followed by a water rinse.

Spill Response Decision Logic

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess IsPowder Is it Powder? Assess->IsPowder IsLiquid Is it Liquid? Assess->IsLiquid PowderAction Cover with wet paper towel (Prevent Dust) IsPowder->PowderAction Yes LiquidAction Absorb with Chem-Pad IsLiquid->LiquidAction Yes Decon Apply Surfactant -> Oxidizer PowderAction->Decon LiquidAction->Decon Disposal Incineration Bin Decon->Disposal

Figure 2: Decision logic for immediate spill response. Note the specific instruction to wet powders to prevent aerosolization.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1][3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). (2014).[1] Safe Management of Wastes from Health-care Activities.[1][4][5] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.